molecular formula C12H15BClNO3 B1461698 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid CAS No. 850589-50-3

3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid

Cat. No.: B1461698
CAS No.: 850589-50-3
M. Wt: 267.52 g/mol
InChI Key: AQTGPCIHLDJZJF-UHFFFAOYSA-N
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Description

3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C12H15BClNO3 and its molecular weight is 267.52 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-chloro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO3/c14-11-8-9(13(17)18)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTGPCIHLDJZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCCCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657352
Record name [3-Chloro-4-(piperidine-1-carbonyl)phenyl]boronic acid
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Molecular Weight

267.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-50-3
Record name B-[3-Chloro-4-(1-piperidinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the synthesis of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid (CAS 850589-50-3), a key building block in contemporary drug discovery and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth exploration of a robust synthetic protocol. The synthesis is centered around the amide coupling of 4-Carboxy-3-chlorophenylboronic acid and piperidine. This guide elucidates the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and outlines methods for purification and characterization. The causality behind the selection of reagents and reaction conditions is thoroughly discussed to ensure both reproducibility and a deep understanding of the synthetic process.

Introduction: Strategic Importance and Synthetic Overview

This compound is a bifunctional molecule of significant interest in medicinal chemistry. The presence of a boronic acid moiety facilitates its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1][2] The piperidine-1-carbonyl group, a common amide linkage, can influence the molecule's solubility, pharmacokinetic properties, and binding interactions with biological targets. The strategic placement of the chloro substituent further allows for the fine-tuning of the electronic and steric properties of the molecule.

The synthetic approach detailed herein is a direct and efficient amide bond formation between a carboxylic acid and a secondary amine. This guide will focus on a well-established and reliable method utilizing a carbodiimide coupling agent in the presence of an activating agent to ensure high yield and purity of the final product.

Visualizing the Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthetic_Pathway cluster_reactants Reactants cluster_reagents Key Reagents cluster_product Product Reactant_1 4-Carboxy-3-chlorophenylboronic acid Reactant_1->Reaction_Center + Reactant_2 Piperidine Reactant_2->Reaction_Center + Reagents EDC, HOBt, DIPEA DMF (solvent) Reagents->Reaction_Center Product This compound Reaction_Center->Product Amide_Coupling_Mechanism Carboxylic_Acid 4-Carboxy-3-chlorophenylboronic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester Activated HOBt Ester O_Acylisourea->HOBt_Ester + HOBt Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct HOBt HOBt Product This compound HOBt_Ester->Product + Piperidine Piperidine Piperidine

References

characterization of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic and medicinal chemistry, the utility of a molecule is defined by its structure, reactivity, and the precision with which we can characterize it. This compound is a compound of significant interest, embodying a trifecta of functionalities: a reactive boronic acid moiety, a stabilizing electron-withdrawing amide, and a pharmaceutically relevant piperidine scaffold. This guide is crafted not as a rigid set of instructions, but as a comprehensive technical exploration of this molecule. Our objective is to provide not just the "what" but the "why"—the underlying principles that govern its synthesis, its spectral signature, and its application in catalysis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in established chemical principles.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The proposed synthetic route leverages common and well-understood organic transformations.

Proposed Synthetic Pathway

Synthetic Pathway A 3-Chloro-4-fluorobenzoic acid B 3-Chloro-4-fluorobenzoyl chloride A->B SOCl2, reflux C 1-((3-Chloro-4-fluorophenyl)carbonyl)piperidine B->C Piperidine, Et3N, DCM, 0 °C to rt D This compound C->D 1. n-BuLi, THF, -78 °C 2. B(OMe)3 3. H3O+

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-Chloro-4-fluorobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-fluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (3.0 eq) in excess.

  • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-chloro-4-fluorobenzoyl chloride is used in the next step without further purification.

Step 2: Synthesis of 1-((3-Chloro-4-fluorophenyl)carbonyl)piperidine

  • Dissolve piperidine (1.2 eq) and triethylamine (Et₃N) (1.5 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Add a solution of 3-chloro-4-fluorobenzoyl chloride (1.0 eq) in DCM dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve 1-((3-chloro-4-fluorophenyl)carbonyl)piperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Add trimethyl borate (B(OMe)₃) (1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of 2 M HCl at 0 °C until the solution is acidic (pH ~2).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValueSource
CAS Number 850589-50-3[1]
Molecular Formula C₁₂H₁₅BClNO₃[2]
Molecular Weight 267.52 g/mol [2]
Melting Point 160-163 °C
Appearance White to off-white solid
Storage 2-8 °C, under inert atmosphere
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule. The following are predicted chemical shifts and coupling constants.

¹H NMR (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s2HB(OH)₂
~7.85d, J ≈ 8.0 Hz1HAr-H
~7.70d, J ≈ 1.5 Hz1HAr-H
~7.60dd, J ≈ 8.0, 1.5 Hz1HAr-H
~3.50-3.70m4HPiperidine-H (adjacent to N)
~1.50-1.70m6HPiperidine-H

¹³C NMR (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~168.0C=O
~140.0Ar-C (ipso to B)
~135.5Ar-C
~132.0Ar-C
~130.0Ar-C
~128.0Ar-C
~125.0Ar-C-Cl
~48.0, 42.0Piperidine-C (adjacent to N)
~26.0, 25.0, 24.0Piperidine-C
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500BroadO-H stretch (B-OH)
~2850-2950MediumC-H stretch (aliphatic)
~1630StrongC=O stretch (amide)
~1350StrongB-O stretch
~1100StrongC-N stretch
~750StrongC-Cl stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak and characteristic fragmentation patterns.

Proposed Fragmentation Pathway:

Fragmentation Pathway M [M]+• m/z = 267/269 F1 [M-H₂O]+• m/z = 249/251 M->F1 - H₂O F2 [M-B(OH)₂]+• m/z = 224/226 M->F2 - •B(OH)₂ F4 [C₆H₃ClB(OH)₂]+• m/z = 156/158 M->F4 - C₆H₁₀NCO F3 [C₅H₁₀NCO]+• m/z = 112 F2->F3 - [C₆H₃Cl]+•

Caption: Proposed EI-MS fragmentation of the target molecule.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is an excellent candidate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[3] The presence of the chloro and amide groups influences the electronic properties of the boronic acid, potentially affecting its reactivity.

Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A PdII R¹-Pd(II)L₂-X A->PdII B Transmetalation PdII->B PdII_B R¹-Pd(II)L₂-R² B->PdII_B C Reductive Elimination PdII_B->C C->Pd0 R1R2 R¹-R² C->R1R2 R1X R¹-X R1X->A R2B R²-B(OH)₂ R2B->B Base Base Base->B

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Representative Experimental Protocol
  • To a Schlenk flask, add this compound (1.2 eq), the desired aryl halide (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a mixture of dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

The piperidine moiety in this building block is of particular interest in medicinal chemistry, as it is a common scaffold in many FDA-approved drugs.[4] This makes this compound a valuable reagent for the synthesis of novel drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere to prevent degradation.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its well-defined structure, predictable reactivity, and the presence of a pharmaceutically relevant piperidine moiety make it a powerful tool for the construction of complex molecules. This guide provides a comprehensive overview of its synthesis, characterization, and applications, empowering researchers to utilize this compound to its full potential in their synthetic endeavors.

References

3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid CAS number 850589-50-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic Acid

Introduction

This compound (CAS No. 850589-50-3) is a highly functionalized synthetic building block of significant interest to the pharmaceutical and chemical research communities. As a substituted arylboronic acid, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical and Safety Profile

A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory setting.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 850589-50-3[1][2]
Molecular Formula C₁₂H₁₅BClNO₃[1]
Molecular Weight 267.52 g/mol [1]
Melting Point 160-163 °C[1]
Appearance White to off-white solid/powder[3]
Storage Temperature 2-8°C[1]

Table 2: GHS Safety Information

CategoryInformationReference
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Plausible Synthesis Pathway

While specific proprietary synthesis methods may vary, a logical and common approach to preparing this molecule involves a multi-step process starting from a readily available di-substituted benzene derivative. A plausible route begins with 2-chloro-4-bromobenzoic acid, leveraging selective amide formation followed by a metal-halogen exchange and borylation.

Step 1: Amide Coupling. The carboxylic acid is first activated (e.g., with thionyl chloride to form the acyl chloride) and then reacted with piperidine to form the stable amide, 2-chloro-4-bromo-N-(piperidin-1-yl)benzamide. This step introduces the piperidine carbonyl moiety.

Step 2: Borylation. The crucial step is the conversion of the aryl bromide to a boronic acid. A lithium-halogen exchange is ideal for this transformation. The aryl bromide is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (-78 °C) to selectively replace the bromine atom with lithium. This choice is driven by the higher reactivity of the C-Br bond compared to the C-Cl bond. The resulting aryllithium intermediate is then quenched with a borate ester (e.g., triisopropyl borate).

Step 3: Hydrolysis. Finally, an acidic workup (e.g., with aqueous HCl) hydrolyzes the borate ester to yield the final product, this compound.

G start 2-Chloro-4-bromobenzoic acid amide 2-Chloro-4-bromo-N-(piperidin-1-yl)benzamide start->amide 1. SOCl₂ 2. Piperidine, Base boronic_acid This compound amide->boronic_acid 1. n-BuLi, THF, -78°C 2. B(O-iPr)₃ 3. H₃O⁺

Caption: Plausible synthetic route to the target compound.

Core Application: The Suzuki-Miyaura Coupling

The paramount application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for synthesizing biaryl compounds.[4] This reaction offers high functional group tolerance and stereospecificity, making it a favored tool in drug discovery.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or vinyl halide/triflate), forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid to form a boronate complex. This complex then transfers its organic substituent to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)L₂-X pd0->pd_oxidative R¹-X pd_transmetalation R¹-Pd(II)L₂-R² pd_oxidative->pd_transmetalation R²-B(OH)₂ (Base) pd_transmetalation->pd0 product R¹-R² pd_transmetalation->product ox_add_label Oxidative Addition trans_label Transmetalation red_elim_label Reductive Elimination

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Base, e.g., Potassium phosphate (K₃PO₄) (3.0 equiv)[5]

  • Anhydrous solvent, e.g., 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Inert Atmosphere: To a dry round-bottom flask, add the aryl bromide, this compound, and potassium phosphate.

  • Degassing: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Add the palladium catalyst to the flask, followed by the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification A Combine Boronic Acid, Aryl Halide, & Base B Purge with Inert Gas A->B C Add Catalyst & Solvent B->C D Heat & Stir (80-100°C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash (Water, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Standard workflow for a Suzuki coupling experiment.

Utility in Drug Discovery: A Focus on PARP Inhibitors

The true value of a building block like this compound is demonstrated by its application in synthesizing complex, biologically active molecules. The piperidine ring is a prevalent scaffold in pharmaceuticals, known for its favorable physicochemical properties.[6][7] This compound is particularly relevant to the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

PARP enzymes are critical for DNA damage repair.[8][9] In cancers with existing DNA repair defects (e.g., those with BRCA mutations), inhibiting PARP leads to cell death through a concept known as synthetic lethality.[8] This has made PARP inhibitors a successful class of targeted anticancer drugs.

The structure of this boronic acid provides a pre-functionalized "headpiece" that can be coupled to a core heterocyclic system typical of many PARP inhibitors (e.g., phthalazinone, benzofuran carboxamide).[8][10] The chloro and piperidine-carbonyl groups can form key interactions within the enzyme's binding pocket, influencing potency and selectivity.

Caption: Representative Suzuki coupling to form a PARP inhibitor scaffold.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists and drug development professionals. Its well-defined structure, combined with the robust and versatile nature of the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures. Its direct applicability to the synthesis of high-value therapeutic agents, such as PARP inhibitors, underscores its importance and ensures its continued use in the pursuit of novel medicines.

References

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid is a specialized organic compound that holds significant interest for researchers in medicinal chemistry and drug development. As a derivative of phenylboronic acid, it possesses the unique chemical functionalities that make this class of compounds invaluable in a range of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The strategic placement of a chloro substituent and a piperidine-1-carbonyl group on the phenyl ring introduces specific steric and electronic properties that can modulate its reactivity, selectivity, and ultimately its utility as a building block in the synthesis of complex molecules. This guide provides a comprehensive examination of the core physical properties of this compound, offering both established data and predictive insights based on analogous structures. Furthermore, it details robust experimental protocols for the precise determination of these properties, ensuring scientific integrity and reproducibility for researchers in the field.

Molecular Structure and Physicochemical Identifiers

The foundational step in understanding the physical behavior of a compound is a thorough characterization of its molecular structure and fundamental identifiers.

The chemical structure of this compound is depicted below. The molecule features a central phenyl ring substituted with a boronic acid group (-B(OH)₂), a chlorine atom, and a piperidine-1-carbonyl amide linkage. The boronic acid moiety is a key functional group, rendering the molecule a weak Lewis acid and enabling its participation in various coupling reactions. The chloro group acts as an electron-withdrawing substituent, influencing the electronic nature of the phenyl ring. The piperidine-1-carbonyl group introduces a bulky, lipophilic amide functionality that can significantly impact the compound's solubility and crystal packing.

graph "Molecular_Structure" {
  layout=neato;
  node [shape=plaintext];
  A [label="B(OH)₂"];
  B [label="Cl"];
  C [label="C(=O)N(CH₂)₅"];
  P [label="", shape=none, pin=true, pos="0,0!"];
  A -- P [pos="1.5,0.866!", len=1];
  B -- P [pos="-1.5,0.866!", len=1];
  C -- P [pos="0,-1!", len=1];
  P -- P [label="Phenyl\nRing", shape=circle, style=dashed, pos="0,0!"];
}

Caption: Molecular structure of this compound.

Table 1: Core Physicochemical Identifiers

PropertyValueSource
CAS Number 850589-50-3[1]
Molecular Formula C₁₂H₁₅BClNO₃[2]
Molecular Weight 267.52 g/mol [2]

Crystallinity and Melting Point

The melting point of a solid crystalline compound is a critical physical property that provides an indication of its purity and the strength of its crystal lattice forces. While no experimentally determined melting point for this compound is readily available in the literature, we can infer its likely thermal behavior by examining related structures. For instance, 3-chlorophenylboronic acid has a reported melting point of 185-189 °C[3], and the more substituted 3-chloro-4-fluorophenylboronic acid melts at a significantly higher temperature of 242-247 °C. The presence of the bulky and polar piperidine-1-carbonyl group in the target molecule is expected to facilitate strong intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, likely resulting in a high melting point, probably in excess of 200 °C.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly precise thermal analysis technique for determining the melting point and other thermal transitions of a material[4][5][6]. The causality behind this experimental choice lies in its ability to provide more comprehensive information than traditional melting point apparatus, including the enthalpy of fusion, which is a measure of the energy required to melt the solid.

DSC_Workflow cluster_Preparation Sample Preparation cluster_Analysis DSC Analysis cluster_Data Data Interpretation P1 Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. P2 Hermetically seal the pan. P1->P2 A1 Place the sample pan and an empty reference pan into the DSC cell. A2 Equilibrate the cell at a starting temperature (e.g., 25 °C). A1->A2 A3 Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point. A2->A3 D1 Plot the heat flow as a function of temperature. D2 The melting point is determined as the onset or peak of the endothermic melting transition. D1->D2

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan.

  • Sealing: Hermetically seal the pan using a sample press to ensure a closed system and prevent any loss of material during heating.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's sample and reference holders, respectively.

  • Thermal Program:

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample and reference pans at a constant rate, typically 10 °C/min, to a temperature significantly above the expected melting point (e.g., 250 °C).

  • Data Analysis: The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is typically reported as the melting point.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its application in synthesis, purification, and formulation. For boronic acids, solubility can be influenced by the polarity of the solvent, the nature of the substituents on the phenyl ring, and the potential for the boronic acid to form anhydrides (boroxines)[7][8]. Phenylboronic acids generally exhibit good solubility in polar organic solvents such as ethers and ketones, moderate solubility in less polar solvents like chloroform, and poor solubility in non-polar hydrocarbons[7][9]. The presence of the relatively polar piperidine-1-carbonyl group in this compound is expected to enhance its solubility in polar organic solvents.

Table 2: Predicted Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Alcohols (e.g., Methanol, Ethanol)HighThe hydroxyl group of the alcohols can engage in hydrogen bonding with the boronic acid and the carbonyl group of the amide.
Ethers (e.g., Tetrahydrofuran, Diethyl ether)HighEthers are effective solvents for many boronic acids[7].
Ketones (e.g., Acetone, 2-Butanone)HighKetones are polar aprotic solvents that can effectively solvate the molecule[7].
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)ModerateThese solvents offer a balance of polarity suitable for dissolving many organic compounds[7].
Aprotic Polar Solvents (e.g., Dimethylformamide, Dimethyl sulfoxide)HighThese solvents are excellent at dissolving a wide range of organic molecules, including those with polar functional groups.
Hydrocarbons (e.g., Hexane, Toluene)LowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents[7].
Water Low to ModerateWhile the boronic acid and amide groups can interact with water, the overall lipophilicity of the molecule may limit its aqueous solubility. The pH of the aqueous solution will also significantly impact solubility.
Experimental Protocol: Solubility Determination by the Shake-Flask Method (OECD 105)

The shake-flask method is a widely accepted and robust protocol for determining the solubility of a compound in a given solvent[10]. This method relies on achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Solubility_Workflow cluster_Preparation Sample Preparation cluster_Equilibration Equilibration cluster_Separation Phase Separation cluster_Analysis Analysis P1 Add an excess of the solid compound to a known volume of the solvent in a flask. E1 Seal the flask and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours). P1->E1 S1 Allow the solid to settle or centrifuge the mixture to separate the solid and liquid phases. E1->S1 A1 Carefully withdraw an aliquot of the supernatant. S1->A1 A2 Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, Gravimetric analysis). A1->A2

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the flask and place it in a constant temperature shaker or water bath (e.g., 25 °C). Agitate the mixture for a period sufficient to allow the system to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Alternatively, centrifuge the sample to achieve a clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, taking care not to disturb the undissolved solid.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant. This can be achieved through various analytical techniques:

    • Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the remaining solid residue.

    • Chromatographic Analysis (HPLC-UV): Dilute the aliquot with a suitable solvent and analyze it by High-Performance Liquid Chromatography with UV detection, using a pre-established calibration curve.

  • Calculation: The solubility is calculated from the concentration of the saturated solution and is typically expressed in units of mg/mL or g/L.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the piperidine protons, and the acidic protons of the boronic acid group. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-8.5 ppm). The piperidine protons will be observed in the upfield region (typically 1.5-4.0 ppm), likely as broad multiplets due to the conformational flexibility of the piperidine ring and potential restricted rotation around the amide bond. The boronic acid protons (-OH) will present as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbonyl carbon of the amide will appear as a distinct signal in the downfield region (around 165-175 ppm). The aromatic carbons will resonate in the range of 120-140 ppm, with the carbon attached to the boron atom showing a characteristically broad signal. The carbons of the piperidine ring will be found in the upfield region (20-50 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds[11][12][13][14][15].

Table 3: Predicted FT-IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Boronic Acid) Stretching3200-3600 (broad)
C-H (Aromatic) Stretching3000-3100
C-H (Aliphatic) Stretching2850-3000
C=O (Amide) Stretching1630-1680
C=C (Aromatic) Stretching1450-1600
B-O (Boronic Acid) Asymmetric Stretching1310-1380
C-N (Amide) Stretching1200-1350
C-Cl Stretching600-800

Conclusion

This compound is a compound with significant potential in synthetic organic chemistry. This guide has provided a detailed overview of its key physical properties, including its molecular structure, identifiers, and predicted thermal and solubility characteristics. While specific experimental data for this compound is not widely published, the provided information, based on the well-understood chemistry of phenylboronic acids and related compounds, offers a solid foundation for its use in research and development. The detailed experimental protocols for determining melting point and solubility are designed to be self-validating and provide researchers with the tools to generate precise and reliable data. This comprehensive understanding of its physical properties is paramount for the effective and efficient application of this compound in the synthesis of novel chemical entities.

References

An In-Depth Technical Guide to 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid is a specialized synthetic building block poised at the intersection of several key areas in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a reactive boronic acid moiety, a stabilizing and electronically influential chloro group, and a piperidine-1-carbonyl side chain, makes it a valuable reagent for the construction of complex molecular architectures.

The boronic acid group is a cornerstone of modern carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The presence of a chlorine atom on the phenyl ring modulates the electronic properties of the molecule, influencing its reactivity in palladium-catalyzed couplings and offering a potential site for further functionalization or metabolic blocking in drug design.[3] Furthermore, the piperidine motif is a highly privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its inclusion can enhance solubility, modulate lipophilicity, and provide a vector for specific interactions with biological targets.[2]

This guide provides a comprehensive technical overview of this compound, including its molecular structure, postulated synthesis, expected analytical characteristics, and practical applications in synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

The structural attributes of this compound dictate its chemical behavior and potential applications.

PropertyValueSource
CAS Number 850589-50-3[4]
Molecular Formula C₁₂H₁₅BClNO₃[5]
Molecular Weight 267.52 g/mol [5]
MDL Number MFCD07363775[5]
Structural Analysis and Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (Ar-H): The three protons on the phenyl ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will likely present as a complex multiplet or as distinct doublets and doublet of doublets. The proton ortho to the boronic acid group is expected to be the most downfield.

  • Piperidine Protons (-CH₂-): The protons of the piperidine ring will likely appear as broad multiplets in the aliphatic region (δ 1.5-3.8 ppm). The protons on the carbons adjacent to the nitrogen atom will be the most deshielded.[6]

  • Boronic Acid Protons (-B(OH)₂): The acidic protons of the boronic acid group may appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons (Ar-C): The six carbons of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm). The carbon atom attached to the boron (ipso-carbon) may show a broad signal or be difficult to observe.[7]

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear significantly downfield (δ 165-175 ppm).

  • Piperidine Carbons (-CH₂-): The five carbons of the piperidine ring will be found in the aliphatic region (δ 20-50 ppm).

Mass Spectrometry (Predicted):

  • In high-resolution mass spectrometry, the molecular ion peak would be expected at an m/z corresponding to the exact mass of the molecule (C₁₂H₁₅BClNO₃). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.

Synthesis and Purification: A Practical Approach

A plausible and robust synthetic route to this compound can be designed based on well-established organometallic and amide coupling methodologies. The following represents a general, yet detailed, protocol that a skilled synthetic chemist could adapt and optimize.

Diagram of Proposed Synthetic Pathway

Synthesis_Pathway A 1,2-Dichloro-4-nitrobenzene B 2-Chloro-4-(piperidine-1-carbonyl)nitrobenzene A->B Piperidine, Base C 4-Amino-2-chlorobenzoylpiperidine B->C Reduction (e.g., Fe/HCl or H₂, Pd/C) D Target Molecule: This compound C->D Sandmeyer-type Borylation

Caption: Proposed synthetic route to the target molecule.

Experimental Protocol: A Step-by-Step Guide

Step 1: Nucleophilic Aromatic Substitution to form 2-Chloro-4-(piperidine-1-carbonyl)nitrobenzene

  • To a solution of 1,2-dichloro-4-nitrobenzene in an appropriate aprotic polar solvent (e.g., DMF or DMSO), add piperidine (1.1 equivalents) and a suitable base such as potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to form 4-Amino-2-chlorobenzoylpiperidine

  • Dissolve the product from Step 1 in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. A common and effective method is the use of iron powder in the presence of an acid like hydrochloric acid or ammonium chloride. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.

  • Heat the reaction mixture and monitor by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture to remove solid byproducts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the aniline derivative.

Step 3: Sandmeyer-type Borylation to yield this compound

  • Dissolve the aniline from Step 2 in a mixture of aqueous acid (e.g., HCl) and an organic solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(OAc)₂) in a suitable solvent.

  • Slowly add the freshly prepared diazonium salt solution to the borylation mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup and extract the product into an organic solvent.

  • Purify the resulting boronate ester by column chromatography.

  • Hydrolyze the boronate ester to the boronic acid using an aqueous acid workup.

  • The final product can be isolated by filtration and washed with a non-polar solvent.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl structures.[1][8]

Diagram of a General Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup A Aryl/Heteroaryl Halide (R-X) E Reaction in Solvent (e.g., Toluene/H₂O) A->E B This compound B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃, Cs₂CO₃) D->E F Aqueous Workup E->F G Purification (Column Chromatography) F->G H Final Biaryl Product G->H

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

  • Base (e.g., aqueous sodium carbonate or potassium carbonate, 2.0 equivalents)

  • Solvent (e.g., a mixture of toluene and water, or dioxane)

Procedure:

  • To a reaction vessel, add the aryl/heteroaryl halide, this compound, and the base.

  • Degas the solvent mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Add the palladium catalyst to the mixture and ensure the vessel is under an inert atmosphere.

  • Heat the reaction mixture to a temperature typically between 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Stability and Handling Considerations

Arylboronic acids are generally stable compounds but can undergo decomposition under certain conditions. Protodeboronation, the cleavage of the carbon-boron bond, can occur, particularly at high pH. It is advisable to store this compound in a cool, dry place. For long-term storage, an inert atmosphere is recommended.

Conclusion

This compound represents a sophisticated and valuable building block for the synthesis of novel compounds, particularly in the realm of drug discovery. Its unique combination of a reactive boronic acid, an electronically modifying chloro group, and a pharmaceutically relevant piperidine moiety provides chemists with a powerful tool for creating diverse and complex molecular entities. The synthetic and application protocols outlined in this guide, while based on established chemical principles and data from analogous structures, offer a solid foundation for researchers to incorporate this versatile reagent into their synthetic programs.

References

3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid chemical formula C12H15BClNO3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid

Introduction: A Versatile Building Block in Modern Drug Discovery

This compound is a specialized organic compound that serves as a critical building block in medicinal chemistry and drug development. Its structure, featuring a phenylboronic acid moiety, a chloro substituent, and a piperidine-amide group, makes it an exceptionally valuable reagent for constructing complex molecular architectures. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1][2] The piperidine scaffold is a prevalent feature in numerous approved drugs and clinical candidates, recognized for its ability to confer favorable pharmacokinetic properties and engage in critical receptor interactions.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its practical application and characterization.

Core Chemical and Physical Properties

A foundational understanding of a reagent's properties is paramount for its effective use in synthesis and process development. The key identifiers and physical characteristics of this compound are summarized below. Proper storage, such as at 2-8°C, is recommended to ensure its stability and reactivity.[4]

PropertyValueReference
Chemical Formula C₁₂H₁₅BClNO₃[5][6]
Molecular Weight 267.52 g/mol [5][6]
CAS Number 850589-50-3[5][7]
MDL Number MFCD07363775[5]
Appearance Typically a solid (e.g., powder or crystalline)
Storage Temperature 2-8°C[4]

Synthesis Pathway: A Strategic Approach

While multiple synthetic routes can be envisioned, a common and logical pathway involves two key transformations: the amidation of a suitable carboxylic acid precursor followed by the introduction of the boronic acid moiety. This approach allows for the strategic installation of the piperidine group before the more sensitive borylation step.

Diagram of Proposed Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Amidation cluster_1 Step 2: Borylation Start 2-Chloro-4-bromobenzoic acid Activation Activation (e.g., SOCl₂) Start->Activation Thionyl Chloride Amidation Amidation with Piperidine Activation->Amidation Acyl Chloride Intermediate Intermediate (2-Chloro-4-bromophenyl)(piperidin-1-yl)methanone Amidation->Intermediate Borylation Miyaura Borylation Intermediate->Borylation Aryl Bromide Intermediate piperidine Piperidine piperidine->Amidation FinalProduct This compound (Pinacol Ester) Borylation->FinalProduct Reagents Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., KOAc) Reagents->Borylation Hydrolysis Hydrolysis (e.g., aq. acid) FinalProduct->Hydrolysis Target Final Product: This compound Hydrolysis->Target

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Representative Synthesis

This protocol is a representative example based on established chemical transformations. Researchers should perform their own optimization.

Part A: Synthesis of (2-Chloro-4-bromophenyl)(piperidin-1-yl)methanone

  • Acid Chloride Formation: To a solution of 2-chloro-4-bromobenzoic acid (1.0 eq) in an anhydrous solvent like toluene, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Reaction Monitoring: Heat the mixture under reflux until the reaction is complete, as monitored by TLC or LC-MS. The causality here is the conversion of the carboxylic acid to the more reactive acyl chloride, necessary for efficient amidation.

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution in an ice bath.

  • Piperidine Addition: Add piperidine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) dropwise. The base is crucial to neutralize the HCl generated during the reaction.

  • Workup and Purification: Allow the reaction to warm to room temperature. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography or recrystallization.

Part B: Synthesis of this compound Pinacol Ester

  • Reaction Setup: In a reaction vessel, combine the (2-chloro-4-bromophenyl)(piperidin-1-yl)methanone (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 1.5 eq), and a palladium catalyst such as PdCl₂(dppf) (0.03 eq).

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Add a degassed solvent (e.g., dioxane or toluene) and heat the mixture (e.g., to 85-100°C) for several hours.[8] Monitor the reaction for the consumption of the starting material.

  • Workup: After completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude pinacol ester by silica gel chromatography. The pinacol ester is often isolated as it is more stable and easier to handle than the free boronic acid. If the free boronic acid is required, the ester can be hydrolyzed using aqueous acid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a biaryl C-C bond by coupling an organoboron species with an organic halide or triflate.[2]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diorgano R¹-Pd(II)L₂-R² Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biaryl Product) RedElim->Product ArX Ar¹-X (Aryl Halide) ArX->OxAdd Boronic Ar²-B(OH)₂ (Our Compound) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Suzuki-Miyaura Coupling

This protocol describes a typical setup for coupling this compound with a generic aryl bromide (Ar-Br).

  • Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 eq), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq).[8][9]

  • Solvent Addition: Add a degassed solvent system. A biphasic mixture such as toluene/water or dioxane/water is commonly used.[1][8] The base is typically dissolved in the aqueous phase.

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is self-validating; insufficient degassing leads to poor catalyst performance and lower yields.

  • Heating and Monitoring: Heat the reaction mixture with vigorous stirring (e.g., 85-100°C). The causality for heating is to provide the activation energy for the oxidative addition and other steps in the catalytic cycle. Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After filtration and concentration, purify the final biaryl product via column chromatography or recrystallization.

Analytical Characterization

Confirming the identity and purity of the compound is a non-negotiable step in research. Standard analytical techniques are used for characterization. While actual spectra are instrument- and solvent-dependent, the table below provides expected data based on the molecule's structure.

TechniqueExpected Observations
¹H NMR - Aromatic protons in the 7.0-8.0 ppm region. - Piperidine protons (broad signals) in the 1.5-3.8 ppm region.
¹³C NMR - Aromatic carbons in the 120-140 ppm region. - Carbonyl carbon (C=O) around 165-170 ppm. - Piperidine carbons in the 20-50 ppm region.
FT-IR - Strong C=O (amide) stretch around 1630-1680 cm⁻¹. - B-O (boronic acid) stretches around 1310-1350 cm⁻¹. - O-H (boronic acid) broad stretch around 3200-3500 cm⁻¹.
Mass Spec (LC-MS) - Expected molecular ion peak corresponding to the molecular weight (267.52 g/mol ) plus or minus a proton, depending on the ionization mode (e.g., [M+H]⁺ or [M-H]⁻).

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this exact compound may not be universally available, guidelines can be established based on its constituent functional groups: arylboronic acids and chlorinated aromatic amides.

  • Hazard Identification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[10][11] Handle with care.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[10][11]

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[10]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended (2-8°C).[4][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

By adhering to these principles and protocols, researchers can effectively and safely utilize this compound as a powerful tool in the synthesis of novel chemical entities for drug discovery and development.

References

A Technical Guide to the Spectral Analysis of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid is a bespoke chemical entity of significant interest in contemporary drug discovery and organic synthesis. As a bifunctional molecule, it incorporates a boronic acid moiety, a cornerstone of Suzuki-Miyaura cross-coupling reactions, and a synthetically versatile amide group. The chloro-substitution on the phenyl ring further modulates its electronic properties, making it a valuable building block for creating complex molecular architectures. This guide provides an in-depth analysis of the expected spectral characteristics of this compound, offering a predictive yet robust framework for its identification and characterization by researchers and drug development professionals. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and predictive modeling to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is paramount to interpreting its spectral data. The key structural features that will dominate the spectra are:

  • A tri-substituted aromatic ring: This will give rise to a complex splitting pattern in the ¹H NMR spectrum.

  • A piperidine ring: The protons on this saturated heterocycle will exhibit characteristic chemical shifts and coupling patterns.

  • An amide carbonyl group (C=O): This will be a prominent feature in the ¹³C NMR and IR spectra.

  • A boronic acid group (-B(OH)₂): The hydroxyl protons may be observable under specific NMR conditions, and the B-O and O-H bonds will have characteristic IR absorptions.

  • A chloro-substituent: This will influence the electronic environment of the aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic, piperidine, and boronic acid protons. The exact chemical shifts can be influenced by the solvent used. The following predictions are for a standard solvent like DMSO-d₆.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.2br s2HB(OH)₂The acidic protons of the boronic acid are typically broad and may exchange with water in the solvent.
~7.8d1HAr-HAromatic proton ortho to the boronic acid group.
~7.6dd1HAr-HAromatic proton ortho to the chloro group and meta to the boronic acid.
~7.4d1HAr-HAromatic proton ortho to the amide group.
~3.5br t4HN-CH₂ (piperidine)Protons on the carbons adjacent to the nitrogen are deshielded.
~1.6m6H-(CH₂)₃- (piperidine)The remaining methylene protons of the piperidine ring.

Causality behind Experimental Choices: The choice of an appropriate deuterated solvent is critical. Aprotic polar solvents like DMSO-d₆ are often used for boronic acids to observe the exchangeable B(OH)₂ protons. High-resolution instruments (400 MHz or higher) are recommended to resolve the complex splitting patterns of the aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Predicted Chemical Shift (ppm)AssignmentRationale
~168C=OThe amide carbonyl carbon is significantly deshielded.
~140Ar-CAromatic carbon attached to the boronic acid group (ipso-carbon). The signal may be broad due to quadrupolar relaxation of the boron nucleus.
~135Ar-CAromatic carbon attached to the chloro group.
~132Ar-CHAromatic methine carbon.
~130Ar-CAromatic carbon attached to the amide group.
~128Ar-CHAromatic methine carbon.
~126Ar-CHAromatic methine carbon.
~45N-CH₂Piperidine carbons adjacent to the nitrogen.
~26CH₂Piperidine methylene carbon.
~24CH₂Piperidine methylene carbon.

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbons in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200Strong, BroadO-H stretchCharacteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.
3100-3000MediumC-H stretch (aromatic)Typical for C-H bonds on an aromatic ring.
2950-2850MediumC-H stretch (aliphatic)From the C-H bonds of the piperidine ring.
~1630StrongC=O stretch (amide)The amide I band is a very strong and characteristic absorption.
~1600, ~1475Medium-WeakC=C stretch (aromatic)Characteristic skeletal vibrations of the phenyl ring.
~1350StrongB-O stretchThe boron-oxygen single bond stretch.
~1100MediumC-N stretchThe carbon-nitrogen bond of the amide.
~800-600Medium-StrongC-Cl stretchThe carbon-chlorine bond vibration.

Experimental Protocol:

  • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used where the solid sample is pressed directly onto a crystal (e.g., diamond or germanium).

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan of the empty sample holder to subtract any atmospheric (CO₂, H₂O) absorptions.

Caption: Workflow for IR spectral acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion: For the molecular formula C₁₂H₁₅BClNO₃, the monoisotopic mass is approximately 267.08 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be a key identifier. Due to the presence of chlorine, a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak (M+) is expected due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI) conditions.

m/z (mass-to-charge ratio)Proposed FragmentRationale
267/269[M]⁺Molecular ion peak with isotopic pattern for chlorine.
185/187[M - C₅H₁₀N]⁺Loss of the piperidine radical.
156/158[M - C₅H₁₀N - CO]⁺Subsequent loss of carbon monoxide from the acylium ion.
111[C₅H₁₀N=C=O]⁺Formation of the piperidinyl carbonyl cation.
84[C₅H₁₀N]⁺Piperidinyl cation.

Trustworthiness through Self-Validation: The isotopic pattern for chlorine provides a built-in validation for any fragment containing the chloro-substituted phenyl ring. High-resolution mass spectrometry can confirm the elemental composition of the parent ion and its major fragments, providing a high degree of confidence in the structural assignment.

fragmentation M [M]⁺˙ m/z 267/269 F1 [M - C₅H₁₀N]⁺ m/z 185/187 M->F1 - C₅H₁₀N˙ F3 [C₅H₁₀NCO]⁺ m/z 111 M->F3 - C₇H₅BClNO₂ F4 [C₅H₁₀N]⁺ m/z 84 M->F4 - C₇H₅BClNO₂CO F2 [M - C₅H₁₀NCO]⁺ m/z 156/158 F1->F2 - CO

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The predicted NMR, IR, and MS data, grounded in fundamental spectroscopic principles, offer a robust framework for researchers to identify and characterize this molecule. The cross-validation between these techniques provides a high degree of confidence in the structural elucidation. It is the author's hope that this detailed analysis will serve as a valuable resource for scientists engaged in the synthesis and application of this important chemical building block.

An In-depth Technical Guide to the Solubility of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid. Recognizing the limited availability of specific quantitative solubility data in public literature, this document synthesizes foundational principles of boronic acid chemistry, extrapolates trends from analogous structures, and presents a robust experimental framework for researchers to determine solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who utilize boronic acids in their synthetic and formulation workflows.

Introduction: The Significance of Solubility for a Versatile Building Block

This compound is a bespoke chemical entity of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a boronic acid moiety, a chloro- substituent, and a piperidine-1-carbonyl group, makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction[1][2]. The ability to precisely control the solubility of this compound is paramount for optimizing reaction conditions, facilitating purification processes, and developing effective formulation strategies. An understanding of its behavior in different organic solvents is, therefore, not merely academic but a critical factor in its practical application.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties and its interaction with the solvent. For this compound (MW: 267.52 g/mol , Formula: C12H15BClNO3), several key features dictate its solubility profile[3][4]:

  • Polarity : The molecule possesses both polar and non-polar regions. The boronic acid group (-B(OH)2) is polar and capable of hydrogen bonding. The amide linkage and the chloro- substituent also contribute to the molecule's polarity. Conversely, the phenyl ring and the piperidine's hydrocarbon backbone are non-polar. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

  • Hydrogen Bonding : The boronic acid functionality contains two hydroxyl groups, making it a strong hydrogen bond donor. The carbonyl oxygen of the amide and the nitrogen of the piperidine ring can act as hydrogen bond acceptors. Solvents that can effectively participate in hydrogen bonding (e.g., alcohols, ethers) are likely to be better solvents than those that cannot.

  • Crystalline Structure : The solid-state packing of the molecule in its crystal lattice will influence the energy required to solvate it. A high lattice energy will generally result in lower solubility.

  • Potential for Dehydration : A critical characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines[5]. This equilibrium between the monomeric acid and the trimeric boroxine can be influenced by the solvent and temperature, which in turn affects the observed solubility.

Predicted Solubility in Common Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighCapable of hydrogen bonding with the boronic acid and amide groups.
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), AcetoneHigh to ModerateGood dipole-dipole interactions and hydrogen bond accepting capabilities. THF and other ethers are generally good solvents for boronic acids[1][2][7].
Halogenated Dichloromethane (DCM), ChloroformModerate to LowCan engage in dipole-dipole interactions, but lack strong hydrogen bonding capabilities. Phenylboronic acid shows moderate solubility in chloroform[2][6][7].
Aromatic Toluene, BenzeneLowPrimarily non-polar interactions; unlikely to effectively solvate the polar functional groups.
Non-polar Hexane, CyclohexaneVery Low / Insoluble"Like dissolves like" principle suggests poor solvation of the polar molecule by non-polar solvents. Phenylboronic acid has very low solubility in hydrocarbons[2][6][7].

Experimental Protocol for Solubility Determination

Given the absence of published data, an empirical determination of solubility is essential. The following is a detailed, step-by-step methodology for determining the solubility of this compound using the reliable dynamic method[5][6][8]. This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (anhydrous grade)

  • Analytical balance (± 0.1 mg)

  • Sealed glass vials

  • Controlled temperature bath with a programmable temperature ramp

  • Magnetic stirrer and stir bars

  • Turbidity sensor or a laser beam and light detector

  • Thermometer or thermocouple

Step-by-Step Methodology
  • Sample Preparation : Accurately weigh a known mass of this compound and transfer it to a glass vial.

  • Solvent Addition : Add a precise volume or mass of the chosen organic solvent to the vial.

  • Sealing and Mixing : Securely seal the vial to prevent solvent evaporation. Place a small magnetic stir bar in the vial and begin vigorous stirring to create a uniform suspension.

  • Controlled Heating : Place the vial in the controlled temperature bath. Begin heating the sample at a slow, constant rate (e.g., 0.2–0.5 °C/min) to ensure thermal equilibrium is maintained.

  • Turbidity Monitoring : Continuously monitor the turbidity of the solution. This can be done visually or, for greater accuracy, with a turbidity sensor or by observing the scattering of a laser beam passed through the sample.

  • Determination of Dissolution Temperature : Record the temperature at which the last solid particles disappear, and the solution becomes completely clear. This is the solubility temperature for that specific concentration.

  • Data Collection and Curve Generation : Repeat steps 1-6 with different known concentrations of the solute in the same solvent. Plot the dissolution temperature versus the mole fraction or concentration of the solute to construct a solubility curve.

Causality Behind Experimental Choices
  • Dynamic vs. Static Method : The dynamic method is chosen for its efficiency and ability to generate a complete solubility curve over a range of temperatures from a single experiment per concentration.

  • Sealed Vials : Essential to prevent solvent loss, especially with volatile organic solvents, which would alter the concentration and lead to inaccurate results.

  • Slow Heating Rate : A slow and controlled temperature ramp is critical to ensure that the system remains at or near thermal equilibrium, allowing for an accurate determination of the dissolution point.

  • Inert Atmosphere : For boronic acids, which can be sensitive to oxidation at elevated temperatures, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) is recommended for enhanced accuracy.

Visualizing the Workflow

The logical flow of the experimental protocol can be visualized as follows:

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solid Weigh Solute add_solvent Add Solvent weigh_solid->add_solvent seal_vial Seal Vial add_solvent->seal_vial heat_stir Heat & Stir seal_vial->heat_stir monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution T monitor->record_temp repeat_exp Repeat for n Concentrations record_temp->repeat_exp plot_data Plot T vs. Concentration repeat_exp->plot_data gen_curve Generate Solubility Curve plot_data->gen_curve

Caption: Workflow for the dynamic determination of solubility.

Logical Framework for Solvent Selection

The choice of a suitable solvent is a critical first step in many applications. The following decision tree illustrates a logical approach to solvent selection based on the properties of this compound.

Solvent_Selection_Logic start Start: Define Application (e.g., Reaction, Purification) is_polar Is a polar solvent required? start->is_polar is_protic Is a protic solvent acceptable? is_polar->is_protic Yes nonpolar_solvents Avoid: Hexane, Toluene is_polar->nonpolar_solvents No polar_solvents Select from: Methanol, Ethanol, DMF, DMSO, THF is_protic->polar_solvents Yes aprotic_solvents Select from: DMF, DMSO, THF, Acetone is_protic->aprotic_solvents No high_sol High Solubility Needed? moderate_solvents Consider: DCM, Chloroform high_sol->moderate_solvents No polar_solvents->high_sol aprotic_solvents->high_sol

Caption: Decision tree for rational solvent selection.

Conclusion and Future Work

This technical guide has established a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data remains to be published, the provided analysis of its physicochemical properties and the detailed experimental protocol empower researchers to generate this critical data in a reliable and systematic manner. The generation of quantitative solubility data for this and other novel boronic acids will be a valuable contribution to the scientific community, enabling more efficient and predictable development of synthetic routes and formulated products.

References

A Technical Guide to the Stability and Storage of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid is a key building block in contemporary organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical development. As with all boronic acids, its utility is intrinsically linked to its stability. The presence of the boronic acid moiety, an electron-deficient center, renders the molecule susceptible to various degradation pathways that can compromise its purity, reactivity, and ultimately, the integrity of downstream applications. This guide provides an in-depth analysis of the factors governing the stability of this specific arylboronic acid, offering field-proven recommendations for its optimal storage and handling, and detailing robust analytical methodologies for stability assessment.

Chemical Profile and Intrinsic Stability Considerations

This compound possesses a unique combination of substituents that influence its electronic properties and, consequently, its stability profile. The chloro group in the meta position and the piperidine-1-carbonyl group in the para position to the boronic acid are both electron-withdrawing. This electronic pull is a critical factor in the molecule's susceptibility to certain degradation pathways.

PropertyValueSource
CAS Number 850589-50-3[1][2]
Molecular Formula C₁₂H₁₅BClNO₃[2]
Molecular Weight 267.52 g/mol [2]
Appearance White to off-white solidN/A
Melting Point 160-163 °CN/A

Key Degradation Pathways

The stability of this compound is primarily dictated by three key degradation pathways common to arylboronic acids. Understanding these mechanisms is fundamental to devising effective storage and handling strategies.

Protodeboronation: The Primary Concern

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This irreversible process leads to the formation of an inactive byproduct, 3-chloro-N-(piperidin-1-yl)benzamide, and boric acid.[3][4] This is arguably the most significant degradation pathway for arylboronic acids, particularly those with electron-withdrawing substituents which can stabilize the transient carbanion formed during the reaction. The reaction is catalyzed by both acidic and basic conditions.[3][4]

Causality Insight: The electron-withdrawing nature of the chloro and amide substituents on the phenyl ring of the target molecule can increase the rate of protodeboronation compared to electron-rich arylboronic acids.

Oxidation: A Ubiquitous Threat

The boron center is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents.[5] This process typically yields the corresponding phenol, 3-chloro-4-(piperidine-1-carbonyl)phenol, and boric acid. Oxidative degradation can be a significant issue during long-term storage if the material is not adequately protected from air.

Dehydration to Boroxines: A Reversible Complication

In the solid state, particularly at elevated temperatures, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[6] While this process is often reversible upon exposure to moisture or dissolution in protic solvents, the formation of boroxines can lead to issues with solubility, reactivity, and accurate weighing of the material.

Diagram: Key Degradation Pathways

cluster_0 This compound (Stable) cluster_1 Degradation Pathways cluster_2 Degradation Products A Target Molecule B Protodeboronation (H₂O, Acid/Base) A->B Irreversible C Oxidation (O₂, Oxidizing Agents) A->C Irreversible D Dehydration (Heat, Solid State) A->D Reversible E 3-chloro-N-(piperidin-1-yl)benzamide + Boric Acid B->E F 3-chloro-4-(piperidine-1-carbonyl)phenol + Boric Acid C->F G Boroxine (Trimer) D->G G->A Hydrolysis

Caption: Major degradation routes for the target molecule.

Recommended Storage and Handling Conditions

Based on the inherent chemical liabilities of this compound, the following storage and handling protocols are recommended to ensure its long-term stability and integrity.

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated) Minimizes the rate of all degradation pathways, particularly thermal dehydration to boroxines.
Atmosphere Inert Gas (Nitrogen or Argon) Prevents oxidative degradation by excluding atmospheric oxygen.
Moisture Strictly Anhydrous Prevents hydrolysis, which is the key step in protodeboronation. Use of a desiccator is highly recommended.
Light Amber Vial/Protection from Light Although specific photostability data is not available, as a general precaution for complex organic molecules, protection from light is advised to prevent potential photolytic degradation.
pH (in solution) Neutral to slightly acidic (pH 4-6) Avoids both acid and base-catalyzed protodeboronation.[3][4]

Handling Best Practices:

  • Inert Atmosphere Handling: For optimal long-term stability, it is strongly advised to handle the solid material inside a glovebox or under a stream of inert gas.

  • Weighing: If a glovebox is unavailable, weigh the required amount of material quickly in a low-humidity environment and securely reseal the container.

  • Solution Preparation: Prepare solutions fresh for each use. If storage of a solution is unavoidable, it should be stored under an inert atmosphere at -20°C and used within a short period.

Experimental Protocols for Stability Assessment

A robust stability assessment program is crucial for quality control and to establish appropriate re-test dates. The following protocols outline key experiments for evaluating the stability of this compound.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9]

Diagram: Forced Degradation Workflow

start Start: Single Batch of This compound stress_acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->stress_acid stress_base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->stress_base stress_ox Oxidation (e.g., 3% H₂O₂, RT) start->stress_ox stress_thermal Thermal Stress (e.g., 80°C, solid) start->stress_thermal stress_photo Photostability (ICH Q1B conditions) start->stress_photo analysis Analyze all samples by Stability-Indicating HPLC stress_acid->analysis stress_base->analysis stress_ox->analysis stress_thermal->analysis stress_photo->analysis end End: Identify Degradants, Validate Method, Assess Pathways analysis->end

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Protocol:

  • Sample Preparation: Prepare stock solutions of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days.

  • Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[10][11][12][13] A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: After the specified time points, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate and quantify the parent compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm)Provides good retention and separation for aromatic compounds.[14]
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to suppress silanol interactions and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound and its more nonpolar degradants.
Gradient Start with a low percentage of B, ramp up to elute all components. (e.g., 5-95% B over 15 min)Ensures separation of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Detection UV at 254 nm or a suitable wavelengthThe aromatic rings and carbonyl group should provide a strong chromophore.
Injection Volume 10 µLStandard injection volume.
¹H and ¹¹B NMR Spectroscopy

NMR spectroscopy is a powerful tool for qualitatively identifying degradation products and for monitoring the stability of the compound in solution.

  • ¹H NMR: The disappearance of the parent compound's signals and the appearance of new signals corresponding to the degradation products (e.g., the aromatic proton that replaces the boronic acid in protodeboronation) can be monitored over time.[15]

  • ¹¹B NMR: This technique is particularly useful for observing the boron center directly. The trigonal boronic acid will have a distinct chemical shift from the tetrahedral boronate ester or other boron-containing species.[16][17][18][19] This can be used to study the equilibrium between the boronic acid and its boroxine form, or its interaction with diols.

Conclusion

The stability of this compound is a critical parameter that dictates its successful application in research and development. While susceptible to protodeboronation, oxidation, and dehydration, its integrity can be effectively preserved through meticulous control of storage conditions. Refrigeration, storage under an inert and anhydrous atmosphere, and protection from light are paramount. The implementation of a robust stability testing program, utilizing forced degradation studies and validated stability-indicating analytical methods, provides the necessary assurance of material quality over time. By adhering to the principles and protocols outlined in this guide, researchers and scientists can mitigate the risks associated with degradation, ensuring the reliability and reproducibility of their synthetic endeavors.

References

The Phenylboronic Acids: A Legacy of Discovery and a Frontier of Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Molecular Innovation

In the vast landscape of organic chemistry, few functional groups have risen from relative obscurity to such prominence as the boronic acid, particularly its aryl derivatives. Substituted phenylboronic acids, with their unique electronic properties and versatile reactivity, have become indispensable tools in the hands of synthetic chemists and drug discovery scientists. Their journey, from a 19th-century curiosity to a cornerstone of modern molecular engineering, is a testament to the enduring power of fundamental research and the unexpected applications that can arise from it. This guide will provide an in-depth exploration of the discovery, history, and evolving synthetic strategies for this remarkable class of compounds, offering both a historical perspective and a practical resource for researchers at the forefront of chemical innovation.

Part 1: The Genesis of a Versatile Reagent: A Historical Perspective

The story of phenylboronic acids is intrinsically linked to the broader discovery of organoboron chemistry. The first synthesis of a boronic acid was achieved in 1860 by Edward Frankland, who prepared ethylboronic acid.[1][2][3][4] However, it was two decades later, in 1880, that Michaelis and Becker first reported the synthesis of the parent compound, phenylboronic acid. Their method, while groundbreaking for its time, involved the harsh conditions of heating diphenylmercury with boron trichloride in a sealed tube.

For many years, phenylboronic acids remained largely a niche area of academic interest. Their instability and the limited synthetic methods for their preparation hampered their widespread adoption. The turning point came with the development of more practical synthetic routes, most notably the reaction of Grignard reagents with borate esters. This method, still widely used today, provided a more accessible pathway to a variety of substituted phenylboronic acids, paving the way for the exploration of their chemical reactivity.

A pivotal moment in the history of phenylboronic acids arrived in 1979 with the groundbreaking work of Akira Suzuki and his colleagues.[5][6][7][8][9] They discovered that organoboranes, including phenylboronic acids, could be coupled with organic halides in the presence of a palladium catalyst. This reaction, now famously known as the Suzuki-Miyaura coupling, revolutionized the field of organic synthesis by providing a remarkably efficient and versatile method for the formation of carbon-carbon bonds. The profound impact of this discovery was recognized in 2010 when Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for "palladium-catalyzed cross couplings in organic synthesis."

The advent of the Suzuki-Miyaura coupling catapulted substituted phenylboronic acids into the limelight, transforming them from chemical curiosities into indispensable building blocks for the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Part 2: The Synthetic Toolkit: From Classical Methods to Modern Innovations

The ability to access a diverse range of substituted phenylboronic acids is crucial for their application in various fields. Over the years, the synthetic methodologies for their preparation have evolved significantly, offering chemists a powerful toolkit to tailor the structure and properties of these versatile reagents.

Classical Synthetic Routes

The foundational methods for synthesizing phenylboronic acids, while sometimes superseded by more modern techniques, remain relevant and are often the most cost-effective for large-scale production.

  • From Grignard Reagents: The reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis, is a classic and widely practiced method. The choice of the Grignard reagent allows for the introduction of a wide variety of substituents on the phenyl ring.

  • From Organolithium Reagents: Similar to the Grignard approach, organolithium reagents can be reacted with borate esters to furnish the corresponding boronic esters, which are then hydrolyzed. This method is particularly useful for the synthesis of phenylboronic acids with substituents that are incompatible with Grignard reagent formation.

The Era of Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is not only a primary application of phenylboronic acids but also a powerful tool for the synthesis of more complex, substituted derivatives. By coupling a readily available substituted phenylboronic acid with a suitable organic halide, a new, more elaborate phenylboronic acid can be constructed. This iterative approach allows for the rapid assembly of highly functionalized aromatic systems.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Base Assisted) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) (Di-organopalladium Complex) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 (Boronic Acid) Ar'B(OH)2->Transmetalation ArX ArX (Organic Halide) ArX->Oxidative_Addition Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Modern Synthetic Advances

The field of phenylboronic acid synthesis continues to evolve, with new methods emerging that offer improved efficiency, milder reaction conditions, and broader substrate scope.

  • Miyaura Borylation: This palladium-catalyzed reaction couples aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron, to directly form a boronic ester. This method is particularly valuable for the synthesis of boronic acids that are difficult to prepare by traditional methods.

  • C-H Borylation: A more recent and powerful strategy involves the direct borylation of aromatic C-H bonds, catalyzed by transition metals like iridium or rhodium. This approach offers a highly atom-economical route to substituted phenylboronic acids, as it avoids the need for pre-functionalized starting materials.

  • Decarboxylative Borylation: This innovative method, developed by Phil S. Baran and colleagues, utilizes a nickel catalyst to convert readily available carboxylic acids into their corresponding boronic acids. This transformation provides a novel and powerful disconnection in retrosynthetic analysis.

Table 1: Comparison of Key Synthetic Methods for Substituted Phenylboronic Acids

MethodTypical Starting MaterialsKey ReagentsAdvantagesDisadvantages
Grignard Reaction Aryl halidesMagnesium, Trialkyl borateCost-effective, wide substrate scopeSensitive to moisture and air, incompatible with some functional groups
Suzuki-Miyaura Coupling Aryl halide, Arylboronic acidPalladium catalyst, BaseHigh functional group tolerance, mild conditionsRequires pre-functionalized starting materials
Miyaura Borylation Aryl halides/triflatesDiboron reagent, Palladium catalystDirect borylation, good functional group toleranceCan be expensive, potential for side reactions
C-H Borylation ArenesDiboron reagent, Iridium/Rhodium catalystHigh atom economy, direct functionalizationCan have regioselectivity issues
Decarboxylative Borylation Carboxylic acidsDiboron reagent, Nickel catalystNovel disconnection, uses abundant starting materialsNewer method, catalyst can be sensitive

Part 3: Applications in Drug Discovery and Beyond

The impact of substituted phenylboronic acids extends far beyond the realm of synthetic methodology. Their unique ability to interact with biological molecules has led to their emergence as a privileged scaffold in drug discovery and as versatile tools in chemical biology.

Proteasome Inhibitors in Cancer Therapy

One of the most significant applications of phenylboronic acids in medicine is their use as proteasome inhibitors for the treatment of cancer. The proteasome is a cellular machine responsible for degrading damaged or unwanted proteins. In cancer cells, which often produce a high load of abnormal proteins, the proteasome is essential for survival.

Phenylboronic acids, when incorporated into peptide-like structures, can reversibly bind to the active site of the proteasome, inhibiting its function and leading to the accumulation of toxic proteins, ultimately triggering apoptosis (programmed cell death) in the cancer cells.

Bortezomib (Velcade®) was the first proteasome inhibitor to be approved by the FDA in 2003 for the treatment of multiple myeloma.[10][11][12][13] Its success has spurred the development of a new generation of boronic acid-based proteasome inhibitors with improved efficacy and safety profiles.

Proteasome_Inhibition cluster_proteasome Proteasome Active Site Threonine N-terminal Threonine Hydroxyl Group (-OH) Complex Reversible Tetrahedral Complex Threonine:f1->Complex Boronic_Acid Phenylboronic Acid Inhibitor B(OH)2 Boronic_Acid:f1->Complex Inhibition Inhibition of Proteasome Activity Complex->Inhibition Saccharide_Sensing PBA_Fluorophore Phenylboronic Acid Fluorescent Reporter Complex Cyclic Boronate Ester PBA_Fluorophore:f0->Complex Saccharide Saccharide cis-Diol Saccharide:f1->Complex Signal Change in Fluorescence Complex->Signal

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid is a key building block in contemporary medicinal chemistry and drug development. Its trifunctional nature, featuring a boronic acid for cross-coupling, a chloro substituent for further functionalization or steric/electronic modulation, and a robust piperidine amide moiety, makes it an invaluable scaffold for constructing complex molecular architectures. The piperidine amide, in particular, is a common motif in bioactive molecules, often enhancing pharmacokinetic properties such as solubility and metabolic stability. This application note provides a comprehensive guide to employing this reagent in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss key considerations for achieving high-yield, reproducible results.

The Suzuki-Miyaura Coupling: Mechanistic Insights

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, our phenylboronic acid) and an organohalide.[1][2] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[3][4] Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.[2][5] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1]

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.[6][7] The base reacts with the boronic acid to form a more nucleophilic borate species (e.g., [R-B(OH)3]⁻), which then readily transfers its organic moiety to the Pd(II) complex, displacing the halide.[8][9] The choice and stoichiometry of the base can significantly influence the reaction's efficiency and selectivity.[8][9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]

Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R'-X PdII_Aryl R'-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R-B(OH)3]⁻ PdII_Biaryl R'-Pd(II)L_n-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R-R' BoronicAcid R-B(OH)2 Borate [R-B(OH)3]⁻ BoronicAcid->Borate + Base Base Base (e.g., OH⁻) Borate->Transmetalation Workflow start Start reagents Combine Reagents: - Boronic Acid - Aryl Halide - Catalyst - Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Dilute - Wash - Dry monitor->workup Reaction Complete purify Purification: Flash Column Chromatography workup->purify product Isolated Product purify->product

References

Application Notes and Protocols for the Use of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

This guide focuses on 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid , a versatile building block for introducing a substituted phenyl moiety. The presence of a chlorine atom, a piperidine amide, and a boronic acid on the same scaffold allows for precise and strategic bond formation, making it a valuable reagent for medicinal chemists and drug development professionals. The chloro-substituent provides a handle for further functionalization, while the amide group can influence solubility and participate in hydrogen bonding, potentially modulating the pharmacokinetic properties of the final compound.

These application notes provide a comprehensive technical guide, detailing not just the procedural steps but also the underlying chemical principles that govern the successful application of this reagent in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Handling

Understanding the properties of this compound is critical for its effective use and storage.

PropertyValueSource
CAS Number 850589-50-3[4][5][6]
Molecular Formula C₁₂H₁₅BClNO₃[4][5]
Molecular Weight 267.52 g/mol [4][5]
Appearance White to off-white solid[7]
Melting Point 160-163 °C[4]
Storage Store at 2-8°C under an inert atmosphere[4]

Handling and Safety: Like most boronic acids, this compound is an irritant.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[8] Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[8] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[8][9] Boronic acids can be susceptible to protodeboronation, especially under non-anhydrous or harsh basic conditions, which is a key consideration during reaction setup and workup.[10][11]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The success of a Suzuki-Miyaura coupling hinges on the orchestration of a palladium catalyst through a well-defined catalytic cycle. A fundamental understanding of this mechanism is essential for rational troubleshooting and optimization.[1][12]

The cycle comprises three primary steps:

  • Oxidative Addition: An active Pd(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or chloride), forming a Pd(II) complex.[1][13] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3][10]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boronic acid to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[14][15][16] The choice of base is therefore a critical parameter influencing reaction efficiency.[16]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][13]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_text Oxidative Addition pd0->oa_text pdrx R¹-Pd(II)L₂-X base_text Base (Metathesis) pdrx->base_text Base (e.g., OH⁻) pdrb R¹-Pd(II)L₂-R² re_text Reductive Elimination pdrb->re_text pdor R¹-Pd(II)L₂-OR tm_text Transmetalation pdor->tm_text [R²B(OH)₃]⁻ oa_text->pdrx re_text->pd0 Product (R¹-R²) tm_text->pdrb base_text->pdor r1x R¹-X (Aryl Halide) r1x->oa_text r2boh2 R²B(OH)₂ (Boronic Acid) boronate [R²B(OH)₃]⁻ (Boronate Complex) r2boh2->boronate + Base base Base boronate->tm_text

Caption: The Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required depending on the specific coupling partner.[17][18]

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)[11][16]

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)[10][19]

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: Accurately weigh the aryl bromide (limiting reagent), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.) into a dry reaction vessel equipped with a magnetic stir bar.

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions.[11]

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen). This is achieved by evacuating the vessel under vacuum and backfilling with the inert gas. Repeat this cycle at least three times.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[10] Maintaining an inert atmosphere is critical for catalytic activity and reproducibility.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

    • Rationale: Degassing the solvent (by sparging with an inert gas for 15-30 minutes or via freeze-pump-thaw cycles) removes dissolved oxygen.[10]

  • Reaction Execution: Immerse the reaction vessel in a preheated oil bath (typically 80-100 °C) and stir vigorously.

    • Rationale: Heating accelerates the rate of reaction, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is essential for heterogeneous mixtures (e.g., with an inorganic base) to ensure efficient mass transfer.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Rationale: The aqueous wash removes the inorganic base and other water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

Optimization and Parameter Selection

The "one-size-fits-all" approach is rarely optimal in cross-coupling. The electronic and steric nature of the coupling partner can significantly impact reaction performance.[20][21] A systematic optimization of key parameters is often necessary to maximize yield and minimize impurities.[17][18][22]

ParameterOptionsConsiderations & Rationale
Palladium Source & Ligand Pd(PPh₃)₄: Robust, general-purpose.Pd(OAc)₂/Pd₂(dba)₃ + Ligand: Allows for fine-tuning. Buchwald or Josiphos ligands are effective for challenging substrates (e.g., aryl chlorides).[15][23]The ligand choice is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate oxidative addition and stabilize the catalytic species, which is particularly important when coupling less reactive aryl chlorides.[11][24]
Base Carbonates (K₂CO₃, Cs₂CO₃): Common, effective for many systems.Phosphates (K₃PO₄): Often used for sterically hindered or electron-deficient substrates.Fluorides (KF, CsF): Milder option, can prevent hydrolysis of base-sensitive groups like esters.[15][19]The base must be strong enough to form the boronate "ate" complex but not so harsh as to promote side reactions like protodeboronation or hydrolysis of functional groups.[16] Cesium carbonate (Cs₂CO₃) is often more soluble and can accelerate reactions.
Solvent Dioxane/H₂O, Toluene/H₂O: Common biphasic systems.DMF, THF, 2-MeTHF: Aprotic polar solvents.Ethanol/Water: A greener solvent option.[25]The solvent must solubilize the reactants and catalyst. The presence of water is often beneficial for dissolving the base and facilitating the formation of the boronate complex.[16] For water-sensitive substrates, anhydrous conditions with a soluble base like K₃PO₄ in a solvent like 2-MeTHF can be effective.[11]
Temperature 60 - 120 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or increased side product formation.[11] Microwave heating can often shorten reaction times dramatically.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently inert atmosphere.3. Poor solubility of reagents.4. Inappropriate base or solvent.1. Use fresh, high-quality catalyst and ligand.[10]2. Ensure rigorous degassing of solvent and purging of the reaction vessel.[10][11]3. Screen different solvents or solvent mixtures to improve solubility.[19]4. Re-evaluate base and solvent choice based on the optimization table.
Protodeboronation of Boronic Acid 1. Excess water or protic solvent.2. Base is too strong or reaction temperature is too high.1. Use anhydrous conditions if possible.[11]2. Switch to a milder base (e.g., KF or K₃PO₄).[10]3. Lower the reaction temperature.
Homocoupling of Boronic Acid 1. Presence of oxygen, leading to oxidative homocoupling.2. High catalyst loading or temperature.1. Improve inert atmosphere technique.[11]2. Reduce catalyst loading and/or reaction temperature.
Difficulty with an Aryl Chloride Partner Aryl chlorides are significantly less reactive than bromides or iodides.[3]Use a more active catalyst system, such as a Pd(II) precatalyst with a highly electron-rich and bulky ligand (e.g., a Buchwald ligand like SPhos or an NHC ligand). Higher temperatures may also be required.[26][27]

Conclusion

This compound is a highly valuable building block for the synthesis of complex biaryl structures. A successful outcome in its application relies on a solid understanding of the Suzuki-Miyaura reaction mechanism and careful control of key reaction parameters. By following the detailed protocols and considering the optimization and troubleshooting strategies outlined in these notes, researchers can effectively leverage this reagent to advance their synthetic programs in drug discovery and materials science.

References

The Strategic Application of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking molecular scaffolds that offer both structural novelty and functional efficacy. Within this landscape, 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid has emerged as a valuable building block, particularly in the construction of complex molecules destined for biological evaluation. This application note provides an in-depth overview of the strategic use of this compound, complete with insights into its reactivity, exemplary applications, and detailed protocols for its utilization in drug discovery workflows.

Introduction: A Building Block of Strategic Importance

This compound is a bifunctional reagent that marries the reactivity of a boronic acid with the structural features of a substituted piperidine amide. The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to impart favorable pharmacokinetic properties and engage in critical interactions with biological targets. The chloro and piperidine-1-carbonyl substituents on the phenylboronic acid core provide chemists with specific steric and electronic handles to fine-tune molecular properties and explore structure-activity relationships (SAR).

The primary application of this boronic acid derivative lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This powerful reaction enables the facile linkage of the substituted phenyl ring of our title compound to a wide array of aryl and heteroaryl halides or triflates, paving the way for the rapid synthesis of diverse compound libraries.

Core Applications in Drug Discovery

While specific, publicly documented examples of the direct use of this compound in the synthesis of named drug candidates are not prevalent in the readily available literature, its structural motifs are highly relevant to several key therapeutic areas. The strategic value of this reagent can be inferred from its potential to contribute to the synthesis of inhibitors for various enzyme classes, such as kinases and poly (ADP-ribose) polymerases (PARPs), as well as modulators of G-protein coupled receptors (GPCRs). The piperidine moiety can serve as a key interaction domain, while the biaryl scaffold formed via Suzuki coupling often functions as the core structure for target engagement.

Experimental Protocols: Harnessing the Potential of this compound

The following protocols are designed to provide a robust starting point for the application of this compound in a typical medicinal chemistry setting. These are generalized procedures and may require optimization based on the specific coupling partner and desired scale.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a standard microwave-assisted Suzuki-Miyaura coupling, which is often favored in drug discovery for its efficiency and speed.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (e.g., bromide or chloride) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 - 0.1 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Microwave vial

  • Magnetic stirrer

Procedure:

  • To a microwave vial, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (0.05-0.1 eq.), and base (2.0-3.0 eq.).

  • Add the solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature between 100-150 °C for 10-30 minutes. Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Significantly accelerates the reaction rate, allowing for high-throughput synthesis.

  • Palladium Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings.

  • Base: The choice of base is crucial and can influence reaction efficiency. Carbonates are commonly used and are effective in the catalytic cycle.

  • Solvent System: A mixture of an organic solvent and water is often necessary to dissolve both the organic reactants and the inorganic base.

Visualizing the Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base Solvent 2. Add Solvent (e.g., Dioxane/Water) Reactants->Solvent Seal 3. Seal Vial Solvent->Seal Microwave 4. Microwave Irradiation (100-150 °C, 10-30 min) Seal->Microwave Cool 5. Cool to RT Microwave->Cool Extract 6. Extraction Cool->Extract Purify 7. Purification (Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: A generalized workflow for a microwave-assisted Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings involving phenylboronic acids, which can be adapted for this compound.

ParameterCondition 1Condition 2
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄
Base K₂CO₃Cs₂CO₃
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (2:1:1)
Temperature 120 °C (Microwave)90 °C (Conventional Heating)
Time 15 min12 h

Concluding Remarks

This compound represents a strategically valuable tool for the modern medicinal chemist. Its utility in the reliable and efficient construction of complex biaryl structures via the Suzuki-Miyaura coupling reaction allows for the rapid exploration of chemical space in the quest for novel therapeutics. The protocols and insights provided herein are intended to empower researchers to effectively incorporate this versatile building block into their drug discovery programs. As with any synthetic procedure, careful optimization and characterization are paramount to success.

The Strategic Application of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic Acid in the Synthesis of Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary drug development, the pursuit of novel molecular architectures with enhanced therapeutic profiles is paramount. The strategic incorporation of specific structural motifs can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the vast arsenal of chemical building blocks available to medicinal chemists, 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid has emerged as a key intermediate in the synthesis of a range of Active Pharmaceutical Ingredients (APIs), most notably in the development of kinase inhibitors.

The unique substitution pattern of this boronic acid derivative, featuring a chloro group, a piperidine-1-carbonyl moiety, and the versatile boronic acid functional group, offers a trifecta of desirable attributes. The piperidine ring is a prevalent scaffold in numerous biologically active compounds, contributing to improved solubility, metabolic stability, and target engagement.[1][2][3] The chloro substituent provides a point of steric and electronic modulation, which can be crucial for optimizing binding affinity and selectivity. Finally, the boronic acid group is a cornerstone of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures that are central to many API cores.[4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block in API synthesis. We will delve into the mechanistic underpinnings of its application in Suzuki-Miyaura cross-coupling reactions, provide detailed, field-proven protocols, and showcase its utility through a case study in the synthesis of a key intermediate for a spleen tyrosine kinase (Syk) inhibitor.

Core Principles: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of complex organic molecules.[7] The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle, a fundamental concept in understanding this reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

The presence of the boronic acid moiety on the 3-Chloro-4-(piperidine-1-carbonyl)phenyl scaffold makes it an ideal coupling partner in this reaction. The electron-withdrawing nature of the carbonyl group and the chloro substituent can influence the reactivity of the boronic acid, and careful optimization of the reaction conditions is key to achieving high yields and purity of the desired biaryl product.

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Organopalladium Complex Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) Di-organopalladium Complex Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Boronate [Ar'B(OH)3]- Boronate->Transmetalation Base Base (e.g., K2CO3) Base->Boronate Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Boronate + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Guide to Successful Coupling

The following protocols are generalized based on successful Suzuki-Miyaura coupling reactions of similar functionalized arylboronic acids and can be adapted for specific substrates. Optimization of these conditions is recommended for each unique coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol outlines a standard set of conditions for the coupling of this compound with a generic aryl bromide.

Table 1: Reagents and Materials for General Suzuki-Miyaura Coupling

Reagent/MaterialGrade/PuritySupplierNotes
This compound≥95%Commercially AvailableStore under inert atmosphere.
Aryl Bromide≥97%Commercially AvailableEnsure dryness and purity.
Palladium(II) Acetate (Pd(OAc)₂)≥98%Commercially AvailableCatalyst precursor.
Tricyclohexylphosphine (PCy₃)≥97%Commercially AvailableLigand.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase.
1,4-DioxaneAnhydrousCommercially AvailableSolvent.
WaterDeionized, DegassedIn-houseCo-solvent.
Ethyl AcetateACS GradeCommercially AvailableFor workup.
Brine (saturated NaCl solution)-In-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor chromatography.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane. Add this solution to the Schlenk flask via syringe.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, ensuring dissolution of reagents) to the flask via syringe. The total solvent volume should provide a concentration of the aryl bromide of approximately 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).[9]

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start combine Combine Reactants: - Boronic Acid - Aryl Halide - Base start->combine inert Establish Inert Atmosphere (Purge with N₂/Ar) combine->inert catalyst Add Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Reaction Temperature (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with Water & Brine monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Final Product purify->characterize

Caption: A streamlined workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Application Case Study: Synthesis of a Key Intermediate for a Spleen Tyrosine Kinase (Syk) Inhibitor

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[10][11] Consequently, inhibitors of Syk have shown significant therapeutic potential in the treatment of autoimmune diseases and certain cancers.[12] The synthesis of many Syk inhibitors involves the formation of a biaryl core, often achieved through a Suzuki-Miyaura cross-coupling reaction.

While a specific API synthesized directly from this compound is not explicitly detailed in publicly available literature, we can extrapolate a highly relevant synthetic route based on the synthesis of fostamatinib and its analogues, which are prominent Syk inhibitors. The following is a representative synthesis of a key biaryl intermediate that showcases the utility of our title compound.

Reaction Scheme:

Detailed Protocol for the Synthesis of a Syk Inhibitor Intermediate:

This protocol is adapted from general procedures for the synthesis of biaryl compounds for kinase inhibitors.

  • Reagent Preparation:

    • In a 100 mL Schlenk flask, combine 4,6-dichloro-5-nitropyrimidine (1.94 g, 10.0 mmol), this compound (3.21 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

    • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (112 mg, 0.5 mmol) and tricyclohexylphosphine (280 mg, 1.0 mmol) in 10 mL of anhydrous 1,4-dioxane.

  • Reaction Execution:

    • Evacuate and backfill the Schlenk flask with argon three times.

    • Add 40 mL of degassed 1,4-dioxane and 10 mL of degassed water to the flask.

    • Add the catalyst solution to the reaction mixture via syringe.

    • Heat the mixture to 90 °C and stir vigorously for 12 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford the desired biaryl intermediate.

Troubleshooting and Scientific Insights

Table 2: Common Issues and Solutions in Suzuki-Miyaura Coupling Reactions

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-formed catalyst.
Insufficiently inert atmosphereEnsure proper degassing of solvents and thorough purging of the reaction vessel.
Inappropriate baseFor less reactive aryl chlorides, a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.
Low reaction temperatureThe activation of the C-Cl bond on the boronic acid's aromatic ring may require higher temperatures (up to 120 °C).
Formation of Homocoupling Byproducts Presence of oxygenMaintain a strictly inert atmosphere throughout the reaction.
Premature decomposition of the boronic acidUse a slight excess of the boronic acid (1.1-1.5 equivalents).
Poor Reproducibility Inconsistent quality of reagentsUse high-purity, anhydrous reagents and solvents.
Variations in reaction setup and degassingStandardize the experimental procedure, including degassing time and technique.

Causality Behind Experimental Choices:

  • Choice of Ligand: The use of bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) or SPhos is often crucial for the successful coupling of electron-rich boronic acids and electron-deficient or sterically hindered aryl halides. These ligands promote the oxidative addition step and stabilize the palladium catalyst.

  • Role of the Base: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[6] The choice of base can significantly impact the reaction rate and yield, with inorganic bases like carbonates and phosphates being commonly employed.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used. The organic solvent solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and can facilitate the catalytic cycle.

Conclusion: A Valuable Asset in API Synthesis

This compound stands as a testament to the power of rational design in chemical synthesis. Its carefully orchestrated arrangement of functional groups provides a versatile and powerful tool for the construction of complex molecular architectures, particularly in the realm of kinase inhibitor development. By understanding the fundamental principles of the Suzuki-Miyaura cross-coupling reaction and adhering to optimized, robust protocols, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation APIs. The insights and methodologies presented in this application note are intended to empower scientists to confidently and efficiently incorporate this valuable intermediate into their synthetic strategies, ultimately contributing to the advancement of therapeutic innovation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Transformative Power of Palladium-Catalyzed Cross-Coupling

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Among the most powerful and versatile tools for forging these connections are palladium-catalyzed cross-coupling reactions. These reactions, honored with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex molecules by enabling the precise and efficient coupling of aryl halides with a diverse array of coupling partners.[1] This guide provides an in-depth exploration of the reaction conditions for several seminal cross-coupling reactions, offering not just protocols, but a deeper understanding of the causality behind experimental choices.

The general reactivity trend for aryl halides in these transformations is I > Br > OTf > Cl, a direct consequence of the bond dissociation energies of the carbon-halogen bond.[1] However, the development of sophisticated ligand systems has enabled the efficient use of more abundant and cost-effective aryl chlorides.

Section 1: The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[2][3] The reaction couples an organoboron species (typically a boronic acid or ester) with an aryl or vinyl halide or triflate.[2]

The "Why": Mechanistic Considerations and Component Selection

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding these steps is crucial for rational reaction design.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a Pd(0) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[4] The choice of ligand is critical here; electron-rich and bulky phosphine ligands, such as the dialkylbiaryl phosphines developed by Buchwald's group (e.g., SPhos, XPhos), accelerate this step by stabilizing the electron-rich Pd(0) center and promoting its insertion into the C-X bond.[5][6]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. A base is essential for this process, as it activates the organoboron species by forming a more nucleophilic "ate" complex.[2][7] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. Bulky ligands also promote this step by creating steric pressure that favors the release of the product.[4]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base, e.g., K2CO3) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Product Ar-Ar' Ar-Pd(II)(Ar')L2->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a general starting point for the coupling of a wide range of aryl bromides with arylboronic acids using a highly active catalyst system.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add the aryl bromide, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 2-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note: For challenging substrates, such as sterically hindered aryl chlorides or heteroaryl halides, screening of different ligands (e.g., XPhos, RuPhos) and bases may be necessary.[4][8] For the coupling of 2-pyridyl nucleophiles, which are notoriously difficult, specialized conditions using lithium triisopropyl 2-pyridylboronates may be required.[4]

Section 2: The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The Buchwald-Hartwig amination has become the premier method for the synthesis of aryl amines, overcoming many of the limitations of traditional methods like the Ullmann condensation.[9][10] It facilitates the coupling of aryl halides and pseudohalides with a vast range of amines, amides, and other nitrogen nucleophiles.[11]

The "Why": Navigating the Nuances of C-N Coupling

The catalytic cycle for the Buchwald-Hartwig amination is analogous to the Suzuki coupling, but with distinct considerations for the nitrogen nucleophile.

  • Catalyst System: The choice of ligand is paramount and has evolved through several "generations." Early systems using P(o-tol)₃ were effective for secondary amines but struggled with primary amines.[12] The development of bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) by the Buchwald group and ferrocene-based ligands by the Hartwig group dramatically expanded the reaction's scope to include primary amines, amides, and even ammonia equivalents.[12][13] These ligands promote both oxidative addition and the crucial C-N bond-forming reductive elimination step.[14][15]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common choice, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, often in combination with more active catalyst systems.[11]

  • Aryl Halide Reactivity: While the general reactivity trend holds, aryl iodides can sometimes be problematic due to the formation of inhibitory palladium iodide dimers.[9] The development of advanced ligand systems has largely overcome this limitation.

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR'R'')L Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NHR'R'')L->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L Product Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Primary Amine

This protocol utilizes a modern, highly active palladium precatalyst for the challenging coupling of an aryl chloride.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, to a reaction vial, add the XPhos Pd G3 precatalyst and NaOtBu.

  • Add the aryl chloride and the primary amine.

  • Add the anhydrous toluene and seal the vial.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Section 3: The Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a powerful method for the formation of C-C bonds via the coupling of an aryl or vinyl halide with an alkene.[1][16] This reaction is instrumental in the synthesis of substituted alkenes, which are valuable intermediates in organic synthesis.

The "Why": Understanding the Heck Catalytic Cycle

The Heck reaction proceeds through a distinct catalytic cycle that does not involve a transmetalation step.

  • Oxidative Addition: Similar to other cross-coupling reactions, the cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.

  • Alkene Insertion (Syn-Carbopalladation): The alkene then coordinates to the palladium(II) complex and undergoes migratory insertion into the Pd-C bond. This step is typically regioselective, with the aryl group adding to the less substituted carbon of the alkene to minimize steric hindrance.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is then eliminated, forming a palladium-hydride species and the substituted alkene product. This step requires a syn-coplanar arrangement of the palladium and the β-hydrogen.

  • Catalyst Regeneration: The Pd(0) catalyst is regenerated by the action of a base, which neutralizes the generated H-X.

Diagram 3: Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)(X)L(Alkene) Ar-Pd(II)(X)L2->Alkene_Complex Alkene Coordination Insertion_Product (R-CH-CH-Ar)-Pd(II)(X)L Alkene_Complex->Insertion_Product Migratory Insertion Product Ar-CH=CH-R Insertion_Product->Product β-Hydride Elimination H-Pd(II)(X)L H-Pd(II)(X)L Insertion_Product->H-Pd(II)(X)L H-Pd(II)(X)L->Pd(0)L2 Base

Caption: Catalytic cycle of the Heck reaction.

Protocol: Heck Coupling of an Aryl Bromide with an Acrylate

This protocol provides a general procedure for the Heck reaction, which is widely applicable to various aryl bromides and activated alkenes.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • PPh₃ (0.02 mmol, 2 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF/H₂O (1:1, 6 mL)

  • Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the aryl bromide, n-butyl acrylate, and the DMF/H₂O solvent mixture.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. Typical reaction times are 4-24 hours.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Note: The choice of base and solvent can significantly influence the reaction outcome. For electron-rich aryl bromides, more active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, may be beneficial.[17][18]

Section 4: The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is widely used in the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and materials science.

The "Why": A Dual Catalytic System

The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper(I).

  • Palladium Cycle: The palladium catalyst undergoes a cycle of oxidative addition and reductive elimination, similar to other cross-coupling reactions.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.

  • Copper-Free Conditions: A significant advancement has been the development of copper-free Sonogashira protocols. These conditions are advantageous as they avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be a major issue in the presence of copper and oxygen.[19][20] Copper-free conditions typically require a stronger base and a more electron-rich ligand on the palladium catalyst.

Diagram 4: Catalytic Cycle of the Sonogashira Coupling (Copper-Free)

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Alkyne_Complex Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(X)L2->Alkyne_Complex Transmetalation (R'-C≡C-H, Base) Alkyne_Complex->Pd(0)L2 Product Ar-C≡C-R' Alkyne_Complex->Product Reductive Elimination

Caption: Catalytic cycle of the copper-free Sonogashira coupling.

Protocol: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol outlines a general procedure for the copper-free Sonogashira coupling at room temperature.[19]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • (AllylPdCl)₂ (0.025 mmol, 2.5 mol% Pd)

  • P(t-Bu)₃ (0.1 mmol, 10 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (1.1 mL)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add the (AllylPdCl)₂, P(t-Bu)₃, and Cs₂CO₃.

  • Seal the vial and purge with an inert gas.

  • Add the aryl bromide, terminal alkyne, and DMF.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 1-24 hours.

  • Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or ether).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Note: The choice of solvent can have a significant impact on the reaction rate and yield, with polar aprotic solvents like DMF often being effective.[9]

Section 5: The Stille Coupling: Versatility with Organostannanes

The Stille reaction is a highly versatile C-C bond-forming reaction that couples an organostannane with an organic halide or pseudohalide.[21][22] It is renowned for its excellent functional group tolerance, often proceeding under neutral conditions.[23][24]

The "Why": Understanding the Stille Reaction

The mechanism of the Stille reaction follows the general cross-coupling paradigm.

  • Transmetalation: The rate-determining step in many Stille couplings is the transmetalation of the organic group from the tin reagent to the palladium center. The reactivity of the organostannane is influenced by the nature of the organic group, with the general trend being alkynyl > alkenyl > aryl > allyl ~ benzyl >> alkyl.

  • Additives: The addition of copper(I) salts can significantly accelerate the reaction rate.[13] Lithium chloride is another common additive that can enhance the rate of transmetalation by promoting the dissociation of other ligands from the palladium center.[13]

  • Toxicity: The primary drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures.[21][23]

Diagram 5: Catalytic Cycle of the Stille Coupling

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R')L2 Transmetalation (R'-SnR''3) Ar-Pd(II)(R')L2->Pd(0)L2 Product Ar-R' Ar-Pd(II)(R')L2->Product Reductive Elimination

Caption: Catalytic cycle of the Stille coupling.

Protocol: Stille Coupling of an Aryl Bromide with a Vinylstannane

This protocol provides a general method for the Stille coupling, highlighting the use of a common palladium catalyst.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Vinylstannane (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous DMF or toluene (5 mL)

  • Reaction flask with a magnetic stir bar and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the aryl bromide and Pd(PPh₃)₄.

  • Add the anhydrous solvent, followed by the vinylstannane.

  • Heat the reaction mixture to 80-110 °C under the inert atmosphere.

  • Monitor the reaction by TLC or GC-MS. Typical reaction times range from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • To remove tin byproducts, the crude mixture can be washed with aqueous KF or subjected to a specific workup procedure involving treatment with DBU and silica gel.

  • Purify the product by flash column chromatography.

Section 6: Comparative Overview and Troubleshooting

The choice of cross-coupling reaction depends on several factors, including the desired bond, available starting materials, functional group tolerance, and scalability.

Comparative Table of Reaction Parameters
ReactionCoupling PartnersTypical CatalystTypical LigandTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Ar-X + Ar'-B(OH)₂Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, PPh₃K₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF/H₂O25-110
Buchwald-Hartwig Ar-X + R₂NHPd₂(dba)₃, Pd(OAc)₂BrettPhos, RuPhos, XPhosNaOtBu, K₃PO₄Toluene, Dioxane25-110
Heck Ar-X + AlkenePd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃, Cs₂CO₃DMF, Acetonitrile80-140
Sonogashira Ar-X + AlkynePdCl₂(PPh₃)₂, (AllylPdCl)₂PPh₃, P(t-Bu)₃Et₃N, Piperidine, Cs₂CO₃THF, DMF, Toluene25-100
Stille Ar-X + R-SnBu₃Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃None (often)Toluene, DMF, THF50-120
Common Challenges and Troubleshooting
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a pre-catalyst; ensure inert atmosphere; screen different ligands and Pd sources.
Poor substrate reactivityIncrease temperature; use a more active ligand; switch to a more reactive halide (e.g., Br to I).
Homocoupling (Suzuki) ProtodeboronationUse anhydrous conditions; use a milder base; use boronic esters.
(Stille) Stannane homocouplingUse a less reactive stannane; add a scavenger.
Dehalogenation β-Hydride elimination from Pd-HUse a bulky ligand; add a scavenger for the Pd-H species.
Difficult Product Purification (Stille) Tin byproductsUse a KF workup; perform a mini-column with DBU-treated silica.

Conclusion

Palladium-catalyzed cross-coupling reactions of aryl halides are indispensable tools in modern organic synthesis. A thorough understanding of the underlying mechanisms and the roles of each reaction component is essential for successful experimental design and optimization. By carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can efficiently construct a vast array of complex molecules with high precision and yield. This guide serves as a foundational resource for navigating the intricacies of these powerful transformations.

References

Catalytic Systems for Suzuki-Miyaura Cross-Coupling Reactions Involving 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Biaryl Scaffolds

In the landscape of modern drug discovery and development, the biaryl motif stands as a cornerstone of molecular design. These structures are prevalent in a vast array of pharmacologically active compounds, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a paramount method for the synthesis of these vital structures, offering a robust and versatile tool for the formation of carbon-carbon bonds. This guide focuses on the application of a specific, highly functionalized building block, 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid, in such catalytic transformations. The presence of an ortho-chloro substituent and a bulky amide functionality presents unique challenges and considerations in the development of an efficient catalytic system. This document provides a comprehensive overview of the key catalytic components, mechanistic insights, and detailed experimental protocols for researchers and scientists engaged in the synthesis of complex molecular architectures.

Understanding the Catalytic System: A Symphony of Components

The success of a Suzuki-Miyaura coupling reaction hinges on the synergistic interplay of several key components: the palladium catalyst, the ligand, a suitable base, and the solvent system. For a sterically hindered and electronically complex substrate such as this compound, the careful selection of each component is critical to achieving high yields and purity.

The Palladium Pre-catalyst: The Heart of the Reaction

The choice of the palladium source is fundamental to initiating the catalytic cycle. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective in some cases, couplings involving less reactive aryl chlorides often necessitate more sophisticated systems. Modern pre-catalysts, particularly those developed by Buchwald and others, are designed for high activity and stability, enabling the coupling of challenging substrates under milder conditions.

Commonly employed palladium sources include:

  • Palladium(II) Acetate (Pd(OAc)₂): Often used in combination with phosphine ligands, it is reduced in situ to the active Pd(0) species.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable source of Pd(0) that is widely used in cross-coupling reactions.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): A robust and versatile pre-catalyst that is particularly effective for a broad range of substrates, including those with complex functional groups.[1]

The Ligand: The Architect of Reactivity and Selectivity

The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For substrates like this compound, which possess steric bulk and potential for side reactions, the use of bulky, electron-rich phosphine ligands is often essential. These ligands promote the oxidative addition of the aryl halide and the reductive elimination of the final product.

Highly effective ligands for this type of transformation include:

  • Buchwald-type biaryl phosphine ligands: Such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These ligands are known to facilitate the coupling of sterically demanding and electron-rich or -poor aryl chlorides.

  • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, offering high stability and catalytic activity.

The Base: The Activator of the Boronic Acid

The base is a critical component that activates the boronic acid, facilitating the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield, and its strength and solubility must be carefully considered.

Commonly used bases include:

  • Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃): Mild inorganic bases that are effective in a wide range of Suzuki couplings.

  • Potassium Phosphate (K₃PO₄): A stronger base that is often employed for less reactive substrates.

  • Cesium Carbonate (Cs₂CO₃): A highly effective base, particularly for challenging couplings, due to its high solubility in organic solvents.

The Solvent System: The Reaction Medium

The solvent system must be capable of dissolving the reactants and the catalyst system, and its polarity can influence the reaction rate. Aprotic solvents are generally preferred for Suzuki-Miyaura reactions.

Typical solvent systems include:

  • Toluene, Dioxane, or Tetrahydrofuran (THF): Often used in combination with an aqueous solution of the base.

  • Aqueous solvent mixtures: Can be environmentally advantageous and are sometimes necessary for the solubility of the base.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Di-organopalladium Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol describes a standard procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a palladium/phosphine ligand system.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the aryl bromide, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly reduce reaction times and improve yields for challenging coupling reactions.

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Pd(dppf)Cl₂ (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water (Degassed)

  • Microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound, the aryl chloride, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add 1,4-dioxane and degassed water (typically a 4:1 ratio).

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to 120-150 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing with an organic solvent.

  • The filtrate can then be worked up as described in Protocol 1 (steps 7-9).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - Boronic Acid - Aryl Halide - Base Catalyst Add Catalyst System: - Palladium Pre-catalyst - Ligand Reactants->Catalyst Solvent Add Solvent System Catalyst->Solvent Inert Establish Inert Atmosphere (N2/Ar) Solvent->Inert Heating Heating: - Conventional or - Microwave Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling reactions.

Quantitative Data Summary

The following table provides a representative summary of expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under optimized conditions. Actual yields may vary depending on the specific substrates and reaction conditions.

EntryAryl Halide PartnerCatalyst SystemBaseSolventMethodTypical Yield (%)
14-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂OConventional85-95
24-ChlorotoluenePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂OMicrowave75-90
32-BromopyridinePd(OAc)₂ / XPhosK₂CO₃THF/H₂OConventional70-85
41-Chloro-4-nitrobenzenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂OConventional80-92

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool in the synthesis of complex organic molecules. For challenging substrates such as this compound, the rational selection of a robust catalytic system, including a suitable palladium pre-catalyst, a bulky electron-rich ligand, and an appropriate base, is paramount for achieving high reaction efficiency. The protocols outlined in this guide provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors. Future developments in catalyst technology, including the exploration of more active and stable N-heterocyclic carbene-palladium complexes and the use of greener solvent systems, will undoubtedly continue to expand the scope and applicability of this powerful transformation.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Inquiries Contact: --INVALID-LINK--

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel molecular entities. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide step-by-step protocols for typical reaction setups, and discuss the optimization of reaction parameters. Furthermore, this guide will feature illustrative data and troubleshooting strategies to enable the successful synthesis of a diverse range of biaryl structures.

Introduction: The Ubiquity and Importance of Biaryl Scaffolds

The biaryl motif is a privileged structural scaffold found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The rotational restriction around the aryl-aryl bond imparts specific conformational preferences that are often crucial for biological activity, allowing for precise interactions with enzyme active sites and receptors.[2] The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the construction of these C-C bonds, owing to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives.[3][4]

The subject of this guide, this compound, is a particularly interesting building block for drug discovery. The presence of the piperidine amide moiety can enhance solubility, provide a handle for further functionalization, and influence the pharmacokinetic profile of the resulting biaryl compound. The chloro substituent offers an additional site for subsequent cross-coupling reactions, allowing for the construction of more complex, multi-substituted aromatic systems. Boronic acids and their derivatives are widely recognized for their utility in medicinal chemistry, not only as synthetic intermediates but also as potential enzyme inhibitors.[5][6][7]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[8][9] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OH)2 (Base) ArPdAr_prime Ar-Pd(II)-Ar'(Ln) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[8]

  • Transmetalation: The organic group from the boronic acid (Ar'B(OH)₂) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a boronate species that facilitates the transfer.[9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[10]

Synthesis of this compound

While this compound is commercially available from suppliers such as Parchem[11], understanding its synthesis can be valuable for researchers. A plausible synthetic route, adapted from general procedures for the synthesis of substituted phenylboronic acids[12], is outlined below. This process typically involves the formation of a Grignard or organolithium reagent followed by quenching with a trialkyl borate.

Synthesis_Workflow Start 1-Bromo-3-chloro-4-(piperidine-1-carbonyl)benzene Grignard Grignard Formation (e.g., Mg, THF) Start->Grignard Borate Reaction with Trialkyl Borate (e.g., B(OMe)3) Grignard->Borate Hydrolysis Acidic Workup/Hydrolysis (e.g., HCl) Borate->Hydrolysis Product This compound Hydrolysis->Product

Figure 2: A representative workflow for the synthesis of the target boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. It is important to note that reaction conditions may require optimization for different substrates.[1]

Materials and Reagents
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃))

  • Solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))

  • Degassed water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and degassed water) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Results and Discussion: Expected Outcomes

The yield and purity of the biaryl product can be influenced by several factors, including the choice of catalyst, base, solvent, and the electronic nature of the coupling partners. Below is a table of hypothetical results for the coupling of this compound with various aryl bromides, based on typical outcomes for Suzuki-Miyaura reactions.[3][13]

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)901285
24-BromotoluenePd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O (4:1)100892
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)90695
42-BromopyridinePd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O (4:1)1001678

Table 1: Hypothetical Results for Suzuki-Miyaura Coupling Reactions.

As indicated in the table, electron-rich and electron-neutral aryl bromides generally provide good to excellent yields. Electron-deficient aryl bromides, such as 1-bromo-4-nitrobenzene, often react more rapidly due to the faster oxidative addition step.[14] Heteroaromatic halides, like 2-bromopyridine, can also be successfully coupled, although they may sometimes require more optimized conditions to achieve high yields.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed reaction mixture- Poor quality base or solvent- Low reaction temperature- Use a fresh batch of catalyst- Ensure thorough degassing of the reaction mixture- Use anhydrous solvents and a freshly powdered base- Increase the reaction temperature
Protodeboronation of Boronic Acid - Presence of excess water- Prolonged reaction times at high temperatures- Use carefully controlled amounts of water in the solvent system- Monitor the reaction closely and stop it once the starting material is consumed
Formation of Homocoupled Byproducts - Inefficient transmetalation- Screen different bases and solvents- Consider using a different palladium catalyst or ligand

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. The ability to fine-tune the reaction conditions allows for the efficient synthesis of complex molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its derivatives are integral components in a vast number of pharmaceuticals, spanning therapeutic areas such as oncology, central nervous system disorders, and infectious diseases.[1][2][3][4] The conformational flexibility of the piperidine ring, coupled with its ability to engage in a variety of intermolecular interactions, makes it an exceptionally versatile scaffold for the design of potent and selective therapeutic agents. The development of efficient and robust synthetic methodologies to access structurally diverse piperidine derivatives is, therefore, a critical endeavor in pharmaceutical research and development.[1][3]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on key synthetic strategies for constructing the piperidine core. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for their practical implementation.

Strategic Approaches to Piperidine Ring Synthesis

The construction of the piperidine ring can be broadly categorized into two main strategies: the functionalization of a pre-existing piperidine or pyridine ring and the de novo synthesis from acyclic precursors. This guide will focus on three powerful and widely employed de novo synthetic methodologies:

  • Catalytic Hydrogenation of Pyridine Derivatives: A direct and atom-economical approach.

  • Reductive Amination Strategies: A versatile method for constructing the piperidine ring from dicarbonyl compounds.

  • Aza-Diels-Alder Reaction: A powerful cycloaddition for the stereocontrolled synthesis of complex piperidines.

Catalytic Hydrogenation of Pyridine Derivatives: The Direct Route to Saturation

The catalytic hydrogenation of pyridines represents the most direct and atom-economical method for the synthesis of piperidines.[5] This transformation involves the addition of three equivalents of hydrogen across the aromatic ring, converting the flat, sp²-hybridized pyridine into a three-dimensional, sp³-rich piperidine scaffold.

Causality in Experimental Design: Overcoming Aromaticity and Catalyst Poisoning

The inherent aromaticity of the pyridine ring necessitates the use of potent catalytic systems, often requiring elevated temperatures and pressures.[5] A primary challenge in this transformation is the potential for catalyst poisoning by the Lewis basic nitrogen atom of both the pyridine starting material and the piperidine product.[5]

To circumvent these challenges, several strategies have been developed:

  • Acidic Additives: The addition of an acid, such as acetic acid, protonates the pyridine nitrogen. This not only enhances the electrophilicity of the ring, facilitating reduction, but also mitigates catalyst poisoning.[5][6]

  • Catalyst Selection: Both heterogeneous and homogeneous catalysts are employed. Heterogeneous catalysts, such as platinum group metals on carbon supports (e.g., Pd/C, PtO₂), are widely used in industrial settings due to their ease of separation and recyclability.[5][6] Homogeneous catalysts, like certain iridium and rhodium complexes, can offer higher selectivity and activity under milder conditions.[7][8]

  • Pre-activation of Pyridines: Quaternization of the pyridine nitrogen to form pyridinium salts enhances their reducibility and circumvents catalyst poisoning by neutralizing the Lewis basicity of the resulting piperidine.[7]

Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Pyridine Pyridine Derivative Reactor High-Pressure Reactor Pyridine->Reactor Catalyst Catalyst (e.g., PtO₂) Catalyst->Reactor Solvent Solvent (e.g., Acetic Acid) Solvent->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture H2 Hydrogen Gas H2->Reactor Pressurize Extraction Solvent Extraction Filtration->Extraction Purification Distillation/Chromatography Extraction->Purification Product Piperidine Derivative Purification->Product

Caption: Workflow for Catalytic Hydrogenation of Pyridines.

Protocol: Platinum-Catalyzed Hydrogenation of 2-Substituted Pyridine

This protocol is adapted from established procedures for the hydrogenation of substituted pyridines using Adams' catalyst (PtO₂).[6]

Materials:

  • 2-Substituted Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (0.05 eq)

  • Glacial Acetic Acid

  • High-pressure hydrogenation vessel (e.g., Parr apparatus)

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., Celite pad)

  • Standard glassware for extraction and purification

Procedure:

  • Vessel Preparation: To a clean and dry high-pressure reaction vessel, add the 2-substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add PtO₂ (0.05 eq) to the reaction mixture.

  • Assembly and Purging: Securely seal the reaction vessel. Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove any residual air, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-70 bar).[6] Begin stirring and maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder. The reaction is typically complete within 4-8 hours.[6]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting residue can be further purified by distillation or column chromatography to yield the desired piperidine derivative.

Catalyst SystemPressure (bar)Temperature (°C)Time (h)Typical Yield (%)Reference
PtO₂ in Acetic Acid50-70Room Temp.4-8>90[6]
Pd/C with Acidic Additive5-1040-6016-2485-95[5]
Rhodium on Carbon5-10Room Temp.6-12>95[6]
Iridium(III) Complex1-525-5012-2490-99[8]

Reductive Amination: A Convergent Approach to Piperidine Synthesis

Reductive amination is a powerful and versatile strategy for constructing C-N bonds and is particularly well-suited for the synthesis of piperidine rings.[9] The intramolecular double reductive amination (DRA) of dicarbonyl compounds is a highly effective method for accessing the piperidine skeleton.[10]

Causality in Experimental Design: Controlling Cyclization and Stereochemistry

The success of a double reductive amination hinges on the careful selection of the dicarbonyl precursor, the nitrogen source, and the reducing agent.

  • Dicarbonyl Precursors: Sugar-derived dialdehydes, ketoaldehydes, or diketones are often employed, as they provide inherent stereochemical control over the resulting hydroxylated piperidines.[10]

  • Nitrogen Source: A variety of primary amines or ammonia sources (e.g., ammonium formate, ammonium acetate) can be used to introduce the nitrogen atom into the ring.[10]

  • Reducing Agent: The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or borane-pyridine complex are often preferred as they selectively reduce the iminium ion intermediate without competing reduction of the carbonyl groups.[10][11][12]

Experimental Workflow: Double Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dicarbonyl Dicarbonyl Compound Mixing Mixing of Reactants Dicarbonyl->Mixing Amine Amine Source Amine->Mixing Solvent Solvent (e.g., Methanol) Solvent->Mixing ReducingAgent Addition of Reducing Agent Mixing->ReducingAgent Formation of Iminium Intermediates Quenching Reaction Quenching ReducingAgent->Quenching Cyclized Product Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Piperidine Derivative Purification->Product

Caption: Workflow for Double Reductive Amination.

Protocol: Synthesis of a Polyhydroxypiperidine via Double Reductive Amination

This protocol is a generalized procedure based on the principles of double reductive amination of sugar-derived dicarbonyls.[10]

Materials:

  • Dicarbonyl precursor (e.g., a dialdehyde derived from a carbohydrate) (1.0 eq)

  • Ammonium formate (NH₄HCO₂) (1.5 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (2.2 eq)

  • Methanol (MeOH)

  • Standard glassware for reaction, extraction, and purification

Procedure:

  • Reactant Dissolution: Dissolve the dicarbonyl precursor (1.0 eq) and ammonium formate (1.5 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • pH Adjustment (Optional): If necessary, adjust the pH of the solution to slightly acidic (pH 5-6) with a few drops of acetic acid to facilitate iminium ion formation.

  • Reducing Agent Addition: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (2.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Isolation: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired polyhydroxypiperidine.

Dicarbonyl TypeNitrogen SourceReducing AgentSolventTypical Yield (%)Reference
DialdehydeAmmonia/H₂Pd/C-78[10]
DiketoneAmmonium formateNaBH₃CN-44[10]
AldehydePrimary AmineBorane-PyridineEtOH70-90[11][12]

Aza-Diels-Alder Reaction: A Stereoselective Cycloaddition Approach

The aza-Diels-Alder reaction is a powerful tool for the synthesis of tetrahydropyridines, which can be readily reduced to the corresponding piperidines. This [4+2] cycloaddition reaction between an imine (the aza-dienophile) and a diene provides a high degree of stereocontrol and allows for the rapid construction of complex molecular architectures.[13][14][15]

Causality in Experimental Design: Controlling Reactivity and Selectivity

The efficiency and stereochemical outcome of the aza-Diels-Alder reaction are highly dependent on the electronic nature of the reactants and the choice of catalyst.

  • Reactant Design: The reaction is typically favored by electron-deficient imines and electron-rich dienes. The use of activated imines, often generated in situ, can enhance reactivity.[16]

  • Catalysis: Lewis acids or Brønsted acids are often employed to catalyze the reaction by activating the imine towards nucleophilic attack by the diene.[14] Organocatalysts have also emerged as a powerful alternative for enantioselective transformations.[14][15]

  • Mechanism: While often depicted as a concerted pericyclic reaction, the mechanism can be stepwise, proceeding through a Mannich-Michael type pathway, particularly with oxygenated dienes.[14][15]

Experimental Workflow: Aza-Diels-Alder Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Imine Imine or Precursors Mixing Mixing of Reactants Imine->Mixing Diene Diene Diene->Mixing Catalyst Catalyst (Optional) Catalyst->Mixing Solvent Solvent Solvent->Mixing Heating Heating (if required) Mixing->Heating Quenching Reaction Quenching Heating->Quenching Cycloadduct Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Tetrahydropyridine Purification->Product

References

Application Notes & Protocols: Strategic Protection of Boronic Acids in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Boronic Acid Conundrum in Modern Synthesis

Boronic acids and their derivatives are cornerstones of modern organic synthesis, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Despite their utility, free boronic acids present significant challenges in the context of complex, multi-step synthesis. They are often prone to decomposition pathways such as protodeboronation, oxidation, and dehydration to form cyclic trimeric boroxines, which can complicate handling, purification, and stoichiometry.[1][2] Consequently, the boronic acid moiety is typically installed late in a synthetic sequence, limiting its strategic application.

The advent of robust protecting groups has revolutionized this landscape, transforming the boronic acid from a sensitive functional group into a versatile linchpin that can be carried through numerous synthetic steps.[1] A true protecting group strategy must be robust, reliable, and reversible, offering stability to a wide range of reaction conditions while being removable on demand under mild, specific, and preferably orthogonal conditions.[1][3]

This guide provides an in-depth analysis of the most effective boronic acid protecting groups, focusing on the causality behind their selection and application. We will explore their relative stabilities, orthogonal deprotection strategies, and provide field-proven protocols for their implementation in research and development settings.

Core Principle: The Logic of Boron Protection

The reactivity of a boronic acid is dictated by the empty p-orbital on the boron atom, which imparts its Lewis acidity. Protecting groups function by coordinating to this empty orbital, changing the hybridization of the boron center (typically from sp² to sp³) and thus attenuating its reactivity. The choice of protecting group is therefore a strategic decision based on the required stability profile for a given synthetic route.

G cluster_0 Boronic Acid State Unprotected Boronic Acid Unprotected Boronic Acid Protected Boronic Acid Protected Boronic Acid Unprotected Boronic Acid->Protected Boronic Acid Protection (Masks Reactivity) Target Reaction \n (e.g., Suzuki Coupling) Target Reaction (e.g., Suzuki Coupling) Unprotected Boronic Acid->Target Reaction \n (e.g., Suzuki Coupling) Desired Transformation Protected Boronic Acid->Unprotected Boronic Acid Deprotection (Restores Reactivity) Multi-Step Synthesis Multi-Step Synthesis Protected Boronic Acid->Multi-Step Synthesis Stable Intermediate (Tolerates Various Reagents) Multi-Step Synthesis->Protected Boronic Acid G cluster_0 Decision Factors cluster_1 Recommended Protecting Group Need to carry boron through >2 steps? Need to carry boron through >2 steps? Direct use in coupling sufficient? Direct use in coupling sufficient? Need to carry boron through >2 steps?->Direct use in coupling sufficient? No MIDA MIDA Need to carry boron through >2 steps?->MIDA Yes Is the boronic acid known to be unstable? Is the boronic acid known to be unstable? Is the boronic acid known to be unstable?->Direct use in coupling sufficient? No MIDA \n(Slow-Release) MIDA (Slow-Release) Is the boronic acid known to be unstable?->MIDA \n(Slow-Release) Yes Need for orthogonal deprotection? Need for orthogonal deprotection? DAN / MIDA DAN / MIDA Need for orthogonal deprotection?->DAN / MIDA Yes Bpin Bpin Direct use in coupling sufficient?->Bpin Yes G Start Diborylated Intermediate (Aryl-BMIDA + Aryl-BDAN) Intermediate1 Intermediate after first coupling (R1-Aryl-BDAN) Start->Intermediate1 1. Mild Base (e.g., NaOH) 2. Suzuki Coupling with R1-X (DAN group is stable) Step1_Reactant R1-X Step2_Reactant R2-X Final Final Product (R1-Aryl-R2) Intermediate1->Final 1. Strong Acid (e.g., HCl) 2. Suzuki Coupling with R2-X

References

scale-up synthesis considerations for reactions with this compound

Author: BenchChem Technical Support Team. Date: January 2026

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting strategies and advanced technical advice for optimizing Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex substrate, 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid . As Senior Application Scientists, we understand that challenging substrates require more than a standard protocol. This center is designed to explain the causality behind experimental choices, empowering you to overcome common hurdles such as low yields, incomplete conversion, and unwanted side reactions.

Understanding the Substrate: A Technical Profile

This compound presents a unique set of challenges in Suzuki-Miyaura coupling due to its distinct structural features:

  • Steric Hindrance: The chlorine atom at the ortho-position to the boronic acid creates significant steric bulk. This hindrance can impede key steps in the catalytic cycle, particularly the transmetalation and reductive elimination steps, leading to slow or incomplete reactions.[1][2]

  • Electronic Effects: The chloro and amide carbonyl groups are electron-withdrawing, which can influence the reactivity of the boronic acid. More importantly, electron-deficient arylboronic acids can be particularly susceptible to an undesired side reaction known as protodeboronation.[3]

  • Potential for Side Reactions: The inherent properties of this substrate make it prone to protodeboronation (replacement of the -B(OH)₂ group with -H) and homocoupling, both of which consume the starting material and reduce the yield of the desired product.[4][5]

This guide will address each of these challenges with targeted solutions and protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnosis of the root cause and a series of actionable solutions.

Q1: My reaction has a very low yield or has failed completely. What are the most common initial checks?

Diagnosis: Complete reaction failure or extremely low yields often point to fundamental issues with reagents, the reaction setup, or the choice of catalytic system, which may be unsuitable for this challenging substrate.

Solutions & Protocols:

  • Verify Reagent Quality and Integrity:

    • Boronic Acid Stability: Boronic acids can degrade over time, especially when exposed to air and moisture. Consider using a freshly opened bottle or purifying the boronic acid before use. Electron-deficient boronic acids are particularly susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[3]

    • Catalyst & Ligand Activity: Palladium catalysts, especially Pd(II) precatalysts, can degrade. Phosphine ligands are highly susceptible to oxidation.[3] Use fresh, high-quality catalysts and ligands stored under an inert atmosphere. For this substrate, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]

    • Solvent and Base Purity: Use anhydrous, degassed solvents. Oxygen is detrimental as it can deactivate the catalyst and promote homocoupling of the boronic acid.[2][5] Ensure the base is pure and finely powdered for better solubility and reactivity.

  • Ensure a Rigorously Inert Atmosphere:

    • Oxygen contamination is a primary cause of catalyst decomposition and side reactions.[2] All reaction vessels must be oven- or flame-dried, and the reaction mixture must be thoroughly degassed. A common method is to seal the flask, evacuate it with a vacuum pump, and backfill with an inert gas (Argon or Nitrogen), repeating this cycle at least three times.[6]

  • Re-evaluate the Catalytic System:

    • For a sterically hindered substrate like this, the choice of ligand is the most critical factor.[1] Standard ligands like PPh₃ are often insufficient.[7] You must employ a system designed for hindered substrates (see Q3 for specific recommendations).

Q2: I'm observing a significant amount of a side product that is my starting boronic acid with the boronic acid group replaced by a hydrogen atom. What is happening and how do I stop it?

Diagnosis: This side product results from protodeboronation , a protonolysis reaction that cleaves the carbon-boron bond.[4] This is a very common issue with electron-deficient boronic acids, and it is often accelerated by strong bases and the presence of water.[2][3]

Solutions & Protocols:

  • Switch to a Milder Base: Strong bases can promote protodeboronation. While a base is required to activate the boronic acid for transmetalation, a milder one can often find the right balance.[8][9]

    • Recommendation: Instead of strong bases like NaOH, consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][3]

  • Employ Anhydrous Conditions: Water is often the proton source for this side reaction.[2] Switching to strictly anhydrous conditions can significantly reduce its occurrence.

    • Protocol: Use anhydrous solvents and bases. If a base hydrate is used (e.g., K₃PO₄·H₂O), be aware of the water being introduced.

  • Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative can protect it from premature decomposition. These reagents slowly release the active boronic acid into the reaction, minimizing its concentration and the rate of protodeboronation.[3]

    • Options: Consider converting the boronic acid to a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[3][4]

  • Optimize Reaction Time and Temperature: Prolonged exposure to high temperatures can increase the rate of protodeboronation. Monitor the reaction closely and stop it once the starting aryl halide is consumed. Lowering the temperature, if the reaction rate is still acceptable, can also help.[3]

Q3: My reaction is very slow and stalls before completion, even after extended time. How can I drive it to completion?

Diagnosis: Incomplete conversion with this substrate is almost certainly due to the steric hindrance from the ortho-chloro group, which slows down the key catalytic steps. The catalytic system must be specifically chosen to overcome this steric barrier.

Solutions & Protocols:

  • Select a High-Activity Catalyst System: This is the most critical variable for hindered substrates.[1]

    • Bulky, Electron-Rich Ligands: These are essential. Buchwald-type biarylphosphine ligands are highly effective because they promote the formation of a reactive palladium(0) species and accelerate the difficult reductive elimination step.[1][2] N-heterocyclic carbenes (NHCs) are also excellent choices, showing high efficacy even with highly substituted substrates.[1][10]

    • Stronger Base: For very hindered systems, a stronger base may be necessary to facilitate the transmetalation step. K₃PO₄, Cs₂CO₃, and in some cases, potassium tert-butoxide (t-BuOK) are effective choices.[1]

    • Solvent Choice: Aprotic polar solvents often work well. Dioxane, THF, and Toluene are common choices, sometimes with a small amount of water to help solubilize inorganic bases.[11][12]

Catalyst / Ligand SystemTarget ApplicationKey Advantages
Pd(OAc)₂ / SPhos or XPhos Sterically Hindered Substrates Excellent for ortho-substituted partners; promotes fast reductive elimination.[1]
Pd₂(dba)₃ / RuPhos Hindered Biaryls, Aryl Chlorides Highly active and versatile for challenging couplings.[2]
PEPPSI™-IPr or other Pd-NHC Aryl Chlorides, Hindered Substrates High thermal stability and activity; very effective for difficult couplings.[8][10]
Pd(PPh₃)₄ General PurposeOften ineffective for hindered or electron-deficient substrates.[1][7]
Q4: I need to couple this boronic acid with an aryl chloride, but the reaction is not working. What is the best approach?

Diagnosis: Aryl chlorides are the least reactive of the aryl halides (I > Br > OTf >> Cl).[3] Their C-Cl bond is very strong, making the initial oxidative addition step of the catalytic cycle extremely challenging. A standard catalytic system will almost certainly fail.

Solutions & Protocols:

  • Use a Highly Active, Specialized Catalyst: This is non-negotiable for aryl chloride couplings.

    • Recommended Systems: Palladium catalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are required.[1][13] These ligands create a highly electron-rich palladium center that is capable of cleaving the strong C-Cl bond.

  • Increase Reaction Temperature: Higher temperatures are often necessary to facilitate the difficult oxidative addition step. Temperatures of 100-120 °C are common. Microwave irradiation can also be highly effective, often reducing reaction times dramatically.[10]

  • Select a Strong Base: A strong base is needed to promote the reaction. K₃PO₄, Cs₂CO₃, or t-BuOK are typically used in these cases.[1][10]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered when using this compound.

Suzuki_Troubleshooting Start Low / No Yield Reagents 1. Check Reagents & Setup Start->Reagents SideProducts 2. Analyze Side Products Start->SideProducts Incomplete 3. Incomplete Conversion Start->Incomplete Reagent_Purity Boronic Acid / Catalyst Degradation? Solvent / Base Impure? Reagents->Reagent_Purity Reagent_Setup Inert Atmosphere Compromised? Reagents->Reagent_Setup Protodeboronation Protodeboronation Observed (C-B bond replaced by C-H) SideProducts->Protodeboronation Homocoupling Homocoupling Observed (Boronic acid couples with itself) SideProducts->Homocoupling Steric_Hindrance Cause: Steric Hindrance (ortho-Chloro group) Incomplete->Steric_Hindrance Aryl_Chloride Cause: Unreactive Aryl Chloride Incomplete->Aryl_Chloride Sol_Reagents_Purity Solution: - Use fresh, high-purity reagents. - Store catalyst/ligand under Argon. Reagent_Purity->Sol_Reagents_Purity Sol_Reagents_Setup Solution: - Ensure rigorous degassing (3x pump/backfill). - Maintain positive inert gas pressure. Reagent_Setup->Sol_Reagents_Setup Sol_Proto Solution: - Use milder base (K₃PO₄, Cs₂CO₃). - Run under anhydrous conditions. - Convert to pinacol/MIDA ester. Protodeboronation->Sol_Proto Sol_Homo Solution: - Rigorously degas all solvents. - Ensure no air leaks in setup. Homocoupling->Sol_Homo Sol_Steric Solution: - Use bulky ligand (XPhos, SPhos, NHC). - Use stronger base (K₃PO₄, Cs₂CO₃). - Increase temperature. Steric_Hindrance->Sol_Steric Sol_Chloride Solution: - Requires highly active Pd/NHC or  Pd/Buchwald ligand system. - Higher temp / Microwave may be needed. Aryl_Chloride->Sol_Chloride

References

Technical Support Center: Navigating the Challenges of Protodeboronation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to troubleshooting one of the most persistent challenges in modern cross-coupling chemistry: protodeboronation. As a Senior Application Scientist, this guide is designed to provide you with not just procedural fixes, but a deeper mechanistic understanding to empower your experimental design and overcome this common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in my reactions?

Protodeboronation, also known as protodeborylation, is an undesired side reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a boronic acid or its ester, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes your nucleophilic coupling partner, leading to a reduced yield of the desired product and the formation of a byproduct that can often be difficult to separate during purification.[1][3]

This side reaction is a frequent complication in widely used transformations like the Suzuki-Miyaura coupling.[2] Certain classes of boronic acids are particularly susceptible, including electron-deficient arylboronic acids and many heteroaromatic boronic acids, such as those containing pyridine rings.[1][4][5]

Q2: What are the primary drivers of protodeboronation in a typical cross-coupling reaction?

Several factors within your reaction setup can significantly influence the rate and extent of protodeboronation:

  • pH and Base Selection : The reaction's pH is a critical variable.[2][6] Both acid- and base-catalyzed protodeboronation mechanisms exist.[2][7] Strong bases, while often necessary for the catalytic cycle, can accelerate protodeboronation by forming a more reactive boronate species ([ArB(OH)₃]⁻).[4][5][6]

  • Presence of Water : Water can act as the proton source for the C-H bond formation in protodeboronation.[3] While Suzuki-Miyaura reactions often benefit from or even require some water, excessive amounts can favor the undesired pathway.[4][8]

  • Reaction Temperature : Higher temperatures generally accelerate all reaction rates, including that of protodeboronation.[4] If the rate of protodeboronation increases more significantly with temperature than the desired coupling, a loss of yield will be observed.

  • Catalyst and Ligand Choice : The palladium catalyst itself can play a role in mediating protodeboronation.[9][10] Furthermore, the choice of phosphine ligand is crucial. Bulky, electron-rich ligands, often employed to promote challenging cross-couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[9][11][12][13] This is thought to occur through the formation of a reactive intermediate that readily undergoes protonolysis.[9]

  • Substrate Stability : The inherent stability of the boronic acid is a key factor. Electron-deficient arylboronic acids and certain heteroarylboronic acids are notoriously unstable and prone to this decomposition pathway.[1][14][15] For instance, 2-pyridineboronic acid can form a highly reactive zwitterionic intermediate at neutral pH that rapidly fragments.[1][2]

Troubleshooting Guide: High Protodeboronation Observed

You've run your Suzuki-Miyaura coupling, and LC-MS or NMR analysis shows a significant amount of the deborylated starting material. Here’s a logical workflow to diagnose and solve the problem.

Visualizing the Competing Pathways

To effectively troubleshoot, it's essential to visualize the competition between your desired reaction and the protodeboronation side reaction.

G cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_proto Undesired Protodeboronation A Ar-X + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation (with Ar'-B(OR)2 + Base) C->D E Ar-Pd(II)-Ar' D->E E->A Pd(0) regenerated F Reductive Elimination E->F G Ar-Ar' (Product) F->G P1 Ar'-B(OR)2 P2 Conditions (Base, H2O, Temp, Pd/Ligand) P1->P2 P3 Ar'-H (Byproduct) P2->P3 Start Ar'-B(OR)2 (Boronic Acid/Ester) Start->D Productive Pathway Start->P1 Decomposition Pathway

Caption: Competing pathways for an organoboron reagent.

Step 1: Re-evaluate Your Base and pH

The base is often the first and most impactful parameter to adjust.

  • Problem : Strong bases (e.g., NaOH, KOH) can aggressively promote protodeboronation.

  • Causality : Strong bases increase the concentration of the tetrahedral boronate anion, which is more nucleophilic for the desired transmetalation but also more susceptible to protonolysis.[6][7]

  • Solution : Switch to a milder base. Weaker inorganic bases often provide a better balance between activating the boronic acid and minimizing its decomposition.

    • Recommended Bases : Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[1][4][16]

Base StrengthCommon ExamplesProtodeboronation Risk
Strong NaOH, KOH, NaOtBuHigh
Moderate K₂CO₃, Cs₂CO₃Medium
Weak K₃PO₄, CsF, KOAcLower
Step 2: Protect Your Boronic Acid

For particularly unstable boronic acids, the most robust strategy is to use a more stable derivative that releases the active species slowly under the reaction conditions.

  • Problem : The free boronic acid is inherently unstable and decomposes quickly.

  • Causality : The C-B bond in many free boronic acids is susceptible to cleavage. By converting the boronic acid to an ester, its stability is significantly increased.[17]

  • Solution : Convert the boronic acid to a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.

    • Pinacol Esters : Commercially available and offer good stability, though they can still be prone to hydrolysis and subsequent protodeboronation.[4][17]

    • MIDA Boronates : Exceptionally stable and provide a "slow-release" of the boronic acid.[4][16] This strategy keeps the instantaneous concentration of the unstable free boronic acid very low, minimizing side reactions.[2][18]

G Start High Protodeboronation Observed Step1 Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->Step1 Check Problem Solved? Step1->Check Step2 Lower Reaction Temperature Step2->Check Step3 Use Protected Boronic Ester (Pinacol or MIDA) Step3->Check Step4 Optimize Catalyst/Ligand (e.g., Buchwald Ligands) Step4->Check Check->Step2 No Check->Step3 No Check->Step4 No End Successful Coupling Check->End Yes

Caption: Troubleshooting workflow for minimizing protodeboronation.

Step 3: Optimize Temperature and Reaction Time
  • Problem : High temperatures are accelerating decomposition faster than the desired coupling.

  • Causality : Protodeboronation, like most reactions, has a rate that is dependent on temperature.[4]

  • Solution : If your catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., reduce from 100 °C to 60-80 °C).[4] Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times once the starting material is consumed.

Step 4: Scrutinize Your Catalyst System
  • Problem : The desired cross-coupling is too slow, allowing the competing protodeboronation to dominate.

  • Causality : A highly efficient catalyst can accelerate the productive cross-coupling to such an extent that it outcompetes the slower decomposition pathway.[4][16] As mentioned, bulky phosphine ligands can sometimes promote protodeboronation, so a judicious choice is necessary.[9][11]

  • Solution :

    • Use a High-Activity Catalyst : Employ modern, highly active catalyst systems (e.g., palladium pre-catalysts with Buchwald or Fu ligands like XPhos or SPhos) to ensure rapid catalytic turnover.[15][16]

    • Consider Ligand Sterics : While bulky ligands are often beneficial, if protodeboronation is severe, screening a less sterically demanding ligand could be worthwhile, as there is a correlation between the buried volume of the phosphine ligand and the extent of protodeboronation.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Unstable Boronic Acids

This protocol incorporates several best practices to suppress protodeboronation from the outset.

  • Reagent Preparation : To an oven-dried reaction vessel, add the aryl/heteroaryl halide (1.0 equiv.), the boronic acid derivative (preferably a MIDA or pinacol ester, 1.2–1.5 equiv.), and a mild base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%).

  • Solvent Addition : Add a degassed, anhydrous solvent (e.g., Dioxane, Toluene, or THF).[1][3] While strictly anhydrous conditions can slow the desired coupling, minimizing excess water is key to suppressing protodeboronation.[3][4] A small, controlled amount of water can be added if necessary for catalyst turnover.

  • Reaction Execution : Seal the vessel and heat the reaction mixture to a moderate temperature (start at 60–80 °C).

  • Monitoring and Workup : Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

Protocol 2: Quantifying Protodeboronation by NMR

To systematically optimize your reaction, you need to accurately measure the extent of the side reaction.

  • Sample Preparation : At various time points, carefully take an aliquot from the reaction mixture and quench it by diluting with a suitable deuterated solvent (e.g., CDCl₃) and filtering through a small plug of silica or celite to remove solids.

  • Internal Standard : Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube. The standard should have a clean, well-resolved signal that does not overlap with signals from the starting materials or products.

  • NMR Acquisition : Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 30s) to allow for complete relaxation of all relevant protons for accurate integration.

  • Data Analysis : Integrate the signal of the internal standard and the characteristic signals for the aryl halide starting material, the desired coupled product, and the protodeboronated byproduct.

  • Quantification : Normalize the integrals of the reaction components against the integral of the internal standard to determine their relative molar amounts. This allows you to calculate the yield of your desired product and quantify the material lost to protodeboronation.[1]

By systematically applying these troubleshooting strategies and understanding the chemical principles behind them, you can effectively mitigate protodeboronation and significantly improve the efficiency and success of your cross-coupling reactions.

References

Technical Support Center: Managing Impurities in 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid. This versatile building block is instrumental in the synthesis of complex molecules within the pharmaceutical and materials science sectors. However, like many organoboron reagents, its efficacy is highly dependent on its purity. The presence of even minor impurities can significantly impact reaction yields, downstream processing, and the quality of the final product.

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific boronic acid. We will delve into the mechanistic origins of key impurities, provide robust troubleshooting strategies in a direct question-and-answer format, and offer validated protocols to ensure the integrity of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Protodeboronation - The Unwanted Proton Swap

Q1: I'm observing a significant amount of 3-chloro-N,N-pentamethylenebenzamide in my reaction mixture. What is it and why is it forming?

A1: You are observing the product of protodeboronation, a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 3-chloro-N,N-pentamethylenebenzamide.

The mechanism of protodeboronation is highly dependent on the reaction pH.[2] Both acidic and basic conditions can promote this side reaction.[1][3] The electron-withdrawing nature of the chloro-substituent on your molecule can make the boronic acid more susceptible to certain protodeboronation pathways, particularly under basic conditions where a transient aryl anion may be generated.[2][4]

Q2: My Suzuki-Miyaura coupling reaction is sluggish and the main byproduct is the protodeboronated starting material. How can I mitigate this?

A2: A high level of protodeboronation in a Suzuki-Miyaura coupling often points to a few key issues:

  • Suboptimal Base: The choice and strength of the base are critical. A base that is too strong or used in excess can accelerate the decomposition of the boronic acid.[2] Consider screening milder bases such as K₃PO₄ or K₂CO₃.

  • Slow Catalytic Cycle: If the catalytic cycle is slow, the boronic acid has more time to decompose. This can be due to an inefficient catalyst system or low reaction temperature. Ensure your palladium catalyst and ligand are well-suited for your substrates. For electron-deficient boronic acids, using more electron-rich and bulky phosphine ligands can sometimes accelerate the cross-coupling relative to protodeboronation.[5]

  • Presence of Water: While many Suzuki couplings tolerate or even require water, excessive amounts can be a source of protons for protodeboronation. Ensure you are using appropriately dried solvents.

  • Slow-Release Strategy: For particularly unstable boronic acids, employing a "slow-release" strategy using boronate esters (e.g., MIDA or pinacol esters) can be effective. These esters hydrolyze in situ to slowly release the active boronic acid, keeping its standing concentration low and minimizing decomposition.[1]

Troubleshooting Flowchart for Protodeboronation

G cluster_base Base Optimization cluster_catalyst Catalyst System cluster_solvent Solvent Conditions start High Protodeboronation Detected check_base Review Base Conditions start->check_base check_catalyst Evaluate Catalyst System check_base->check_catalyst If issue persists b1 Screen milder bases (K3PO4, Cs2CO3) check_base->b1 check_solvent Assess Solvent & Water Content check_catalyst->check_solvent If issue persists c1 Increase catalyst loading check_catalyst->c1 consider_ester Consider Boronate Ester Strategy check_solvent->consider_ester For highly unstable cases s1 Use freshly dried, degassed solvents check_solvent->s1 b2 Reduce base equivalents b1->b2 c2 Screen different phosphine ligands c1->c2 c3 Ensure catalyst is active (use fresh) c2->c3 s2 Minimize water content s1->s2

Caption: Troubleshooting workflow for minimizing protodeboronation.

Section 2: Boroxine Formation - The Dehydration Dimer

Q3: My ¹H NMR spectrum of solid this compound shows broad peaks and the integration is not clean. What could be the cause?

A3: This is a classic sign of an equilibrium mixture of the boronic acid and its corresponding cyclic anhydride, known as a boroxine. Boronic acids can reversibly lose water to form a six-membered ring containing three boron and three oxygen atoms.[6] This process is often driven by the removal of water, which can occur during storage, especially if the material is dried extensively.[7]

The presence of both the monomeric boronic acid and the trimeric boroxine in your sample will lead to complex and often broadened NMR spectra, as there is an equilibrium between the two species in solution.

Impurity Formation: Boronic Acid to Boroxine

G BoronicAcid 3 x this compound Boroxine Corresponding Boroxine BoronicAcid->Boroxine - 3 H2O (Dehydration) Water + 3 H2O Boroxine->BoronicAcid + 3 H2O (Hydrolysis)

Caption: Reversible equilibrium between boronic acid and boroxine.

Q4: Will the presence of boroxine affect my Suzuki-Miyaura coupling reaction? How can I get rid of it?

A4: In many cases, the presence of boroxine is not detrimental to Suzuki-Miyaura couplings, as the reaction conditions (often aqueous base) will hydrolyze the boroxine back to the active boronic acid in situ. However, if you are running a reaction under strictly anhydrous conditions, the boroxine may be less reactive or react at a different rate.

To ensure you are starting with the pure boronic acid, you can perform a simple purification:

  • Recrystallization: Dissolve the boronic acid/boroxine mixture in a minimal amount of a hot organic solvent (like ethyl acetate or toluene) that contains a small amount of water.

  • Cooling: Allow the solution to cool slowly. The boronic acid is typically less soluble and will crystallize out, leaving the more soluble boroxine in the mother liquor.

  • Isolation: Filter the crystals and wash with a cold, non-polar solvent (like hexane) and dry under vacuum at a moderate temperature to avoid excessive dehydration back to the boroxine.

Alternatively, for small-scale reactions, you can often "pre-treat" the boronic acid by dissolving it in the reaction solvent with the aqueous base and stirring for 15-20 minutes before adding the palladium catalyst and aryl halide. This can help ensure complete hydrolysis of any boroxine present.

Section 3: Oxidation and Homocoupling - Catalyst and Air-Related Impurities

Q5: My reaction has produced a significant amount of a phenolic byproduct, 3-chloro-4-(piperidine-1-carbonyl)phenol. What causes this?

A5: The formation of a phenol from a boronic acid is due to oxidation of the carbon-boron bond.[3] This can be an issue if your reaction is not properly deoxygenated. Molecular oxygen, in the presence of a palladium catalyst, can facilitate this oxidative hydroxylation.[5] Some oxidants used in certain reaction types can also cause this transformation.[3]

To prevent this, ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed prior to use.

Q6: I am observing a biaryl byproduct corresponding to the homocoupling of my boronic acid. Why is this happening?

A6: Homocoupling of boronic acids is another side reaction often mediated by the palladium catalyst, particularly in the presence of oxygen.[5] This is more prevalent with electron-deficient arylboronic acids.[5] If you are using a Pd(II) precatalyst, the initial reduction to the active Pd(0) can sometimes be sluggish, and side reactions like homocoupling can occur.

Strategies to Minimize Oxidation and Homocoupling:

  • Rigorous Inert Atmosphere: Use standard Schlenk line or glovebox techniques to exclude oxygen from your reaction.

  • Degassed Solvents: Sparge solvents with an inert gas for at least 30 minutes or use the freeze-pump-thaw method.

  • Active Catalyst: Use a fresh, active palladium precatalyst. Pd(0) sources like Pd(PPh₃)₄ or well-defined Pd(II) precatalysts that are easily reduced can be beneficial.

  • Ligand Choice: Bulky electron-rich phosphine ligands can promote the desired cross-coupling pathway and suppress homocoupling.

Analytical and Purification Protocols

Table 1: Analytical Methods for Impurity Detection
Impurity Type Recommended Technique Key Observations & Notes
Protodeboronation Product LC-MS, GC-MS, ¹H NMRLC-MS: Look for the mass of 3-chloro-N,N-pentamethylenebenzamide.[8][9] ¹H NMR: Appearance of characteristic aromatic signals for the deboronated compound.
Boroxine ¹H NMR, ¹¹B NMR¹H NMR: Broadened aromatic signals. ¹¹B NMR: Boronic acids typically show a signal around δ 25-35 ppm, while boroxines appear upfield around δ 15-25 ppm.[10]
Oxidation Product (Phenol) LC-MSLook for the mass of 3-chloro-4-(piperidine-1-carbonyl)phenol.
Homocoupling Product LC-MSLook for the mass of the corresponding biaryl dimer.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific aryl halide.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sample Preparation for LC-MS Analysis
  • Sample Dilution: Accurately weigh a small amount of the crude reaction mixture (approx. 1 mg) into a clean vial.

  • Solubilization: Dissolve the sample in a suitable solvent (e.g., 1 mL of acetonitrile or methanol). Ensure the solution is fully dissolved; sonication may be required.

  • Filtration: Filter the solution through a 0.22 or 0.45 µm syringe filter into an LC vial to remove any particulate matter.

  • Analysis: Analyze using a suitable reversed-phase LC-MS method. A C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point for separating the polar boronic acid from the less polar coupled product and byproducts.[8][9]

References

Technical Support Center: Improving Reaction Kinetics with Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and enhance reaction efficiency. The guidance provided herein is based on established mechanistic principles and practical field experience.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the use of substituted phenylboronic acids in Suzuki-Miyaura coupling reactions.

Question 1: My Suzuki-Miyaura coupling reaction is sluggish or failing to proceed. What are the primary factors to investigate?

Answer:

Low or no yield in a Suzuki-Miyaura coupling can often be traced back to a few critical parameters. A systematic check of the following is recommended:

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source, particularly if it's a Pd(II) precatalyst, is effectively reduced to the active Pd(0) species in situ.[1][2] If you suspect catalyst deactivation, consider using a fresh batch or switching to a more robust, air-stable precatalyst, such as a palladacycle.[1]

  • Oxygen Contamination: The presence of molecular oxygen can be detrimental, leading to the oxidative degradation of the Pd(0) catalyst and promoting the unwanted homocoupling of boronic acids.[1][2] It is crucial to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Purity and Stability: The purity of both the aryl halide and the substituted phenylboronic acid is paramount. Boronic acids, in particular, can degrade over time through processes like protodeboronation.[1][3]

  • Base and Solvent Selection: The choice of base and solvent is highly interdependent and crucial for the reaction's success.[1][4] The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[5][6][7][8] The base must be sufficiently strong to facilitate this but not so strong as to cause degradation of your starting materials or products.[1] For reactions run under anhydrous conditions, ensure the base is a fine, dry powder to maximize its reactivity.[1] In biphasic systems, vigorous stirring is essential to ensure efficient mixing and facilitate the reaction at the phase interface.[1]

Question 2: I'm observing significant formation of a byproduct corresponding to the protonated version of my starting boronic acid. What is happening and how can I minimize it?

Answer:

This side reaction is known as protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond. It is a common challenge, especially with electron-rich or sterically hindered phenylboronic acids.[1][3][9]

Here are several strategies to mitigate protodeboronation:

  • Employ Milder Bases: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Utilize Anhydrous Conditions: Since water is the primary proton source for this side reaction, running the reaction under strictly anhydrous conditions can significantly reduce its occurrence.[1]

  • Convert to a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives, such as MIDA boronates or organotrifluoroborates, which slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[10]

Question 3: How do electron-donating and electron-withdrawing substituents on the phenylboronic acid affect the reaction kinetics?

Answer:

The electronic nature of the substituent on the phenylboronic acid has a profound impact on the transmetalation step, which is often the rate-determining step in the catalytic cycle.[11][12]

  • Electron-Withdrawing Groups (EWGs): Phenylboronic acids bearing EWGs (e.g., -NO₂, -CN, -CHO) generally exhibit faster reaction rates.[13] These groups increase the Lewis acidity of the boron atom, facilitating the formation of the boronate anion by the base, which is the active species in transmetalation.[5]

  • Electron-Donating Groups (EDGs): Conversely, phenylboronic acids with EDGs (e.g., -OCH₃, -CH₃) tend to react more slowly.[13][14] These groups decrease the Lewis acidity of the boron, making the formation of the reactive boronate less favorable.

Question 4: My reaction with a sterically hindered ortho-substituted phenylboronic acid is not proceeding. What adjustments should I consider?

Answer:

Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, can significantly impede the transmetalation step.[15][16][17][18]

To overcome this challenge, consider the following:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can be highly effective. These ligands promote both the oxidative addition and reductive elimination steps and can help to accommodate sterically demanding substrates.[15][16][17]

  • Choice of Base: For sterically hindered couplings, stronger, non-nucleophilic bases are often required to drive the reaction forward.[16]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

II. Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues in Suzuki-Miyaura couplings with substituted phenylboronic acids.

Symptom Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst2. Oxygen Contamination3. Impure Reagents4. Inappropriate Base/Solvent Combination1. Use a fresh, high-quality palladium precatalyst. Consider an air-stable option.2. Ensure all solvents and the reaction vessel are thoroughly degassed. Maintain a positive pressure of an inert gas (N₂ or Ar).3. Verify the purity of your aryl halide and boronic acid. Use freshly opened or purified reagents if necessary.4. Screen different base and solvent combinations. A common starting point is K₂CO₃ in a mixture of an organic solvent (e.g., dioxane, THF) and water.[4][19]
Significant Protodeboronation 1. Base is too strong2. Presence of water3. Inherently unstable boronic acid1. Switch to a milder base such as KF or CsF.2. Use anhydrous solvents and reagents.3. Convert the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate.[2][10]
Homocoupling of Boronic Acid 1. Presence of Oxygen2. Use of a Pd(II) precatalyst without complete reduction to Pd(0)1. Rigorously exclude oxygen from the reaction mixture.[2]2. Ensure conditions are suitable for the in-situ reduction of the Pd(II) precatalyst. The homocoupling process itself can reduce Pd(II) to Pd(0).[2]
Slow Reaction with Electron-Rich Phenylboronic Acids 1. Slower formation of the reactive boronate species1. Use a stronger base to facilitate boronate formation.2. Increase the reaction temperature.3. Consider a more electron-rich and sterically demanding ligand to accelerate the catalytic cycle.
Reaction Fails with Sterically Hindered Substrates 1. Steric clash during transmetalation1. Employ bulky phosphine ligands (e.g., Buchwald-type ligands).[16][17]2. Use a stronger, non-coordinating base.3. Increase the reaction temperature and reaction time.

III. Experimental Protocols & Data

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the cross-coupling of a substituted phenylboronic acid with an aryl bromide. Optimization will likely be necessary for specific substrate combinations.

  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the substituted phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[20][21][22][23]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Impact of Substituents on Relative Reaction Rates

The following table illustrates the general trend of how substituents on the phenylboronic acid can influence the relative rate of the Suzuki-Miyaura coupling.

Substituent (para-position) Electronic Effect Relative Initial Rate (Illustrative)
-NO₂Strong Electron-Withdrawing5.0
-CNModerate Electron-Withdrawing3.5
-HNeutral1.0
-CH₃Weak Electron-Donating0.7
-OCH₃Strong Electron-Donating0.4

Note: These are generalized relative rates and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, and aryl halide).

IV. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_reagents Reagents & Byproducts Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Biaryl->Product Byproduct X⁻, B(OH)₃ PdII_Biaryl->Byproduct ArylHalide Ar-X BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic Flow

This diagram outlines a systematic approach to troubleshooting a failing Suzuki-Miyaura reaction.

Troubleshooting_Flowchart Start Reaction Failure (Low/No Yield) Check_Reagents Verify Reagent Purity & Stability Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Inertness Reagents OK Check_Catalyst Assess Catalyst & Ligand Activity Check_Inertness->Check_Catalyst Atmosphere OK Optimize_Conditions Systematically Vary Base, Solvent, Temp. Check_Catalyst->Optimize_Conditions Catalyst OK Consider_Side_Reactions Analyze for Protodeboronation & Homocoupling Optimize_Conditions->Consider_Side_Reactions Optimization Fails Success Successful Reaction Optimize_Conditions->Success Optimization Succeeds Consider_Side_Reactions->Optimize_Conditions Address Side Reactions

Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.

V. References

  • C. A. M. R. de Mol, L. P. A. de Haas, J. van der Zwan, and J. N. H. Reek, "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction," ACS Catalysis, 2016. --INVALID-LINK--

  • A. V. Ushakov, O. A. Lodochnikova, and D. G. K. "Role of a base in Suzuki-Miyaura reaction," ResearchGate, 2018. --INVALID-LINK--

  • A. F. M. M. Rahman, M. A. Ali, and M. A. K. "Optimization of reaction conditions for the Suzuki-Miyaura coupling," ResearchGate, 2015. --INVALID-LINK--

  • S. K. T. K. C. S. B. K. C. L. "Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction," PMC, 2021. --INVALID-LINK--

  • Y. Sato, J. Liu, I. E. Ndukwe, M. V. S. Elipe, D. J. Griffin, J. I. Murray, and J. E. Hein, "Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling," Vapourtec, 2023. --INVALID-LINK--

  • M. Masteri-Farahani, M. Bigdeli, and M. R. M. "The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst," Journal of Nanostructures, 2021. --INVALID-LINK--

  • M. A. A. Mohammed, "The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.," ResearchGate, 2021. --INVALID-LINK--

  • N. E. Leadbeater and M. Marco, "Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling," Organic Letters, 2003. --INVALID-LINK--

  • "Troubleshooting difficult Suzuki couplings with substituted boronic acids," Benchchem, 2025. --INVALID-LINK--

  • S. M. A. H. A. A. S. S. S. S. "Effect of substituents on SuzukieMiyaura reactions. a," ResearchGate, 2012. --INVALID-LINK--

  • N. A. T. T. T. T. T. N. "Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics," ACS Publications, 2021. --INVALID-LINK--

  • A. A. A. A. A. A. A. "C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes," NIH, 2017. --INVALID-LINK--

  • "Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions," AZoM, 2018. --INVALID-LINK--

  • Y. Wang, J. Wang, and J. Li, "Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI," ResearchGate, 2020. --INVALID-LINK--

  • "A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions," Benchchem, 2025. --INVALID-LINK--

  • "SUZUKI REACTION MONITORING," Advion, 2015. --INVALID-LINK--

  • M. R. B. A. S. "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.," ResearchGate, 2014. --INVALID-LINK--

  • J. I. Murray, "Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring," University of British Columbia, 2020. --INVALID-LINK--

  • "An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids," Benchchem, 2025. --INVALID-LINK--

  • "troubleshooting guide for Suzuki reactions using phenanthroline ligands," Benchchem, 2025. --INVALID-LINK--

  • "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, 2021. --INVALID-LINK--

  • S. Kaewpuang, T. P. T. T. T. "Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations," PMC, 2019. --INVALID-LINK--

  • M. Pawlak, M. P. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine," PMC, 2018. --INVALID-LINK--

  • "Diagnosing issues with a failed Suzuki coupling?," Reddit, 2021. --INVALID-LINK--

  • "Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin," Rose-Hulman Institute of Technology, N.D. --INVALID-LINK--

  • S. H. C. L. "Table 1 Optimization of the reaction conditions for Suzuki coupling...," ResearchGate, 2015. --INVALID-LINK--

  • "Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|," YouTube, 2021. --INVALID-LINK--

  • M. Pawlak, M. P. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine," Beilstein Journals, 2018. --INVALID-LINK--

  • J. M. S. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future," NIH, 2016. --INVALID-LINK--

  • W. T. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling," The Royal Society of Chemistry, 2014. --INVALID-LINK--

  • P. L. Y. L. Y. Z. "Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes," Chemical Communications, 2019. --INVALID-LINK--

  • M. A. K. M. A. K. "Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation," ACS Omega, 2023. --INVALID-LINK--

  • "2.6: Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2019. --INVALID-LINK--

  • C. C. M. L. "Nickel-Catalyzed Cross-Coupling of Phenols and Arylboronic Acids Through an In Situ Phenol Activation Mediated by PyBroP," ResearchGate, 2015. --INVALID-LINK--

  • M. M. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395," ResearchGate, 2004. --INVALID-LINK--

  • "Protodeboronation," Wikipedia, N.D. --INVALID-LINK--

  • G. A. Molander and P. E. G. "Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations," The Journal of Organic Chemistry, 2001. --INVALID-LINK--

  • "Help needed with unreproducible Suzuki coupling," Reddit, 2021. --INVALID-LINK--

  • "Phenylboronic acid," Wikipedia, N.D. --INVALID-LINK--

  • "Phenylboronic acid:Synthesis,reactions," ChemicalBook, 2023. --INVALID-LINK--

  • "Phenylboronic acid – preparation and application," Georganics, 2024. --INVALID-LINK--

  • "Self-condensation of phenylboronic acid," Reddit, 2018. --INVALID-LINK--

References

Technical Support Center: Catalyst Deactivation in Couplings with Chloro-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with catalyst deactivation, particularly when using chloro-substituted boronic acids in Suzuki-Miyaura couplings. We will explore the underlying causes of these issues and provide actionable troubleshooting strategies to enhance your reaction success.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts related to the challenges posed by chloro-substituted substrates in Suzuki-Miyaura coupling reactions.

Q1: What makes chloro-substituted boronic acids and their aryl chloride coupling partners so challenging?

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[1][2] This is due to the high strength of the C-Cl bond, which makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle energetically demanding.[1][3] To achieve successful coupling, the palladium catalyst must be highly active, which often requires specialized, bulky, and electron-rich ligands to promote the insertion of the Pd(0) center into the C-Cl bond.[4][5]

Simultaneously, chloro-substituted boronic acids can introduce their own set of problems. The electron-withdrawing nature of the chlorine atom can increase the boronic acid's susceptibility to a common side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, effectively consuming the starting material.[6][7]

Q2: What are the primary catalyst deactivation pathways I should be aware of?

In palladium-catalyzed couplings, the active Pd(0) species is the engine of the catalytic cycle.[8] Several pathways can remove it from the cycle, leading to a stalled or sluggish reaction.

  • Palladium Black Formation: The most visually obvious form of deactivation is the precipitation of palladium black.[9] This occurs when the monoligated Pd(0) species, which is highly reactive, is not sufficiently stabilized by its ligand. These unstable species can aggregate into bulk palladium metal, which is catalytically inactive.[9] This is often a sign that the ligand is not bulky enough or that the ligand-to-palladium ratio is too low.

  • Oxidative Degradation: The Pd(0) catalyst is sensitive to oxygen.[10] Inadequate degassing of solvents and reagents can lead to the oxidation of Pd(0) to inactive Pd(II) species. This can also promote the unwanted homocoupling of boronic acids.[11][12]

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be oxidized or undergo side reactions (e.g., P-C bond cleavage) under harsh reaction conditions, reducing their ability to stabilize the palladium center.[13]

  • Inhibition by Heteroatoms: If your chloro-substituted boronic acid or aryl chloride contains Lewis-basic heteroatoms (like those in pyridines or indoles), these can coordinate strongly to the palladium center, inhibiting substrate binding and slowing down catalysis.[14][15]

Below is a diagram illustrating the main Suzuki-Miyaura catalytic cycle and the key deactivation pathways that divert the catalyst from productive turnover.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0)L Species OA Oxidative Addition (Ar-Cl + Pd(0)L) Pd0->OA [1] PdBlack Palladium Black (Inactive Aggregate) Pd0->PdBlack Aggregation Oxidation Oxidation (O2 present) Pd0->Oxidation LigandDeg Ligand Degradation Pd0->LigandDeg Side Reactions PdII Ar-Pd(II)-Cl(L) OA->PdII TM Transmetalation (with Ar'-B(OH)2) PdII->TM PdII_Ar Ar-Pd(II)-Ar'(L) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 [Regeneration] Product Product (Ar-Ar') RE->Product PdII_Inactive Inactive Pd(II) Species Oxidation->PdII_Inactive

Caption: The Suzuki-Miyaura cycle and common catalyst deactivation routes.

Troubleshooting Guide

This section provides practical solutions to specific problems encountered during experiments involving chloro-substituted boronic acids.

Problem 1: My reaction is sluggish or fails completely. I see starting material remaining even after extended reaction times.

Possible Cause: This is a classic symptom of a failed oxidative addition step, which is common with unreactive aryl chlorides.[1] Your catalytic system is likely not active enough to break the C-Cl bond efficiently. Catalyst deactivation could also be occurring before the reaction can reach completion.

Troubleshooting Strategy:

  • Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for aryl chlorides.[2] You need a more robust system.

    • Ligand Choice: The choice of ligand is critical.[9] For challenging aryl chlorides, bulky and electron-rich phosphine ligands are the gold standard. They stabilize the Pd(0) species, prevent aggregation, and promote the difficult oxidative addition step.[4][5]

    • Precatalyst Generation: If you are generating the Pd(0) catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂), ensure the reduction is efficient.[8][13] Using a well-defined Pd(0) precatalyst or a modern palladacycle precatalyst (e.g., G3 or G4 Buchwald precatalysts) can provide more consistent and active catalyst generation.[10]

  • Optimize Reaction Conditions:

    • Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[4] Reactions with aryl chlorides often require temperatures between 80-120 °C.

    • Base: A stronger base may be required to facilitate the transmetalation step.[4] Bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. Ensure the base is finely powdered for maximum surface area.[4]

Data Presentation: Ligand Screening for Aryl Chloride Coupling

The table below summarizes the effectiveness of various ligands in the Suzuki coupling of an aryl chloride with an arylboronic acid. This illustrates the dramatic impact ligand selection can have on reaction yield.

Catalyst/Ligand SystemSubstrateYield (%)NotesSource
Pd₂(dba)₃ / PPh₃4-Chloroanisole<5Traditional ligand, ineffective for electron-rich aryl chlorides.[16]
Pd(PPh₃)₄2,4-dichloropyrimidine71Effective for some activated heteroaryl chlorides.[16]
Pd(OAc)₂ / PCy₃Aryl ChloridesVariesEffective for a range of substrates, often at elevated temperatures.[17]
Pd₂(dba)₃ / SPhosAryl ChloridesHighHighly active, often allows for room temperature reactions.[5][5][18]
Pd(OAc)₂ / XPhosAryl ChloridesHighBuchwald ligand, excellent for hindered and electron-rich substrates.[4]
Problem 2: My desired product is formed, but the yield is low and I've isolated significant amounts of arene (from protodeboronation) and biaryl (from homocoupling).

Possible Cause: These side reactions compete with the desired cross-coupling and point to issues with reaction conditions and reagent stability.

  • Protodeboronation: The replacement of the -B(OH)₂ group with a hydrogen atom is a common side reaction, especially with electron-deficient boronic acids (like those bearing a chloro-substituent) or under harsh basic conditions.[6][7]

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[11][12]

Troubleshooting Strategy:

  • Mitigate Protodeboronation:

    • Use a Milder Base: If possible, switch to a milder base like potassium fluoride (KF).[4][17]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[1][6] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[6]

    • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protonolysis.[4]

  • Prevent Homocoupling:

    • Rigorous Degassing: Ensure your solvents and the reaction headspace are thoroughly deoxygenated. Purging with an inert gas like argon or nitrogen for 15-30 minutes before adding the catalyst is crucial.[4][9][10]

    • Control Pd(II) Levels: If using a Pd(II) precatalyst, its presence before reduction can catalyze homocoupling.[8][11] Some protocols suggest adding a mild reducing agent or ensuring the reaction mixture is sparged with nitrogen just before catalyst introduction to minimize free Pd(II).[11][12]

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a Challenging Suzuki-Miyaura Coupling

This workflow allows for the systematic evaluation of different ligands to identify the optimal conditions for coupling an aryl chloride with a chloro-substituted boronic acid.

Caption: Workflow for parallel ligand screening experiment.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or on a Schlenk line, arrange an array of oven-dried reaction vials, each equipped with a small magnetic stir bar.

  • Addition of Solids: To each vial, add the aryl chloride (e.g., 0.1 mmol, 1.0 equiv), the chloro-substituted boronic acid (0.12 mmol, 1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).

  • Ligand Addition: Add the specific phosphine ligand to be tested to each vial (e.g., 1-2 mol% relative to the aryl chloride).

  • Inert Atmosphere: Seal each vial with a septum cap. If not in a glovebox, purge each vial with argon or nitrogen for 5-10 minutes.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.5-1 mol%) followed by the degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1 M).

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 4, 12, and 24 hours), take a small aliquot from each reaction, quench it with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of side products.

  • Analysis: Compare the results across all vials to identify the ligand that provides the highest yield and selectivity for the desired product.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid. This molecule is a valuable building block in medicinal chemistry, primarily employed in palladium-catalyzed cross-coupling reactions to synthesize complex molecular architectures. However, its reactivity is profoundly influenced by the reaction environment, particularly the choice of solvent.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning solvent effects. Our goal is to empower you to diagnose experimental issues, optimize reaction conditions, and achieve reliable, high-yielding results.

Troubleshooting Guide: Diagnosing and Solving Common Reactivity Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki-Miyaura reaction is giving a very low yield or has failed completely. What are the primary solvent-related factors I should investigate first?

A1: A low-yielding Suzuki-Miyaura coupling is a common but solvable issue. When using an electron-deficient boronic acid like this compound, the solvent system is a critical first point of investigation.

  • Reagent Solubility: Your primary challenge is ensuring all components—the boronic acid, the aryl halide, the palladium catalyst/ligand complex, and the base—are sufficiently soluble. This specific boronic acid has both polar (amide) and non-polar (chlorophenyl) features. A single solvent may not be adequate. Most successful Suzuki-Miyaura reactions employ a biphasic or mixed-solvent system, such as 1,4-dioxane/water, THF/water, or Toluene/water.[1][2][3] The organic solvent dissolves the substrates and catalyst, while water dissolves the inorganic base.[4]

  • Catalyst Activity and Stability: The solvent plays a crucial role in stabilizing the active Pd(0) catalytic species.[5][6] Improper solvent choice can lead to catalyst decomposition (formation of palladium black). Ensure your solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[1][6]

  • Transmetalation Efficiency: The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and highly solvent-dependent. While anhydrous conditions are sometimes promoted, a small amount of water is often essential. Water facilitates the activation of the boronic acid by the base, forming a more nucleophilic boronate "ate" complex, which is necessary for efficient transmetalation.[5][7]

Logical Troubleshooting Workflow

G cluster_0 Inactive State (Favored in Anhydrous/Aprotic Solvents) cluster_1 Active State (Favored in Aqueous Mixtures) Boroxine Inactive Boroxine (Trimeric Anhydride) BoronicAcid Active Boronic Acid (Monomer) Boroxine->BoronicAcid + 3 H₂O BoronicAcid->Boroxine - 3 H₂O

References

base selection for optimal performance in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Suzuki coupling reactions by making informed decisions about base selection. Here, we move beyond simple protocols to explain the fundamental principles and provide actionable troubleshooting advice for common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the role and choice of bases in Suzuki coupling.

Q1: What is the primary role of the base in a Suzuki coupling reaction?

A1: The base is a critical component of the Suzuki-Miyaura catalytic cycle and serves multiple functions.[1][2][3] Its main role is to activate the organoboron species (boronic acid or ester) to facilitate the transmetalation step, which is often the rate-determining step of the reaction.[1] This activation occurs through the formation of a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[2][3][4][5] This boronate species is significantly more reactive towards the palladium(II) intermediate, thereby accelerating the reaction.[1][5] Additionally, the base can play a role in the formation of the active palladium catalyst and its regeneration.[3][6]

There are two generally accepted pathways for this activation:

  • Boronate Pathway: The base reacts with the boronic acid to form the highly nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium(II) halide complex.[2]

  • Hydroxide/Oxo-Palladium Pathway: The base first reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.[2][7][8]

The dominant pathway can depend on the specific base, solvent, and substrates used in the reaction.[2]

Q2: How do I choose between an inorganic and an organic base?

A2: The choice between an inorganic and an organic base depends on several factors, including substrate compatibility, desired reaction conditions, and solubility.

  • Inorganic Bases: These are the most commonly used bases in Suzuki couplings and include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF, CsF).[2][6][9] They are generally robust and effective for a wide range of substrates. Simple inorganic bases are often preferred from a green chemistry perspective.[10] However, their solubility in organic solvents can be limited, often necessitating the use of aqueous or biphasic solvent systems, which can sometimes be advantageous.[6][9]

  • Organic Bases: These are generally less common but can be advantageous in specific situations, particularly when dealing with substrates that are sensitive to strong inorganic bases or require anhydrous conditions.[2] Examples include amines like triethylamine (TEA) and diisopropylethylamine (DIPEA).[2] However, organic bases are often less effective than their inorganic counterparts.[11][12]

Q3: My substrate has a base-sensitive functional group (e.g., ester, ketone). What base should I use?

A3: For substrates with base-labile functionalities, it is crucial to select a milder base to avoid degradation of your starting material or product.[3]

  • Recommended Mild Bases: Anhydrous powdered potassium phosphate (K₃PO₄) is an excellent choice for sensitive substrates.[3] Potassium carbonate (K₂CO₃) and potassium fluoride (KF) are also good options.[3][13] These bases are strong enough to promote the reaction but often gentle enough to leave sensitive groups intact.

  • Bases to Avoid: You should avoid strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and alkoxides (e.g., sodium tert-butoxide, KOtBu) unless you have confirmed your substrate's stability under these conditions.[3]

Q4: What is protodeboronation and how can I prevent it?

A4: Protodeboronation is a common and detrimental side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond.[3] This is particularly problematic with electron-rich or heteroaryl boronic acids.[3] This side reaction is often promoted by strong bases and the presence of water.[3]

To minimize protodeboronation:

  • Use a Milder Base: Opt for bases like K₃PO₄ or KF.[3]

  • Use Boronic Esters: Pinacol esters and other boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3][14]

  • Anhydrous Conditions: Running the reaction under anhydrous conditions can help, especially when using a base like K₃PO₄.[15]

  • Control Reaction Temperature: High temperatures can exacerbate protodeboronation.[16]

Troubleshooting Guide: Base-Related Issues in Suzuki Coupling

This guide provides a systematic approach to diagnosing and solving common problems encountered during Suzuki coupling reactions that may be related to your choice of base.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Yield Inefficient Boronic Acid Activation: The base may be too weak to form the reactive boronate species.* Increase Base Strength: If using a weak base like NaHCO₃, consider switching to K₂CO₃ or K₃PO₄.[15] * Check Base Quality: Ensure your base is fresh and anhydrous, especially if using K₃PO₄ in anhydrous conditions.
Poor Base Solubility: The base is not sufficiently dissolved or dispersed in the reaction mixture to be effective.* Improve Stirring: Ensure vigorous stirring, especially in biphasic reactions, to maximize interfacial contact.[15] * Solvent System Modification: For inorganic bases, adding a small amount of water to an organic solvent (e.g., Toluene/H₂O, Dioxane/H₂O) can improve solubility and reaction rate.[9] * Phase-Transfer Catalyst: Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in biphasic systems.[17]
Catalyst Inhibition/Deactivation: The base may be interacting negatively with the palladium catalyst.* Screen Different Bases: Some bases can be detrimental to certain catalyst systems. A quick screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can identify a more compatible option.
Reaction Stalls Change in pH: The reaction generates boric acid as a byproduct, which can neutralize the base and lower the pH of the reaction mixture, thereby slowing it down.[4][5]* Use Excess Base: Using a slight excess of the base (e.g., 2-3 equivalents) can help maintain a basic environment throughout the reaction. * Consider a Stronger Base: If the reaction consistently stalls, a stronger base might be necessary to overcome the buffering effect of the boric acid.
Side Product Formation (e.g., Homocoupling) Reaction Conditions: While not solely a base issue, the overall reaction conditions can promote the undesired coupling of two boronic acid molecules.* Ensure Anaerobic Conditions: Homocoupling is often promoted by the presence of oxygen. Properly degas your solvents and reaction mixture.[3][15] * Optimize Base and Catalyst: The choice of base can influence the prevalence of side reactions. Screening different bases may help identify conditions that favor the desired cross-coupling.
Difficulty with Sterically Hindered Substrates Steric Impediment: The bulky nature of the substrates can hinder the approach of the reagents, slowing down the reaction.* Use a Stronger Base: For very hindered systems, a stronger base like potassium tert-butoxide (KOtBu) may be required to drive the reaction forward.[18][19][20] * Optimize Ligand and Solvent: The choice of a bulky, electron-rich ligand (e.g., SPhos, XPhos) is critical for hindered substrates.[19][20] The base and solvent should be optimized in conjunction with the ligand. Toluene and dioxane are common solvent choices.[20]

Comparative Performance of Common Bases

The efficacy of a base is highly dependent on the specific substrates, catalyst, and solvent used. This table provides a general comparison of commonly used bases in Suzuki-Miyaura coupling.

BaseTypical EquivalentsCommon SolventsGeneral Characteristics & Recommendations
Na₂CO₃ 2.0Toluene/H₂O, DMF/H₂OA cost-effective and widely used base. Often a good starting point for routine couplings.[3][11][21]
K₂CO₃ 2.0Dioxane/H₂O, Toluene/H₂OA reliable and common choice, slightly more basic than Na₂CO₃.[3][15]
K₃PO₄ 2.0 - 3.0Toluene, Dioxane (often anhydrous)An excellent choice for base-sensitive substrates and for minimizing protodeboronation.[3][19]
Cs₂CO₃ 2.0Dioxane, TolueneA highly effective but more expensive base. Often provides superior results, especially for challenging couplings.[3][12]
NaOH/KOH 2.0Toluene/H₂OStrong bases that can be effective but carry a higher risk of promoting side reactions and degrading sensitive substrates.[3][11]
KF 3.0Toluene, THFA mild base that can be particularly effective for activating boronic acids and minimizing side reactions like protodeboronation.[13]
KOtBu 2.0Dioxane, TolueneA very strong base, often necessary for reactions involving sterically hindered substrates or less reactive aryl chlorides.[18][20]
Triethylamine (TEA) 3.0Toluene, DMFAn organic amine base that is generally less effective than inorganic bases for most Suzuki couplings.[3][11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for a typical Suzuki coupling reaction. Remember to optimize the specific parameters for your unique transformation.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask that has been dried and filled with an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Add the degassed solvent system (10 mL) to the flask via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.

Visualizing the Role of the Base in the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) OxAdd R1-Pd(II)(X)Ln (Oxidative Addition Product) Pd(0)L2->OxAdd Oxidative Addition + R1-X Transmetalation R1-Pd(II)(R2)Ln OxAdd->Transmetalation Transmetalation Transmetalation->Pd(0)L2 Reductive Elimination Product R1-R2 (Coupled Product) Transmetalation->Product Boronic_Acid R2-B(OH)2 (Boronic Acid) Boronate [R2-B(OH)3]⁻ (Activated Boronate) Boronic_Acid->Boronate Activation Base Base (e.g., OH⁻) Base->Boronic_Acid Boronate->OxAdd Reacts with Pd(II) complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the crucial activation of the boronic acid by the base to form a reactive boronate species, which then participates in the transmetalation step.

References

Technical Support Center: Minimizing Homocoupling of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with the homocoupling of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid. Our goal is to provide you with a comprehensive understanding of the underlying mechanisms and to offer actionable, field-proven strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem in my Suzuki-Miyaura reaction?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl byproduct.[1][2] In the context of your specific substrate, this would result in the formation of a dimeric species, consuming your valuable boronic acid and reducing the yield of the desired cross-coupled product. This not only impacts reaction efficiency but also complicates downstream purification efforts.

Q2: What are the primary drivers of homocoupling for a substrate like this compound?

A2: The primary drivers for homocoupling are twofold: the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[3][4]

  • Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[5] This Pd(II) can then participate in a catalytic cycle that promotes the homocoupling of the boronic acid.[5][6] It has been demonstrated that higher oxygen levels lead to an increase in homocoupling.[6]

  • Pd(II) Precatalysts: When using common Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), the initial reduction to the catalytically active Pd(0) state can occur via a pathway that involves the homocoupling of two boronic acid molecules.[3][6]

Furthermore, your specific boronic acid possesses an electron-withdrawing amide group, which can make it more susceptible to certain side reactions if the desired cross-coupling is sluggish.[7]

Q3: My reaction is performed under a nitrogen atmosphere, but I still observe significant homocoupling. What could be going wrong?

A3: While a nitrogen blanket is a good first step, it may not be sufficient to remove all dissolved oxygen from the reaction mixture. Rigorous exclusion of oxygen is crucial.[3] Standard inert gas blanketing may not displace oxygen dissolved in the solvent or trapped in the headspace. A more effective method is to sparge the solvent with an inert gas (nitrogen or argon) for an extended period before adding the catalyst and reagents.[3]

Q4: Are there specific palladium catalysts or ligands that are less prone to promoting homocoupling?

A4: Yes, the choice of catalyst and ligand is critical.

  • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can often mitigate the homocoupling that occurs during the initial reduction of a Pd(II) precatalyst.[4]

  • Ligands: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃), are highly effective.[4][8] These ligands promote the desired reductive elimination step of the cross-coupling cycle, which can outcompete the pathways leading to homocoupling.[4][8] For challenging substrates, including electron-deficient systems, ligands like SPhos have been shown to provide good yields of the cross-coupled product while minimizing side reactions.[7][8]

Q5: How do the base and solvent choices impact the extent of homocoupling?

A5: The base and solvent system plays a crucial role in the Suzuki-Miyaura reaction.[9][10][11]

  • Base: A base is necessary to activate the boronic acid for transmetalation.[9][12] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] However, a very strong base or high concentrations can sometimes promote side reactions. The choice of base can influence the reaction selectivity, particularly when competing reactions are possible.[10]

  • Solvent: Aprotic solvents like dioxane, THF, or toluene are standard.[4][6] A small amount of water is often required to solubilize the base.[6] However, excessive water can sometimes promote protodeboronation (hydrolysis of the boronic acid), another common side reaction. For particularly sensitive substrates, exploring anhydrous conditions may be beneficial.[4]

Troubleshooting Guide: High Levels of Homocoupling

If you are observing significant formation of the homocoupled dimer of this compound, consult the following table for potential causes and recommended solutions.

Observation Potential Cause(s) Recommended Solution(s)
High Dimer Formation (>10%) 1. Inadequate degassing (presence of O₂).2. Use of a Pd(II) precatalyst.3. Non-optimal ligand choice.1. Improve Degassing: Sparge the solvent and reaction mixture with nitrogen or argon for 30-60 minutes prior to catalyst addition.[3] Maintain a positive inert gas pressure throughout the reaction.2. Switch Palladium Source: Change from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃).[4]3. Optimize Ligand: Screen bulky, electron-rich phosphine ligands like SPhos or XPhos.[7][8]
Low Conversion & Dimer Formation 1. Slow transmetalation or reductive elimination.2. Catalyst inhibition or decomposition.1. Ligand Screening: Employ highly active ligands (e.g., Buchwald or Fu-type ligands) known to accelerate the key steps in the catalytic cycle.[8]2. Consider a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state without interfering with the catalytic cycle.[3]
Inconsistent Results Between Batches 1. Variable quality of boronic acid.2. Inconsistent oxygen removal.1. Boronic Acid Stability: Boronic acids can have stability issues.[13] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for the coupling reaction.[14]2. Standardize Degassing Protocol: Implement a consistent and rigorous degassing procedure for all reactions.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing homocoupling issues.

G start High Homocoupling Observed degas Step 1: Enhance Degassing (Subsurface Sparge) start->degas check1 Homocoupling Reduced? degas->check1 pd_source Step 2: Switch to Pd(0) Source (e.g., Pd2(dba)3) check1->pd_source No success Optimized Conditions Achieved check1->success Yes check2 Homocoupling Reduced? pd_source->check2 ligand Step 3: Screen Bulky Ligands (e.g., SPhos, XPhos) check2->ligand No check2->success Yes check3 Homocoupling Minimized? ligand->check3 check3->success Yes further_opt Further Optimization: - Base/Solvent Screening - Boronate Ester Use check3->further_opt No G cluster_cross_coupling Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition (with Ar-X) pd0->oxidative_add pd2_complex Ar-Pd(II)L2-X oxidative_add->pd2_complex transmetalation Transmetalation (with Ar'-B(OH)2 + Base) pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd2 reductive_elim Reductive Elimination diaryl_pd2->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elim->product pd2_source Pd(II) Source or Pd(0) + O2 trans1 Transmetalation 1 (with Ar'-B(OH)2) pd2_source->trans1 arpd2 Ar'-Pd(II)L2-OH trans1->arpd2 trans2 Transmetalation 2 (with Ar'-B(OH)2) arpd2->trans2 diaryl_pd2_homo Ar'-Pd(II)L2-Ar' trans2->diaryl_pd2_homo reductive_elim_homo Reductive Elimination diaryl_pd2_homo->reductive_elim_homo homo_product Ar'-Ar' (Homocoupling Product) reductive_elim_homo->homo_product pd0_from_homo Pd(0)L2 reductive_elim_homo->pd0_from_homo Forms Active Catalyst pd0_from_homo->pd0 Can enter cross-coupling cycle

References

Technical Support Center: Analytical Techniques for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Analytical Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate data to drive their projects forward. As a Senior Application Scientist, I've designed this resource to move beyond simple procedural lists. My goal is to provide you with the "why" behind the "how," offering insights grounded in years of field experience to help you not only solve immediate problems but also to build more robust analytical workflows.

This center is structured to address issues from a broad perspective down to technique-specific nuances. We'll begin with a General Troubleshooting Guide applicable to most reaction monitoring scenarios, followed by detailed, question-and-answer style Frequently Asked Questions (FAQs) for specific analytical techniques.

General Troubleshooting Guide

Before diving into instrument-specific issues, it's crucial to recognize that many problems in reaction monitoring stem from foundational aspects of the experimental setup. Addressing these common areas first can often resolve issues without the need for extensive instrument diagnostics.

Question: My reaction data is not reproducible. Where should I start looking for the problem?

Answer: Lack of reproducibility is a common and frustrating issue. Before blaming the analytical instrument, systematically evaluate your entire workflow. The root cause often lies in subtle variations in sample handling or reaction conditions.

Causality: Reproducibility hinges on the consistent execution of every step, from reagent preparation to data acquisition. Inconsistent sample preparation is a primary source of error.[1][2][3] Even minor deviations in concentration, temperature, or quenching time can significantly alter the composition of the aliquot you are analyzing.

Troubleshooting Steps:

  • Standardize Sample Preparation: Create a detailed, step-by-step protocol for sample preparation and ensure it is followed precisely for every time point.[3] This includes reagent concentrations, solvent volumes, and mixing procedures.

  • Verify Quenching Efficiency: If you are quenching the reaction before analysis, ensure the quenching is immediate and complete. An inefficient quench can allow the reaction to proceed, leading to variable results. Test your quenching method by analyzing a quenched sample at several time intervals to confirm its stability.

  • Control Temperature: For temperature-sensitive reactions, ensure the reaction vessel and the samples awaiting analysis are maintained at a constant and uniform temperature.[4]

  • Evaluate Sampling Technique: Whether you are taking manual aliquots or using an automated sampler, ensure the technique is consistent. For heterogeneous reactions (e.g., those with a solid-phase reagent), proper mixing is critical to ensure a representative sample is taken.[5]

  • Check for Leaks: In chromatographic systems (HPLC, GC), leaks in the injector or column connections can lead to non-reproducible sample injection volumes.[6][7]

Question: I am seeing unexpected peaks or signals in my analysis. How can I identify the source?

Answer: The appearance of extraneous peaks or signals can be alarming, but it is often a solvable problem related to contamination. A systematic process of elimination is the most effective way to identify the source.

Causality: Contaminants can be introduced at any stage of the process, from the starting materials to the analytical instrument itself. These contaminants can co-elute with your analyte in chromatography or have overlapping spectral signals in spectroscopy, leading to inaccurate quantification and interpretation.[1][8]

Troubleshooting Workflow:

G start Unexpected Peak Detected blank Analyze a Blank Solvent Injection start->blank reagents Source is likely Reagents/Solvents. - Test individual solvents. - Prepare fresh mobile phase/buffers. blank->reagents Peak Present in Blank? instrument Source is likely Instrument Contamination. - Check for sample carryover. - Clean injector/source. - Flush column/system. blank->instrument Peak Present in Blank? sample_prep Analyze a 'Mock' Sample (all reagents except starting material) blank->sample_prep No side_reaction Peak is likely a side product or impurity from a reagent. sample_prep->side_reaction Peak Present in Mock Sample? impurity Peak is likely an impurity in the starting material. sample_prep->impurity Peak Present in Mock Sample? sample_prep->impurity No

Caption: Troubleshooting workflow for identifying unknown peaks.

Technique-Specific FAQs

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of reaction monitoring, but its complexity presents numerous troubleshooting challenges.

Question: My peak retention times are shifting during my reaction monitoring sequence. What is the cause?

Answer: Retention time shifts are a common problem in HPLC analysis and can lead to incorrect peak identification and integration.[9] The most frequent causes are related to the mobile phase, the column, or the pump.

Causality: Consistent retention times rely on a stable chromatographic system. Changes in mobile phase composition, flow rate, or column temperature will alter the interactions between the analyte and the stationary phase, causing it to elute earlier or later.[4]

Troubleshooting Steps:

  • Check Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed.[7][10] If you are using a gradient, ensure the pump's proportioning valves are functioning correctly.[11] For isocratic methods, manually preparing the mobile phase can eliminate pump mixing as a variable.[4]

  • Verify Flow Rate: Use a calibrated flow meter to check the pump's flow rate. Inconsistent flow can be caused by air bubbles in the pump head, worn pump seals, or faulty check valves.[7][12]

  • Ensure Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the analysis sequence. This is especially important for gradient methods. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase.[4]

  • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention time drift.[10]

Potential Cause Quick Solution Detailed Action
Mobile Phase Composition Change Prepare fresh mobile phase.Ensure all components are miscible and accurately measured. Use HPLC-grade solvents.[7]
Air in Pump Purge the pump.Open the purge valve and run the pump at a high flow rate to dislodge air bubbles.[7]
Leaking Pump Seals Inspect for leaks.Look for salt buildup or drips around the pump head. Replace seals if necessary.[7][12]
Temperature Fluctuation Use a column oven.Set the oven to a stable temperature, slightly above ambient.[4]
General Protocol for Online HPLC Kinetic Analysis
  • Reaction Setup: Assemble the reaction in a thermostatted vessel with constant stirring.

  • Sampling: At predetermined time points, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent or by rapid cooling to halt the reaction.

  • Dilution & Filtration: Dilute the quenched sample with the mobile phase to an appropriate concentration and filter through a 0.2 or 0.45 µm syringe filter to remove particulates.[7]

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas of reactants and products to determine their concentrations over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers rich structural information for reaction monitoring but can be susceptible to issues that affect spectral quality.[13]

Question: My NMR peak shapes are distorted (broadening, splitting). How can I improve the quality of my spectra for reaction monitoring?

Answer: Distorted peak shapes in NMR are often due to issues with magnetic field homogeneity ("shimming") or sample properties that change over the course of the reaction.[13]

Causality: Sharp, well-resolved NMR peaks depend on a highly uniform magnetic field across the sample volume. Poor shimming, the presence of solid particles, or changes in sample viscosity or ionic strength during the reaction can disrupt this homogeneity, leading to broadened or distorted lineshapes.[13]

Troubleshooting Steps:

  • Optimize Shimming: Before starting the kinetic run, shim the spectrometer on a representative sample (e.g., the reaction mixture at t=0). For automated acquisitions, consider re-shimming periodically throughout the run, although this may not be feasible for very fast reactions.

  • Filter the Sample: If your reaction mixture contains solids (catalysts, byproducts), filter the sample before transferring it to the NMR tube. Suspended particles can severely degrade spectral quality.

  • Consider an Internal Standard: Use an internal standard with a known, stable chemical shift. This can help you track and correct for any shifts in the magnetic field during the experiment.

  • Maintain Constant Temperature: Use the spectrometer's temperature control unit to maintain a stable sample temperature. Temperature gradients can affect shimming and chemical shifts.

  • Check for Paramagnetic Species: The presence of paramagnetic metals, even at trace levels, can cause significant peak broadening. If your reaction involves metals, be aware of this potential issue.

General Protocol for In-situ NMR Kinetic Analysis
  • Sample Preparation: Dissolve the limiting reagent in a suitable deuterated solvent in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer, lock, and shim the instrument. Acquire an initial spectrum (t=0).[14]

  • Reaction Initiation: Inject a solution of the other reactant(s) and any catalyst into the NMR tube and immediately start acquiring spectra at regular intervals.[14]

  • Data Processing: Process the series of spectra. Integrate the signals corresponding to the reactants and products to monitor their concentration changes over time.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful and accessible technique for monitoring reactions that involve a change in chromophores.[15]

Question: The absorbance readings in my UV-Vis kinetic experiment are unstable or drifting. What could be the cause?

Answer: Unstable or drifting baselines in UV-Vis spectroscopy can be caused by several factors, including lamp instability, temperature fluctuations, and sample issues like bubble formation or precipitation.

Causality: According to the Beer-Lambert Law, absorbance is directly proportional to concentration.[15] A stable light source and a consistent sample pathlength are essential for this relationship to hold true. Any factor that causes the amount of light reaching the detector to fluctuate will manifest as noise or drift in the absorbance reading.

Troubleshooting Steps:

  • Warm-up the Instrument: Allow the spectrophotometer's lamp (both deuterium and tungsten) to warm up for at least 30-60 minutes before starting an experiment to ensure a stable light output.

  • Check for Bubbles: The formation of gas bubbles in the cuvette can scatter light and cause significant noise. Degas your solvents and be mindful of reactions that produce gaseous byproducts.

  • Control Temperature: Use a thermostatted cuvette holder, as absorbance can be temperature-dependent. This also helps prevent the formation of bubbles in heated samples.

  • Ensure Sample Clarity: If your reaction produces a precipitate, the solid particles will scatter light, leading to a steadily increasing apparent absorbance. This technique is only suitable for homogenous solutions.

  • Address Spectral Interference: If multiple components absorb at your chosen wavelength, the resulting data will be difficult to interpret.[16] It may be necessary to use a multi-wavelength analysis or choose a wavelength where only one component absorbs.[17]

G start Select Analytical Technique is_chromophore Does the reaction involve a change in a UV-Vis active chromophore? start->is_chromophore Reaction Progress Monitoring uv_vis UV-Vis Spectroscopy (High temporal resolution, simple setup) is_chromophore->uv_vis Yes is_volatile Are reactants/products volatile and thermally stable? is_chromophore->is_volatile No sub_question Need detailed structural information or analyzing complex mixtures? uv_vis->sub_question gc Gas Chromatography (GC) (Excellent for volatile/gaseous samples) is_volatile->gc Yes hplc High-Performance Liquid Chromatography (HPLC) (Versatile for non-volatile soluble compounds) is_volatile->hplc No gc->sub_question hplc->sub_question nmr NMR Spectroscopy (Provides detailed structural data) sub_question->nmr Need structural info? ms Mass Spectrometry (MS) (High sensitivity, provides mass-to-charge ratio) sub_question->ms Need high sensitivity/mass info?

Caption: Decision tree for selecting an analytical technique.

Gas Chromatography (GC)

GC is ideal for monitoring reactions with volatile and thermally stable components.

Question: My peak areas in GC are not consistent, even for my internal standard. What should I investigate?

Answer: Inconsistent peak areas in GC are often traced back to the injection process or leaks within the system.

Causality: Quantitative GC analysis relies on the precise and reproducible introduction of a sample vapor into the carrier gas stream. Leaks in the injector, a faulty syringe, or incorrect injection parameters can all lead to variability in the amount of sample that reaches the column.[6]

Troubleshooting Steps:

  • Check the Septum: A worn or cored septum is a common source of leaks. Replace the septum regularly.[6]

  • Inspect the Syringe: The syringe plunger and barrel can wear over time, leading to poor reproducibility. If the plunger moves too freely or there are visible scratches, replace the syringe.

  • Verify Injector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample but not so high that it causes thermal degradation.

  • Perform a Leak Check: Use an electronic leak detector to check for leaks at the injector fittings, column connections, and gas lines.

  • Review Injection Technique: If using manual injection, ensure the technique is consistent. An autosampler will generally provide better reproducibility.[6]

Mass Spectrometry (MS)

MS is a highly sensitive technique often coupled with chromatography (LC-MS, GC-MS) for reaction monitoring.

Question: I am experiencing poor signal intensity or ion suppression in my LC-MS analysis of a reaction mixture. How can I improve my signal?

Answer: Poor signal intensity and ion suppression are common challenges in MS, especially when analyzing complex reaction mixtures.[18][19] These issues often stem from the sample matrix or the ionization source conditions.

Causality: Electrospray ionization (ESI), a common ionization technique, is susceptible to matrix effects. Non-volatile salts, buffers, or high concentrations of other components in the reaction mixture can compete with the analyte for ionization, leading to a suppressed signal.[18] The efficiency of ionization is also highly dependent on the source parameters.[20]

Troubleshooting Steps:

  • Optimize Sample Preparation: Dilute the sample to reduce the concentration of matrix components. If possible, perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and remove interfering substances like salts.

  • Tune the Ion Source: Regularly tune and calibrate the mass spectrometer using the manufacturer's recommended standards to ensure it is operating at peak performance.[18]

  • Adjust Source Parameters: Experiment with ionization source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature to optimize the signal for your specific analyte.[18]

  • Improve Chromatographic Separation: Enhance the HPLC separation to better resolve the analyte from matrix components. If an interfering compound co-elutes with your analyte, it can cause ion suppression.[21]

  • Check Sample Concentration: While dilution can help, ensure your sample is not too dilute, which would also result in a weak signal.[18]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Chloro- vs. Fluoro-Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and substituted aromatic compounds.[1] Its broad functional group tolerance and the use of generally stable and less toxic boronic acid reagents have cemented its role in both academic research and the pharmaceutical industry. The judicious selection of the organoboron coupling partner is paramount to the success of this transformation, with the electronic and steric nature of substituents on the phenylboronic acid playing a decisive role in the reaction's efficiency.

This guide provides an in-depth comparative analysis of the reactivity of two common classes of halogen-substituted phenylboronic acids: chloro-substituted and fluoro-substituted derivatives. As a Senior Application Scientist, my aim is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic understanding and supported by experimental data, empowering you to make informed decisions in your synthetic endeavors.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To appreciate the nuances of substituent effects, we must first understand the mechanistic underpinnings of the Suzuki-Miyaura reaction. The catalytic cycle, elegantly orchestrated by a palladium catalyst, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly sensitive to the electronic properties of the boronic acid. It is at this critical juncture that the influence of chloro and fluoro substituents is most profoundly felt.

Electronic Tug-of-War: Inductive vs. Mesomeric Effects of Halogen Substituents

The reactivity of a substituted phenylboronic acid in the transmetalation step is largely dictated by the nucleophilicity of the ipso-carbon atom of the C-B bond. Electron-donating groups (EDGs) increase the electron density on the aromatic ring, enhancing its nucleophilicity and generally accelerating the transmetalation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the aryl group less nucleophilic and typically slowing down this key step.

Both fluorine and chlorine are electron-withdrawing through the inductive effect (-I) due to their high electronegativity. However, they can also act as electron-donating through the mesomeric (resonance) effect (+M) by donating a lone pair of electrons to the aromatic pi-system.

  • Fluorine: Possesses a very strong -I effect and a weak +M effect. The strong inductive withdrawal of electrons deactivates the aromatic ring, making the aryl group less nucleophilic.

  • Chlorine: Has a weaker -I effect than fluorine but a slightly stronger +M effect. The overall electronic effect of chlorine is also electron-withdrawing, but to a lesser extent than fluorine.

Based on these electronic properties, one would predict that fluoro-substituted phenylboronic acids would be less reactive than their chloro-substituted counterparts in the Suzuki-Miyaura coupling.

Comparative Performance Data: A Look at the Evidence

While a single, comprehensive head-to-head study is elusive, we can collate data from various sources to build a comparative picture. The following tables summarize the performance of chloro- and fluoro-substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides.

Table 1: Suzuki Coupling Yields with 4-Substituted Phenylboronic Acids

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Fluorophenylboronic AcidBromobenzeneNHC-Pd(II) complexKOHH₂O/2-propanol820.5High[2]
4-Chlorophenylboronic Acid2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801280 (rep.)[3]

Note: The data in Table 1 is collated from different studies and should be interpreted with caution as reaction conditions are not identical. The term "High" for 4-fluorophenylboronic acid indicates a successful reaction with good to excellent yields as reported in the study.

Table 2: Suzuki Coupling of Various Substituted Phenylboronic Acids with Bromobenzene

Phenylboronic Acid SubstituentProductYield (%)
4-F4-FluorobiphenylHigh
4-Cl-2-Me4-Chloro-2-methyl-biphenylGood
2-F-4-Me2-Fluoro-4-methyl-biphenylGood

Source: Adapted from a study on nitrile-functionalized NHC palladium complexes.[2] "High" and "Good" yields indicate successful coupling as reported in the original publication.

From the available data, both chloro- and fluoro-substituted phenylboronic acids are competent coupling partners in the Suzuki-Miyaura reaction, capable of providing good to high yields under optimized conditions. However, the stronger electron-withdrawing nature of the fluorine atom can necessitate more robust catalytic systems or longer reaction times to achieve comparable efficiency to their chloro-substituted analogs.

Experimental Protocols: A Practical Guide

Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step methodologies for performing a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the substituted phenylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Workflow cluster_workflow Generalized Suzuki Coupling Workflow Start Start Setup Reaction Setup: Aryl Halide, Boronic Acid, Catalyst, Base Start->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir (Monitor Progress) Solvent->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Figure 2: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights and Troubleshooting

As with any chemical transformation, challenges can arise. Here are some insights from my experience:

  • The "Ortho Effect": Substituents at the ortho position of the phenylboronic acid can introduce significant steric hindrance, impeding the approach to the palladium center and slowing down the transmetalation step. This is a critical consideration for both chloro- and fluoro-substituted analogs.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond and its replacement with a C-H bond. Electron-deficient arylboronic acids, such as the fluoro- and chloro-substituted variants, can be more susceptible to this pathway. The use of anhydrous solvents and thoroughly degassed reaction mixtures can help mitigate this issue.

  • Catalyst and Ligand Choice: For less reactive, electron-deficient boronic acids, the use of more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) can significantly enhance the rate of both oxidative addition and reductive elimination, leading to improved overall reaction efficiency.

Conclusion: A Tale of Two Halogens

In the comparative analysis of chloro- versus fluoro-substituted phenylboronic acids, the narrative is one of nuanced electronic effects. While both are effective coupling partners, the stronger inductive electron-withdrawing nature of fluorine generally renders fluoro-substituted phenylboronic acids slightly less reactive than their chloro-substituted counterparts. This difference, however, can often be overcome by judicious selection of reaction conditions, including the use of more active catalyst systems.

Ultimately, the choice between a chloro- or fluoro-substituted phenylboronic acid will depend on the specific synthetic target, the desired electronic properties of the final product, and the other functional groups present in the coupling partners. A thorough understanding of the underlying mechanistic principles, supported by the available experimental data, will empower the synthetic chemist to navigate these choices with confidence and precision.

References

A Comparative Guide to the Structural Validation of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid and its Pinacol Ester Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the structural integrity of building blocks is paramount. Phenylboronic acids are a cornerstone of carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide provides an in-depth technical comparison for validating the structure of a key intermediate, 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid, and its common alternative, the corresponding pinacol ester. Our focus is to equip researchers with the rationale behind experimental choices and robust, self-validating protocols to ensure the quality and reliability of these critical reagents.

The Pivotal Role of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives are indispensable tools in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Their utility in forming carbon-carbon bonds with high efficiency and functional group tolerance has made them staples in the construction of novel active pharmaceutical ingredients (APIs). The specific substitution pattern of this compound offers a unique combination of functionalities: a halogen for further modification, a piperidine amide for modulating physicochemical properties, and the boronic acid moiety for versatile cross-coupling reactions.

However, the reactivity that makes boronic acids so valuable also contributes to their potential instability. Therefore, rigorous structural validation is not merely a quality control step but a critical component of reproducible and successful drug discovery campaigns.

Comparing Apples and Oranges? The Boronic Acid vs. Pinacol Ester Debate

A common strategy to enhance the stability of boronic acids is their conversion to boronate esters, with pinacol esters being a popular choice.[2] This presents a critical choice for the synthetic chemist: the more reactive, but potentially less stable, boronic acid, or the more stable, but typically less reactive, pinacol ester.

FeatureThis compoundThis compound, pinacol ester
Reactivity in Suzuki Coupling Generally higher, leading to faster reaction times.[3]Often requires in situ hydrolysis to the boronic acid for optimal reactivity.[4]
Stability & Shelf-life More susceptible to dehydration to form boroxines (cyclic anhydrides) and protodeboronation.Significantly more stable, crystalline solids that are easier to handle and purify.[2]
Solubility Generally more soluble in polar protic solvents.More soluble in common organic solvents used for chromatography.
Purification Can be challenging due to potential decomposition on silica gel.More amenable to standard chromatographic purification.[2]

The choice between these two reagents is often dictated by the specific application. For rapid, small-scale syntheses where the reagent is used immediately, the boronic acid may be preferred. For multi-step syntheses, library generation, or when long-term storage is required, the pinacol ester offers a more robust and reliable alternative.

Experimental Protocols for Structural Validation

The following protocols provide a comprehensive framework for the structural validation of both this compound and its pinacol ester. The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguously determining the structure of organic molecules. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and environment.

Rationale:

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Key for confirming the presence of the phenyl, piperidine, and boronic acid/ester protons.

  • ¹³C NMR: Determines the number and types of carbon atoms, confirming the carbon skeleton of the molecule.

  • ¹¹B NMR: Specifically probes the boron atom, allowing for the direct observation of the boronic acid or boronate ester functionality and the detection of potential impurities like boric acid.[4]

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based structural validation.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the boronic acid or pinacol ester and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • ¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum.

  • Data Processing and Analysis: Process the spectra using appropriate software.

    • For ¹H NMR: Integrate the signals and analyze the chemical shifts and coupling constants to confirm the aromatic and piperidine protons. The broad singlet for the B(OH)₂ protons in the boronic acid will typically appear downfield.

    • For ¹³C NMR: Assign the chemical shifts to the corresponding carbon atoms in the structure.

    • For ¹¹B NMR: The chemical shift will be indicative of the boron environment. Boronic acids typically appear in a different region than boronate esters.

Expected Spectral Data:

NucleusThis compound (Expected)This compound, pinacol ester (Expected)
¹H NMR Aromatic protons (multiplets), Piperidine protons (multiplets), B(OH)₂ (broad singlet)Aromatic protons (multiplets), Piperidine protons (multiplets), Pinacol methyl protons (singlet)
¹³C NMR Signals corresponding to aromatic, amide carbonyl, and piperidine carbons.Signals corresponding to aromatic, amide carbonyl, piperidine, and pinacol carbons.
¹¹B NMR A single peak characteristic of an arylboronic acid.A single peak at a different chemical shift, characteristic of a pinacol boronate ester.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, further confirming the proposed structure.

Rationale:

  • Molecular Ion Peak: Confirms the molecular weight of the target compound.

  • Isotopic Pattern: The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, providing strong evidence for the presence of a chlorine atom.

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide valuable structural information, confirming the presence of key functional groups like the piperidine ring.

Experimental Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry-based structural validation.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Mass Spectrometric Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with HPLC).

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode using electrospray ionization (ESI).

  • Data Analysis:

    • Identify the molecular ion peak corresponding to [M+H]⁺.

    • Examine the isotopic pattern of the molecular ion peak to confirm the presence of one chlorine atom.

    • If necessary, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern and confirm the connectivity of the molecule.

Expected Mass Spectrometry Data:

CompoundExpected [M+H]⁺Key Fragmentation Ions
This compound m/z 268.08 (with characteristic ³⁵Cl/³⁷Cl isotope pattern)Loss of H₂O, loss of B(OH)₂, piperidine fragment.
This compound, pinacol ester m/z 350.17 (with characteristic ³⁵Cl/³⁷Cl isotope pattern)Loss of pinacol, piperidine fragment.
III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Detecting Impurities

HPLC is an essential technique for determining the purity of the compound and identifying any potential impurities, such as starting materials, byproducts, or degradation products.

Rationale:

  • Purity Assessment: Provides a quantitative measure of the purity of the sample by separating the main component from any impurities.

  • Impurity Profiling: Can detect and quantify known and unknown impurities, which is critical for ensuring the quality of the reagent. Common impurities in boronic acid synthesis can include starting materials and homo-coupled byproducts.

Experimental Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC-based purity assessment.

Step-by-Step Protocol:

  • Method Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the equilibrated HPLC system and acquire the chromatogram.

  • Data Processing: Integrate the peaks and calculate the area percentage of the main peak to determine the purity. Identify and, if possible, quantify any impurity peaks.

Self-Validating Systems: Ensuring Trustworthiness in Your Results

A key principle of robust analytical methodology is the concept of a self-validating system. This means that the data from different analytical techniques should be complementary and confirmatory.

  • NMR and MS Correlation: The molecular formula determined by high-resolution mass spectrometry should be consistent with the number of protons and carbons observed in the NMR spectra.

  • HPLC-MS Coupling: Coupling HPLC with mass spectrometry (LC-MS) allows for the direct mass analysis of the main peak and any impurity peaks, providing a powerful tool for impurity identification.

  • Purity by NMR vs. HPLC: Quantitative NMR (qNMR) can be used as an orthogonal method to confirm the purity determined by HPLC.

By employing a multi-technique approach and ensuring the congruence of the data, researchers can have high confidence in the structural integrity and purity of their boronic acid reagents, leading to more reliable and reproducible scientific outcomes.

Conclusion

The structural validation of this compound and its pinacol ester analogue is a critical process for any research or development program that relies on these versatile building blocks. By understanding the relative advantages and disadvantages of each form and by implementing a comprehensive analytical strategy encompassing NMR, MS, and HPLC, scientists can ensure the quality and consistency of their starting materials. The detailed protocols and workflows provided in this guide are designed to be a practical resource for achieving this goal, ultimately contributing to the advancement of chemical synthesis and drug discovery.

References

A Researcher's Guide to Assessing the Electronic Effects of the Piperidine-Carbonyl Group on Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

As a ubiquitous scaffold in medicinal chemistry and materials science, the piperidine-carbonyl moiety presents a fascinating case study in substituent effects. Its impact on molecular reactivity is not straightforward, arising from a delicate balance of competing electronic influences. For researchers aiming to fine-tune a molecule's properties—be it for enhancing drug efficacy, optimizing reaction yields, or designing novel materials—a quantitative understanding of these effects is indispensable.

This guide provides a comparative analysis of robust experimental and computational methodologies used to dissect and quantify the electronic character of the piperidine-carbonyl group. We will move beyond mere procedural descriptions to explore the causal logic behind experimental design, ensuring that each protocol serves as a self-validating system for generating trustworthy data.

The Electronic Duality: Induction vs. Resonance

The net electronic effect of the piperidine-carbonyl group is a composite of two fundamental forces:

  • Inductive Effect (-I): The electronegative nitrogen and carbonyl oxygen atoms pull electron density away from adjacent atoms through the sigma-bond framework. This electron-withdrawing effect is distance-dependent and polarizes the molecule.

  • Resonance Effect (+R): The lone pair of electrons on the piperidine nitrogen can be delocalized into the carbonyl π-system. This donation of electron density through the π-network is a powerful electron-donating effect.

The ultimate influence of the group—whether it behaves as a net electron-donating or electron-withdrawing substituent—depends on the relative strengths of these opposing effects, which can be modulated by the molecular context and the electronic demands of a given reaction.

Methodological Comparison for Quantifying Electronic Effects

To navigate this complexity, researchers can deploy a suite of complementary techniques. No single method tells the whole story; rather, a multi-faceted approach yields the most reliable insights.

Linear Free-Energy Relationships (LFERs): The Hammett and Taft Equations

LFERs provide a cornerstone for quantitatively assessing substituent effects by correlating changes in reaction rates or equilibrium constants with a defined set of substituent parameters.

The Hammett Equation is the classic tool for aromatic systems.[1][2][3] It relates the logarithm of a reaction rate (k) or equilibrium constant (K) for a substituted species to that of the unsubstituted reference (k₀ or K₀) through the equation:

log(k/k₀) = σρ

  • σ (Sigma): The substituent constant, which quantifies the electronic influence of a substituent (e.g., piperidine-carbonyl). A negative σ value indicates a net electron-donating character, while a positive value indicates a net electron-withdrawing character.

  • ρ (Rho): The reaction constant, which reflects the sensitivity of a particular reaction to the electronic effects of substituents.

Experimental Protocol: pKa Determination for Hammett Constant (σ) Calculation

One of the most direct methods to determine σ values is by measuring the acid dissociation constant (pKa) of a substituted benzoic acid.[4][5][6][7]

Workflow for Hammett Analysis via pKa Measurement

Hammett_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis S1 Synthesize para- and meta-(piperidine-1-carbonyl)benzoic acid M2 Perform potentiometric titration monitoring pH S1->M2 M1 Prepare standardized acid/base solutions M1->M2 M3 Plot pH vs. titrant volume to find pKa M2->M3 A1 Calculate σ using the Hammett Equation: σ = (pKa_ref - pKa_sub) / ρ_ref A2 Interpret Electronic Effect (sign and magnitude of σ) A1->A2

Caption: Workflow for the experimental determination of Hammett σ constants.

Step-by-Step Methodology:

  • Synthesis: Prepare the target compound, for instance, para-(piperidine-1-carbonyl)benzoic acid, and an unsubstituted reference, benzoic acid.

  • Sample Preparation: Accurately weigh and dissolve the synthesized acid in a suitable solvent (e.g., 50% ethanol/water) to a known concentration.

  • Titration: Titrate the solution with a standardized carbonate-free solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the base using a calibrated pH meter.

  • pKa Determination: Plot the recorded pH values against the volume of NaOH added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.

  • σ Calculation: Use the established pKa of the reference compound (pKa₀) and the known reaction constant (ρ) for benzoic acid ionization in the specific solvent system to calculate σ for the piperidine-carbonyl substituent.

For aliphatic systems, the Taft equation is used, which separates polar (σ*) and steric (Eₛ) effects.[8][9][10] This is particularly relevant if the piperidine-carbonyl group is attached to a non-aromatic reaction center.

Spectroscopic Probes: Visualizing Electron Density

Spectroscopic techniques offer a more direct probe of the electron distribution within the molecule.

  • Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl bond (νC=O) is highly sensitive to its electronic environment. Electron donation from the piperidine nitrogen (+R effect) populates the C=O π* antibonding orbital, weakening the bond and lowering its stretching frequency (a "red shift").[11][12][13] This provides a rapid, qualitative assessment of the group's electron-donating capacity. For instance, amides generally have lower ν(C=O) values (~1650 cm⁻¹) than ketones (~1715 cm⁻¹) due to this resonance donation.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the carbonyl carbon (δC=O) is a reliable indicator of its local electron density.[14][15][16][17] Increased electron donation from the nitrogen shields the carbonyl carbon nucleus, causing an upfield shift to a lower ppm value. Comparing the δC=O of a piperidine amide to other amides or esters can provide a clear relative ranking of electron-donating strength.[18]

Computational Chemistry: An In Silico Approach

Modern computational methods provide powerful predictive insights into electronic structure, complementing experimental data.[19][20][21]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis partitions the molecular wavefunction into localized bonds and lone pairs, corresponding to the classic Lewis structure picture.[22][23][24][25] This method allows for the calculation of "natural charges" on each atom, providing a quantitative measure of electron distribution and delocalization from the nitrogen lone pair to the carbonyl group.[26][27]

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the molecule's electron density surface.[28][29][30][31][32] Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. An MEP map can visually confirm the accumulation of negative charge on the carbonyl oxygen due to the nitrogen's +R effect.

Workflow for Computational Electronic Structure Analysis

Computational_Workflow cluster_analysis Electronic Property Calculation M1 Build Molecular Structure (e.g., piperidine-carbonyl benzene) M2 Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) M1->M2 M3 Frequency Calculation (Confirm true energy minimum) M2->M3 A1 NBO Analysis: Calculate Natural Atomic Charges M3->A1 A2 MEP Surface: Generate Electrostatic Potential Map M3->A2 A3 Calculate Spectroscopic Properties (NMR shifts, IR frequencies) M3->A3 C1 Correlate in silico data with experimental results (pKa, ν, δ) A1->C1 A2->C1 A3->C1

Caption: A standard workflow for assessing electronic effects using DFT.

Comparative Data Summary: Piperidine-Carbonyl vs. Alternatives

To contextualize the electronic effects of the piperidine-carbonyl group, it is instructive to compare it with other common amide functionalities.

MethodologyParameterPiperidine-CarbonylMorpholine-CarbonylN,N-DimethylcarbamoylRationale for Difference
Hammett LFER σₚ (approx.)~ -0.1 to -0.2~ +0.2 to +0.3~ -0.1 to -0.2The electronegative oxygen in morpholine exerts a strong -I effect, overpowering the nitrogen's +R effect, making it a net withdrawing group.[33]
IR Spectroscopy ν(C=O) (approx.)~1630-1640 cm⁻¹~1640-1650 cm⁻¹~1635-1645 cm⁻¹The stronger net electron donation in piperidine amide weakens the C=O bond more, resulting in a lower stretching frequency.
¹³C NMR δ(C=O) (approx.)~169 ppm~167 ppm~170 ppmThe morpholine carbonyl carbon is less shielded due to the withdrawing effect of the ring oxygen.
Basicity pKa (of conjugate acid)~11.2 (Piperidine)~8.4 (Morpholine)N/AThe -I effect of the oxygen in morpholine reduces the basicity of its nitrogen compared to piperidine.[33] This parallels its electronic effect when part of a carbonyl group.

Note: Specific spectroscopic values are highly dependent on solvent and molecular structure.

Conclusion and Recommendations

The electronic character of the piperidine-carbonyl group is dominated by the strong resonance-donating ability of the nitrogen lone pair, making it a net electron-donating group in most contexts. This stands in stark contrast to the related morpholine-carbonyl group, where the inductive effect of the ring oxygen renders it electron-withdrawing.

For a comprehensive assessment, we recommend the following tiered approach:

  • Initial Screening: Use IR spectroscopy for a rapid, qualitative check of the carbonyl bond's electronic environment.

  • Quantitative Analysis: Employ Hammett analysis via pKa determination for a robust, quantitative measure of the group's net electronic effect in aromatic systems.

  • Detailed Insight: Utilize computational DFT methods, including NBO and MEP analysis, to dissect the contributions of different effects and visualize the resulting electron distribution. This in silico analysis is invaluable for rationalizing experimental trends and predicting the behavior of novel derivatives.

By integrating these complementary techniques, researchers can build a robust and nuanced understanding of the piperidine-carbonyl group's electronic effects, enabling more precise control over molecular reactivity and function.

References

A Senior Application Scientist's Guide to Alternative Boronic Acids for 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals. The choice of the boronic acid coupling partner is critical, influencing reaction efficiency, substrate scope, and the ultimate biological activity of the target molecule. 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid has emerged as a valuable building block in drug discovery programs. However, the strategic selection of alternative boronic acids can offer advantages in terms of reactivity, solubility, and the exploration of structure-activity relationships (SAR).

This guide provides an in-depth comparison of commercially available and synthetically accessible alternatives to this compound. We will delve into the nuanced differences in their chemical properties and performance in Suzuki-Miyaura coupling reactions, supported by available experimental data and detailed protocols.

Understanding the Core Structure and Rationale for Alternatives

The parent compound, this compound, possesses several key features:

  • A Phenylboronic Acid Moiety: Essential for participation in the Suzuki-Miyaura catalytic cycle.

  • A Chlorine Substituent: An electron-withdrawing group that can influence the electronic properties and reactivity of the boronic acid.

  • A Piperidine-1-carbonyl Group: A common pharmacophore that can engage in various biological interactions and impacts the overall physicochemical properties of the molecule.

The exploration of alternatives is driven by the desire to fine-tune these characteristics. Modifications to the substitution pattern, the nature of the halogen, or the amide functionality can lead to compounds with improved synthetic utility or enhanced biological profiles.

Commercially Available Alternatives: A Comparative Overview

A survey of chemical suppliers reveals several structurally related boronic acids that present viable alternatives. These can be broadly categorized as positional isomers, halogen-substituted analogs, and amide-modified derivatives.

Compound Name Structure CAS Number Key Differentiating Feature
This compound 850589-50-3Parent Compound
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid 874219-43-9Halogen substitution (F vs. Cl) and altered substitution pattern.[1]
3-(Piperidine-1-carbonyl)phenylboronic acid 1073355-04-0Absence of a halogen substituent.[]
(4-(Propylcarbamoyl)phenyl)boronic acid 313545-63-2Variation in the amide moiety (acyclic vs. cyclic).
(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid 957120-47-7Positional isomer of the parent compound.

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Discussion

Electronic Effects of Substituents:

The electronic nature of the substituents on the phenylboronic acid ring plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Electron-withdrawing groups (EWGs) , such as chlorine and fluorine, can increase the Lewis acidity of the boron atom, which can in some cases facilitate the formation of the boronate species required for transmetalation. However, highly electron-deficient boronic acids can also be prone to protodeboronation, a common side reaction that reduces the yield of the desired cross-coupled product.

  • Electron-donating groups (EDGs) generally decrease the rate of transmetalation.

The choice of base is critical when working with electron-deficient boronic acids. Stronger bases like K₃PO₄ or Cs₂CO₃ are often employed to promote the formation of the active boronate species.

Comparative Reactivity: Chloro vs. Fluoro Substituents

The difference in electronegativity and size between chlorine and fluorine can lead to subtle but significant differences in reactivity. While both are electron-withdrawing, the stronger inductive effect of fluorine can make the corresponding boronic acid more Lewis acidic. This may influence the optimal reaction conditions, such as the choice of base and solvent.

Unfortunately, specific yield comparisons for the Suzuki-Miyaura coupling of this compound and 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid with a common aryl halide under identical conditions have not been reported in the reviewed literature. However, a general trend observed in Suzuki-Miyaura reactions is that the reactivity of aryl halides follows the order I > Br > Cl >> F. For the boronic acid partner, the electronic effects of the substituents are a more dominant factor.

Impact of the Amide Moiety

The nature of the amide group can influence the solubility and stability of the boronic acid. The piperidine ring in the parent compound and its isomers introduces a degree of lipophilicity. In contrast, an acyclic amide, such as in (4-(propylcarbamoyl)phenyl)boronic acid, may offer different solubility profiles in various solvent systems, which can be a critical parameter for reaction optimization.

Experimental Protocols

The following protocols provide a general framework for performing Suzuki-Miyaura cross-coupling reactions with the discussed boronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv) in a Schlenk flask. prep2 Add palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required). prep1->prep2 prep3 Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. prep2->prep3 prep4 Add degassed solvent (e.g., dioxane/water mixture). prep3->prep4 reaction1 Heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring. prep4->reaction1 reaction2 Monitor the reaction progress by TLC or LC-MS. reaction1->reaction2 workup1 Cool the reaction to room temperature and dilute with an organic solvent and water. reaction2->workup1 workup2 Separate the organic layer, dry over anhydrous sulfate, and concentrate. workup1->workup2 workup3 Purify the crude product by flash column chromatography. workup2->workup3

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Optimization:

  • Catalyst and Ligand: For challenging couplings, particularly with aryl chlorides as the electrophilic partner, more sophisticated catalyst systems, such as those employing Buchwald or other electron-rich phosphine ligands, may be necessary.

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. For boronic acids prone to protodeboronation, milder bases or fluoride-based activators (e.g., KF) may be beneficial.

  • Solvent: A variety of solvents can be employed, with mixtures of an organic solvent (e.g., toluene, dioxane, THF) and water being common. The choice of solvent can significantly impact the solubility of the reagents and the reaction rate.

Synthesis of Phenylboronic Acids

The synthesis of substituted phenylboronic acids typically involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[3][4]

G cluster_synthesis General Synthesis of Phenylboronic Acids start Substituted Aryl Halide (Ar-X) grignard Formation of Organometallic Reagent (e.g., Ar-MgX or Ar-Li) start->grignard borate Reaction with Trialkyl Borate (B(OR)₃) grignard->borate hydrolysis Acidic Hydrolysis (H₃O⁺) borate->hydrolysis product Substituted Phenylboronic Acid (Ar-B(OH)₂) hydrolysis->product

Caption: General synthetic route to substituted phenylboronic acids.

Applications in Medicinal Chemistry

The piperidine-carbonyl-phenyl moiety is a common scaffold in a variety of biologically active molecules. These compounds have been explored as inhibitors of various enzymes and as ligands for a range of receptors. The ability to readily diversify the aryl portion of these molecules through Suzuki-Miyaura coupling with a range of boronic acids is a powerful tool in lead optimization.

For instance, piperidine derivatives are found in drugs targeting the central nervous system, as well as in anti-cancer and anti-inflammatory agents.[5][6][7] The specific substitution pattern on the phenyl ring can significantly impact the binding affinity and selectivity of the molecule for its biological target. Therefore, having a diverse toolkit of boronic acid building blocks, including the alternatives discussed here, is essential for medicinal chemists.

Conclusion

While this compound is a valuable synthetic building block, a thoughtful consideration of its alternatives can provide significant advantages in the synthesis and optimization of novel chemical entities. The choice between a chloro, fluoro, or non-halogenated analog, or a variation in the amide structure, should be guided by the specific goals of the synthetic campaign and the desired properties of the final product. Although direct comparative data is sparse, an understanding of the fundamental principles of Suzuki-Miyaura coupling, combined with the information presented in this guide, will empower researchers to make informed decisions in the selection of the optimal boronic acid for their specific application.

References

Mechanistic Investigations of Buchwald-Hartwig Amination: A Comparative Guide for Catalyst System Selection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where the aryl amine moiety is a ubiquitous structural motif.[1][2] Among the methodologies available, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative and widely adopted reaction for forging these critical bonds.[1][2][3] Its broad substrate scope and functional group tolerance represent a significant improvement over classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[3]

The success of this coupling reaction is intimately tied to the development of sophisticated catalyst systems, typically comprising a palladium precursor and a supporting ligand. This guide focuses on the mechanistic intricacies of the Buchwald-Hartwig amination, providing researchers, scientists, and drug development professionals with a comparative framework for understanding how catalyst choice, particularly the ligand, dictates reaction efficiency and outcome. We will delve into the consensus catalytic cycle, explore the experimental techniques used to probe its mechanism, and compare the performance of catalyst systems based on the popular Buchwald-type biaryl monophosphine ligands, with a focus on XPhos, against other alternatives.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4][5] This cycle can be broken down into three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is crucial as it influences the rates of each of these steps, thereby dictating the overall efficiency of the catalytic process.[1][6]

  • Oxidative Addition : The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a low-coordinate, electron-rich Pd(0) species, forming a Pd(II)-aryl-halide complex.[1][4][5] Bulky, electron-rich phosphine ligands, such as XPhos, facilitate this step by promoting the formation of highly reactive monoligated Pd(0) species and stabilizing the resulting Pd(II) complex.[1][3][6][7]

  • Amine Coordination and Deprotonation : The amine nucleophile then coordinates to the Pd(II) center, followed by deprotonation by a base (e.g., sodium tert-butoxide) to form a palladium-amido complex.[4][5] The steric and electronic properties of the ancillary ligand influence the rate of this step and can prevent the formation of inactive catalyst species.

  • Reductive Elimination : This is the final, product-forming step where the C–N bond is formed, yielding the desired aryl amine and regenerating the active Pd(0) catalyst.[1][4] The steric bulk of ligands like XPhos is thought to promote this step, which is often the rate-limiting step of the catalytic cycle.[3][7]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to hydrodehalogenation of the starting aryl halide.[3] The design of modern ligands aims to accelerate reductive elimination relative to this undesired pathway.[3]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product HX_Base [Base-H]⁺X⁻ Amido_Complex->HX_Base ArX Ar-X ArX->OA_Complex Amine R¹R²NH Amine->Amine_Complex Base Base Base->Amine_Complex

Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Methodologies for Mechanistic Elucidation

A deep understanding of the reaction mechanism is crucial for catalyst optimization and troubleshooting. Several experimental techniques are commonly employed to probe the intricacies of the Buchwald-Hartwig amination.[8][9][10]

Kinetic Studies: Kinetic analysis is a powerful tool for identifying the rate-determining step and understanding the influence of each reactant on the overall reaction rate.[11][12] By systematically varying the concentrations of the aryl halide, amine, base, and catalyst, one can determine the reaction order with respect to each component.[4][12]

Protocol: Reaction Progress Kinetic Analysis

  • Preparation: Prepare stock solutions of the aryl halide, amine, base, and an internal standard in the chosen reaction solvent (e.g., toluene). The palladium precatalyst and ligand should be weighed directly into the reaction vials.

  • Reaction Setup: In a glovebox, add the palladium precatalyst and ligand to a series of reaction vials. Add the stock solutions of the aryl halide, amine, and base.

  • Execution: Place the vials in a pre-heated aluminum block on a magnetic stir plate. At specified time intervals, remove a vial, quench the reaction by cooling and adding a suitable quenching agent, and dilute with a solvent for analysis.

  • Analysis: Analyze the samples by GC or HPLC to determine the concentration of the product and remaining starting materials by comparing their peak areas to that of the internal standard.

  • Data Interpretation: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of this curve at early time points. By comparing the initial rates across experiments with varying reactant concentrations, the reaction orders can be established.[4]

Spectroscopic Studies: In-situ spectroscopic techniques, such as NMR (e.g., ³¹P NMR) and IR spectroscopy, can be used to identify the catalyst resting state and observe key intermediates in the catalytic cycle.[8][11] These studies provide direct evidence for the proposed mechanistic steps.

Isotope Labeling Studies: Kinetic Isotope Effect (KIE) studies, often using deuterium labeling, can help to identify the rate-determining step of a reaction.[4] For example, a significant KIE upon deuteration of the N-H bond of the amine would suggest that the deprotonation step is involved in or before the rate-limiting step.

Kinetic_Workflow A Prepare Stock Solutions (Substrates, Base, Standard) C Add Stock Solutions & Initiate Reaction at T A->C B Aliquot Catalyst/Ligand into Reaction Vials B->C D Sample at Timed Intervals & Quench Reaction C->D E Analyze Samples (GC, HPLC, or NMR) D->E F Plot [Product] vs. Time E->F G Determine Reaction Orders & Rate Law F->G

Figure 2. General Experimental Workflow for Kinetic Analysis.

Ligand Comparison: Performance and Mechanistic Implications

The choice of phosphine ligand is arguably the most critical parameter in designing an effective Buchwald-Hartwig amination catalyst system.[6][13][14] The development of bulky and electron-rich biaryl monophosphine ligands by the Buchwald group revolutionized the field.[1] Here, we compare the performance of systems based on XPhos with other commonly used ligands.

LigandKey Structural FeaturesTypical Substrate ScopeMechanistic Advantages
XPhos Bulky dicyclohexylphosphine, sterically hindered biaryl backboneBroad, excellent for aryl chlorides and tosylates[15]Promotes formation of monoligated Pd(0) species, accelerates oxidative addition and reductive elimination[1][3]
SPhos Similar to XPhos but with a different substitution pattern on the biaryl backboneBroad, often complementary to XPhosHigh activity, can be effective where XPhos is not
P(t-Bu)₃ Simple, bulky, and electron-rich trialkylphosphineEffective for some substrates, but generally less broad scope than biaryl phosphinesHigh electron-donating ability can facilitate oxidative addition
BINAP Bidentate phosphine ligandFirst generation ligand, effective for primary amines but can be slow[3]Chelating nature can prevent catalyst decomposition pathways[5][12]

XPhos vs. Bidentate Ligands (e.g., BINAP): Mechanistic studies have revealed that catalyst systems employing monodentate ligands like XPhos often follow a different pathway than those with bidentate ligands such as BINAP.[3] The steric bulk of XPhos favors the formation of a monoligated L-Pd(0) active species, which is highly reactive towards oxidative addition.[3][7] In contrast, bidentate ligands like BINAP form a chelated L₂Pd(0) species. Dissociation of one phosphine arm is often required before oxidative addition can occur, which can lead to slower reaction rates.[12][16] However, the chelating nature of bidentate ligands can sometimes offer greater catalyst stability.[12]

The Impact of Steric Hindrance and Electron Density: The general trend in ligand development has been towards increasing both steric bulk and electron density.[6]

  • Steric Bulk: Larger ligands promote the dissociation of L₂Pd(0) to the more active L-Pd(0) species and accelerate the rate of reductive elimination, which is often the turnover-limiting step.[3]

  • Electron Density: More electron-rich phosphines increase the electron density at the palladium center, which generally increases the rate of oxidative addition, particularly for less reactive aryl chlorides.[6]

XPhos and other Buchwald-type ligands represent a fine-tuning of these steric and electronic properties, leading to their broad applicability and high catalytic activity.[1]

Conclusion

The Buchwald-Hartwig amination is a powerful tool for C–N bond formation, and a thorough understanding of its mechanism is essential for its effective application. The catalytic cycle is a delicate balance of oxidative addition, amine coordination/deprotonation, and reductive elimination, with the rates of these elementary steps being heavily influenced by the supporting ligand. Bulky, electron-rich biaryl monophosphine ligands, exemplified by XPhos, have proven to be exceptionally effective by promoting the formation of highly active, monoligated palladium species that facilitate both the initial oxidative addition and the final reductive elimination steps. Through the use of experimental techniques like kinetic analysis and spectroscopy, researchers can continue to unravel the subtleties of this reaction, leading to the development of even more efficient and versatile catalyst systems for the synthesis of complex nitrogen-containing molecules.

References

A Researcher's Guide to the Computational Analysis of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic Acid: A DFT-Based Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational workflow for the analysis of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid using Density Functional Theory (DFT). Phenylboronic acids are a cornerstone of modern medicinal chemistry and materials science, valued for their unique chemical properties and diverse applications, including roles as enzyme inhibitors and in cross-coupling reactions.[1][2][3] The target molecule of this guide is a key building block, incorporating a halogen, an amide linkage, and the critical boronic acid moiety.

Understanding the structural and electronic properties of this molecule at a quantum-mechanical level is paramount for predicting its reactivity, stability, and potential intermolecular interactions. This guide is structured not as a rigid protocol, but as a methodological exploration. We will detail the rationale behind the selection of computational methods, present a framework for analyzing the results, and compare the predicted properties of our target molecule against simpler, well-studied halogenated phenylboronic acids to contextualize its behavior.

Part 1: The Methodological Framework: A Validated DFT Workflow

The reliability of any computational study hinges on a robust and well-justified methodology. The workflow described here is designed to be a self-validating system, employing widely accepted theoretical levels and analytical steps that have proven effective for this class of compounds.[4][5][6]

The Computational Workflow: From Structure to Properties

The entire process follows a logical progression from initial model building to in-depth analysis. The key is to ensure that each step validates the previous one, such as using frequency calculations to confirm that an optimized geometry represents a true energy minimum.

DFT_Workflow cluster_prep 1. Preparation cluster_core_calc 2. Core DFT Calculations cluster_validation 3. Validation cluster_analysis 4. Property Analysis mol_build Initial 3D Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure check_freq Check for Imaginary Frequencies freq_calc->check_freq check_freq->geom_opt  Imaginary Freq. Found (Transition State/Error) Adjust & Re-optimize prop_calc Single-Point Energy & Property Calculations check_freq->prop_calc No Imaginary Freq. (True Minimum Confirmed) homo_lumo HOMO/LUMO Analysis prop_calc->homo_lumo Extract Properties mep Molecular Electrostatic Potential (MEP) prop_calc->mep Extract Properties spectra Simulate Spectra (IR, NMR) prop_calc->spectra Extract Properties

Caption: A validated workflow for DFT analysis of boronic acid derivatives.

Step-by-Step Computational Protocol

This protocol is grounded in methodologies frequently cited for analyzing substituted phenylboronic acids.[5][7]

  • Structure Generation : The initial 3D structure of this compound is built using standard molecular modeling software. Special attention is given to the initial conformations of the piperidine ring (chair conformation is expected) and the dihedral angles of the boronic acid and carbonyl groups.

  • Selection of Theoretical Level :

    • Functional : The B3LYP hybrid functional is chosen as it provides a well-documented balance between accuracy and computational cost for organic molecules, including boronic acid derivatives.[4][6]

    • Basis Set : The 6-311++G(d,p) basis set is selected. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on oxygen and chlorine atoms, while polarization functions (d,p) are essential for capturing the complex bonding environment around the boron and other heavy atoms.

    • Solvent Effects : To simulate a more realistic environment, the Polarizable Continuum Model (PCM) can be employed, with water or another relevant solvent specified, as solvent can influence conformational stability and electronic properties.[7]

  • Geometry Optimization : A full geometry optimization is performed without constraints. This process alters the molecule's geometry to find the lowest energy conformation (a local or global minimum) on the potential energy surface.

  • Vibrational Frequency Calculation : This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, it indicates a transition state or a failed optimization, requiring structural adjustment and re-optimization. These calculations also provide the theoretical infrared (IR) spectrum.

  • Electronic Property Calculation : Following successful optimization, single-point energy calculations are performed to derive key electronic descriptors:

    • Frontier Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • Molecular Electrostatic Potential (MEP) : The MEP is calculated and mapped onto the electron density surface to visualize charge distribution.

    • NMR Simulation : The Gauge-Invariant Atomic Orbital (GIAO) method is used to compute theoretical ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data if available.[5]

Part 2: Predicted Physicochemical Profile

Based on the validated workflow, we can predict the key structural and electronic characteristics of this compound.

Optimized Molecular Geometry

The optimization process is expected to yield a structure where the phenyl ring, carbonyl group, and boronic acid group are nearly coplanar to maximize conjugation. The piperidine ring will likely adopt a stable chair conformation. The boronic acid's hydroxyl groups will orient themselves to form intramolecular hydrogen bonds or minimize steric hindrance, typically in a syn-anti conformation.[8]

ParameterPredicted Value RangeRationale & Comparative Notes
C-B Bond Length1.55 - 1.57 ÅTypical for arylboronic acids.
C-Cl Bond Length1.73 - 1.75 ÅStandard for chlorine bonded to an sp² carbon.
C=O Bond Length1.22 - 1.24 ÅCharacteristic of an amide carbonyl group.
B-O Bond Length1.36 - 1.38 ÅConsistent with sp² hybridized boron in boronic acids.[7]
C-C-B-O Dihedral Angle~0° or ~180°Indicates the coplanarity of the boronic acid group with the phenyl ring.
Electronic Properties and Reactivity

The substituents on the phenyl ring dictate the molecule's electronic landscape. The chloro and piperidine-carbonyl groups are both electron-withdrawing, which significantly influences the molecule's reactivity and potential for intermolecular interactions.

Molecular_Interactions M Target Molecule BA Boronic Acid -B(OH)2 M->BA H-Bond Donor/Acceptor Lewis Acidic Site CO Amide Carbonyl -C(O)N- M->CO H-Bond Acceptor Electron Withdrawing Cl Chloro Group -Cl M->Cl Electron Withdrawing Halogen Bonding? Pip Piperidine Ring M->Pip Steric Bulk

Caption: Functional groups influencing the molecule's electronic properties.

  • Frontier Molecular Orbitals (HOMO/LUMO) : The HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the carbonyl group. The LUMO is likely distributed across the phenyl ring and significantly localized on the electron-deficient boronic acid moiety. The energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.[6][9]

  • Molecular Electrostatic Potential (MEP) : The MEP map would visualize the charge distribution. Regions of negative potential (nucleophilic sites, colored red) are expected around the carbonyl oxygen. Regions of positive potential (electrophilic sites, colored blue) would be found around the acidic protons of the boronic acid's hydroxyl groups. This mapping is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.

Part 3: Comparative Analysis

To understand the unique contributions of the chloro and piperidine-carbonyl substituents, we compare the predicted properties of our target molecule with a simpler, well-studied analogue: 4-chlorophenylboronic acid. This comparison highlights the electronic influence of the complex amide substituent at the para position.

Property4-Chlorophenylboronic Acid (Reference)This compound (Predicted)Analysis of a Key Difference
HOMO-LUMO Gap (ΔE) HigherLowerThe addition of the electron-withdrawing carbonyl group in conjugation with the ring is expected to lower the LUMO energy more significantly than the HOMO energy, resulting in a smaller energy gap. This suggests the target molecule is likely more reactive and susceptible to charge-transfer interactions.
Dipole Moment ModerateHigherThe large, polar amide group introduces a significant dipole moment that is not present in the simpler reference molecule. This higher polarity will increase its solubility in polar solvents and enhance its ability to engage in dipole-dipole interactions.
Acidity (pKa) ~8.6Predicted to be Lower (< 8.6)The powerful electron-withdrawing effect of the para-carbonyl group will stabilize the resulting boronate anion (B(OH)₃⁻), thereby increasing the acidity (lowering the pKa) of the boronic acid compared to the reference.[10]
MEP Negative Region Localized on boronic acid oxygens and chloro group.Strong localization on the carbonyl oxygen.The carbonyl oxygen is predicted to be the most significant hydrogen bond acceptor site, a critical piece of information for drug design and crystal engineering.[11]

Conclusion

This guide outlines a comprehensive and scientifically rigorous DFT-based workflow for the characterization of this compound. Through geometry optimization, frequency analysis, and the calculation of electronic properties, we can generate a detailed in silico profile of the molecule.

The comparative analysis reveals that while sharing features with simpler halogenated phenylboronic acids, the introduction of the 4-(piperidine-1-carbonyl) group imparts distinct electronic characteristics. It is predicted to increase the molecule's reactivity (lower HOMO-LUMO gap), enhance its polarity (higher dipole moment), and increase the acidity of the boronic acid moiety. These computational insights are vital for researchers in drug discovery, providing a rational basis for synthesizing new derivatives, predicting their binding interactions, and understanding their chemical behavior.

References

A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with Different Palladium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the palladium catalyst is a critical determinant of reaction efficiency, yield, and scope. A deep understanding of the kinetic profiles of different catalysts allows for rational catalyst selection and process optimization. This guide provides a comprehensive comparison of the kinetic performance of commonly employed palladium catalysts in Suzuki coupling reactions, supported by experimental data and detailed protocols for kinetic analysis.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. The overall rate of the reaction is determined by the kinetics of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The nature of the palladium catalyst, particularly the coordinating ligands, profoundly influences the rate of each of these steps.

Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Often Rate-Determining Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps influencing the overall reaction kinetics.

Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides.[1] Electron-rich and sterically bulky ligands on the palladium center can accelerate this step by promoting the formation of a coordinatively unsaturated 14-electron Pd(0) species, which is more reactive towards the aryl halide.

Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center is a complex step that is heavily influenced by the nature of the base and the solvent.[2] The base activates the organoboron species, making it more nucleophilic. The ligand's steric and electronic properties also play a role in facilitating this step.

Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is generally fast. However, bulky ligands can promote this step by creating steric strain in the diorganopalladium(II) intermediate.[3]

Comparative Kinetic Performance of Palladium Catalysts

The ideal palladium catalyst for a Suzuki coupling reaction offers high turnover numbers (TONs) and turnover frequencies (TOFs), indicating both high efficiency and a fast reaction rate. Below is a comparative analysis of different classes of palladium catalysts, with a focus on their kinetic profiles.

Traditional Phosphine Ligand-Based Catalysts
  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This has been a workhorse catalyst for Suzuki couplings. However, it often requires higher temperatures and catalyst loadings, particularly with challenging substrates like aryl chlorides.[4] Its relatively lower activity is partly due to the strong coordination of the four phosphine ligands, which can inhibit the formation of the active catalytic species. In some cases, additional triphenylphosphine is added to stabilize the active Pd(0) complex.[5]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂): The bidentate dppf ligand in this precatalyst provides greater stability to the palladium center compared to monodentate ligands like PPh₃. This catalyst often exhibits higher activity and is particularly effective for a range of substrates.[5][6] The bite angle of the dppf ligand is thought to play a crucial role in promoting reductive elimination.

Buchwald-Type Biarylphosphine Ligand-Based Catalysts

The development of bulky and electron-rich biarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as SPhos and XPhos have demonstrated exceptional activity, allowing for the coupling of challenging substrates, including sterically hindered aryl chlorides, often at room temperature and with low catalyst loadings.[3] The steric bulk of these ligands facilitates the formation of the active monoligated Pd(0) species and promotes reductive elimination, while their electron-donating nature enhances the rate of oxidative addition.[3]

Catalyst SystemLigandSubstrateTONTOF (h⁻¹)Reference
Pd(OAc)₂/SPhosSPhos4-Chlorotoluene>9500-[7]
Pd(OAc)₂/XPhosXPhos4-Chlorotoluene>9500-[7]

Note: The data presented is for illustrative purposes and direct comparison should be made with caution as reaction conditions can vary.

N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts (PEPPSI™)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysts. They are strong σ-donors, forming highly stable and active catalysts. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr , are air- and moisture-stable Pd(II)-NHC precatalysts that have shown high reactivity in a broad range of Suzuki couplings.[8][9] Kinetic studies have demonstrated that PEPPSI-IPr can lead to faster reaction rates compared to traditional phosphine-based catalysts for certain substrates.[8]

CatalystSubstrateReaction TimeYield (%)Reference
PEPPSI-IPrN-Boc Amide & Arylboronic Acid< 1h>95[8]
Pd(PPh₃)₄N-Boc Amide & Arylboronic Acid12h<10[8]
Palladacycle Catalysts

Palladacycles are organometallic compounds containing a palladium-carbon σ-bond within a cyclic structure. They serve as highly stable and efficient precatalysts for Suzuki coupling reactions. The Herrmann-Beller palladacycle, for instance, has been shown to exhibit high activity.[10] Palladacycles can generate extremely high turnover numbers and frequencies, particularly in carbonylative Suzuki-Miyaura couplings.[11] A kinetic study of the Herrmann-Beller palladacycle-catalyzed Suzuki-Miyaura reaction of 4-iodoacetophenone and phenylboronic acid determined the activation energy to be approximately 63 kJ/mol, with the oxidative addition step being rate-determining.[10] For sterically hindered substrates, palladacycle-facilitated ligand-free coupling has been shown to be effective, proceeding via a Pd(0)/Pd(II) catalytic cycle where the substrate itself coordinates to the palladium center.[12]

CatalystSubstrate CouplingTONTOF (h⁻¹)Reference
PalladacycleAryl Iodide & Arylboronic Acid10⁶ - 10⁷10⁵ - 10⁶[11]
Herrmann-Beller Palladacycle4-Iodoacetophenone & Phenylboronic Acid-175,000 (at 80°C)[10]

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis of Suzuki coupling reactions is essential for catalyst comparison and reaction optimization. In-situ monitoring techniques are particularly powerful as they provide real-time data on the concentrations of reactants, intermediates, and products.

General Workflow for Kinetic Studies

Kinetic Analysis Workflow cluster_0 Reaction Setup cluster_1 In-situ Monitoring cluster_2 Data Analysis A Prepare reaction mixture under inert atmosphere B Initiate reaction (e.g., by heating or catalyst addition) A->B C Collect data at timed intervals (e.g., NMR spectra, HPLC chromatograms) B->C D Determine concentrations of reactants and products C->D E Plot concentration vs. time D->E F Determine initial rates and rate constants E->F G Perform kinetic modeling F->G

Caption: A generalized workflow for conducting a kinetic analysis of a Suzuki coupling reaction.

Protocol for In-situ NMR Monitoring

In-situ NMR spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time without the need for sampling and quenching.[13]

Materials and Equipment:

  • NMR spectrometer with variable temperature capabilities

  • NMR tubes with a sealable cap (e.g., J. Young valve)

  • Syringes for liquid transfer

  • Schlenk line or glovebox for inert atmosphere setup

  • Deuterated solvent

  • Internal standard (a compound that is stable under the reaction conditions and has a resonance that does not overlap with other signals of interest)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, organoboron reagent, base, and internal standard to a clean, dry NMR tube.

  • Add the deuterated solvent via syringe to dissolve the reagents.

  • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants.

  • Prepare a stock solution of the palladium catalyst in the deuterated solvent.

  • Inject the catalyst solution into the NMR tube to initiate the reaction.

  • Immediately place the NMR tube in the pre-heated NMR spectrometer.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the reactants, product, and internal standard.

  • Calculate the concentration of each species at each time point relative to the internal standard.

  • Plot the concentration of the product versus time to obtain the reaction profile.

Protocol for RP-HPLC Monitoring

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for the quantitative analysis of reaction mixtures.[14]

Materials and Equipment:

  • HPLC system with a UV detector and a C18 column

  • Autosampler

  • Vials for reaction aliquots and HPLC analysis

  • Syringes and filters

  • Solvents for the mobile phase (e.g., acetonitrile, water, with additives like formic acid or trifluoroacetic acid)

  • Quenching solution (e.g., a solution of a strong chelating agent like EDTA to stop the catalytic reaction)

  • Internal standard

Procedure:

  • Set up the Suzuki coupling reaction in a round-bottom flask under an inert atmosphere with stirring and temperature control.

  • At predetermined time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the aliquot in a vial containing a known volume of the quenching solution and the internal standard.

  • Filter the quenched sample through a syringe filter (e.g., 0.45 µm) into an HPLC vial.

  • Analyze the sample by RP-HPLC. The mobile phase composition and gradient will need to be optimized for the specific reactants and products.

  • Create a calibration curve for each analyte (reactant and product) using solutions of known concentrations to ensure accurate quantification.

  • Integrate the peak areas of the reactant, product, and internal standard in the chromatograms.

  • Use the calibration curves to determine the concentration of the reactant and product at each time point.

  • Plot the concentration of the product versus time to generate the kinetic profile.

Conclusion

The kinetic analysis of Suzuki coupling reactions provides invaluable insights into the performance of different palladium catalysts. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ remain useful, modern catalysts based on Buchwald-type biarylphosphine ligands, N-heterocyclic carbenes (PEPPSI™), and palladacycles often offer significantly higher activity, broader substrate scope, and milder reaction conditions. The choice of catalyst should be guided by the specific requirements of the synthesis, including the nature of the substrates, desired reaction time, and cost considerations. By employing robust kinetic monitoring techniques such as in-situ NMR or RP-HPLC, researchers can make informed decisions to optimize their synthetic routes and accelerate the drug development process.

References

A Tale of Two Syntheses: A Side-by-Side Comparison of One-Pot and Multi-Step Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of efficiency and sustainability in chemical synthesis, the choice between a one-pot and a multi-step reaction pathway is a critical decision point for researchers and drug development professionals. This guide provides an in-depth, side-by-side comparison of these two fundamental synthetic strategies, moving beyond theoretical advantages to present supporting experimental data and detailed protocols for iconic transformations. As a Senior Application Scientist, my aim is to illuminate the causality behind experimental choices, empowering you to select the most effective route for your target molecule.

The Philosophical Divide: Maximizing Efficiency vs. Controlled Progression

The traditional model of organic synthesis is a linear, multi-step approach where a starting material is sequentially transformed through a series of distinct reactions. Each step necessitates the isolation and purification of an intermediate before proceeding to the next transformation.[1] This method offers a high degree of control, allowing for optimization and characterization at each stage. However, it is often plagued by cumulative yield losses, significant solvent and reagent consumption, and lengthy timelines.[2]

In contrast, one-pot synthesis represents a paradigm shift towards process intensification.[1][3] It is a synthetic strategy where a reactant undergoes multiple, consecutive chemical changes within a single reaction vessel, thereby obviating the need for intermediate isolation and purification.[1][4] This approach aligns closely with the principles of green chemistry by enhancing step and atom economy, reducing waste, and saving considerable time and labor.[5][6] One-pot syntheses can be categorized into several subtypes, including tandem (or domino/cascade) reactions, where subsequent steps occur under the same conditions, and sequential addition protocols, where reagents or catalysts are added in a stepwise manner without intermediate workup.[4][5][7]

At a Glance: One-Pot vs. Multi-Step Synthesis

MetricMulti-Step SynthesisOne-Pot SynthesisRationale & Implications
Overall Yield Generally lower due to cumulative losses at each isolation/purification step.[2]Often higher as intermediates are not isolated, minimizing material loss.[6]For a 3-step linear synthesis with an 80% yield at each step, the overall yield is only 51%. A one-pot reaction achieving a 51% yield does so in a single operation.[6]
Reaction Time Significantly longer due to multiple reaction setups, workups, and purifications.Drastically reduced, potentially from days to hours, by eliminating intermediate handling.[5][6]Time savings translate directly to reduced operational costs and faster project timelines in a research and development setting.
Solvent & Reagent Consumption High, as each step requires fresh solvent for the reaction and additional solvents for extraction and chromatography.Significantly lower, as a single solvent system is often used, and fewer purification materials are needed.[5]Reduced solvent usage minimizes environmental impact and aligns with green chemistry principles, lowering the E-Factor of a process.[5]
Atom Economy Can be low, especially in syntheses involving protecting groups or stoichiometric reagents that are not incorporated into the final product.Generally higher, particularly in multicomponent reactions (MCRs) where most atoms from the reactants are incorporated into the final product.[1][6]High atom economy signifies a more efficient use of starting materials and less waste generation.[8]
Process Complexity & Labor High, requiring significant manual intervention for each step.Lower, with fewer manual operations, lending itself to automation.Simplified workflows reduce the potential for human error and free up researcher time for other tasks.
Optimization & Troubleshooting Straightforward, as each step can be individually optimized and intermediates characterized.[2]More complex, as reaction conditions must be compatible with multiple transformations and byproducts from one step can interfere with the next.[9]The challenge in one-pot synthesis lies in finding mutually compatible reagents and conditions.
Purification of Final Product Can be simpler if intermediates are rigorously purified.Can be more challenging due to the accumulation of byproducts and excess reagents from all steps in a single flask.[9]Careful planning and development are required to minimize side reactions and facilitate the final purification.

Case Study 1: The Synthesis of Tropinone

The synthesis of tropinone, a key precursor to the drug atropine, is a classic textbook example that starkly illustrates the advantages of a one-pot approach.

The Multi-Step Route: Willstätter's Herculean Effort (1901)

Richard Willstätter's first total synthesis of tropinone was a monumental achievement for its time. However, it was a lengthy and arduous process that started from cycloheptanone.[5][10] The synthesis involved approximately 15 steps to introduce the crucial nitrogen bridge and had a meager overall yield of only 0.75%.[5][10] This convoluted pathway highlights the inefficiencies inherent in a long, linear synthesis.

The One-Pot Revolution: Robinson's Biomimetic Masterpiece (1917)

In a landmark demonstration of synthetic elegance, Sir Robert Robinson devised a one-pot synthesis of tropinone that mimicked the biosynthetic pathway.[5][11] This biomimetic approach involved the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid in a single vessel.[5][10] The initial reported yield was 17%, which was later optimized to over 90%.[5][10][11] This represented a dramatic improvement in efficiency over Willstätter's multi-step route, solidifying the power of one-pot synthesis.[1][10]

Experimental Protocols: Tropinone Synthesis

Willstätter's Multi-Step Synthesis (Simplified Overview) Due to its complexity and historical nature, a detailed step-by-step protocol for Willstätter's 15-step synthesis is beyond the scope of this guide. The general approach involved the degradation of cycloheptanone to a dicarboxylic acid, followed by a series of transformations to form the bicyclic tropane skeleton, and finally oxidation to tropinone. The process was laborious and suffered from low yields at multiple stages.

Robinson's One-Pot Synthesis

  • Reactants: Succinaldehyde, Methylamine, Acetonedicarboxylic acid (or its diethyl ester).

  • Solvent: Water, buffered to a physiological pH.

  • Procedure:

    • A solution of succinaldehyde is prepared in a reaction vessel.

    • Methylamine hydrochloride and a solution of acetonedicarboxylic acid are added to the vessel.

    • The mixture is stirred at room temperature for several hours.

    • The reaction proceeds through a cascade of reactions including a double Mannich reaction.

    • The intermediate tropinone dicarboxylic acid is not isolated.

    • The reaction mixture is heated to effect decarboxylation, yielding tropinone.

    • Tropinone is then isolated and purified.

Workflow Diagrams

G cluster_0 Willstätter's Multi-Step Synthesis of Tropinone A Cycloheptanone B Step 1 (e.g., Oxidation) A->B C Intermediate 1 B->C D Step 2 C->D E ... (approx. 12 more steps) D->E F Intermediate n E->F G Final Step(s) F->G H Tropinone G->H

Caption: Willstätter's lengthy multi-step synthesis of tropinone.

G cluster_1 Robinson's One-Pot Synthesis of Tropinone A Succinaldehyde + Methylamine + Acetonedicarboxylic Acid B One-Pot Reaction (Double Mannich Reaction & Decarboxylation) A->B C Tropinone B->C

Caption: Robinson's efficient one-pot synthesis of tropinone.

Case Study 2: The Greening of Ibuprofen Synthesis

The industrial production of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), provides a compelling example of how green chemistry principles have driven the evolution from a multi-step process to a more atom-economical, streamlined synthesis.

The Traditional Route: The Boots Process

The original synthesis of ibuprofen, developed by the Boots Company, was a six-step process.[12][13] This route had a low atom economy of approximately 40%, meaning that 60% of the mass of the reactants was converted into waste byproducts.[12][13] The process also utilized stoichiometric amounts of aluminum trichloride, which generated a large amount of aluminum trichloride hydrate waste.[13]

The Greener Approach: The BHC Process

In the 1980s, the BHC Company (a joint venture between Boots and Hoechst Celanese) developed a more environmentally friendly three-step synthesis.[7][13] This improved route has a significantly higher atom economy of around 77%, which can approach 99% if the acetic acid byproduct is recovered and reused.[14] The BHC process uses anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recovered and recycled with high efficiency.[12][15] This streamlined process is a hallmark of green chemistry in action, demonstrating a significant reduction in waste and an increase in efficiency.[13] While not a single-pot reaction in the strictest sense, its telescoped nature and reduced step count embody the principles of one-pot synthesis.

Quantitative Comparison: Ibuprofen Synthesis

MetricBoots Process (Multi-Step)BHC Process (Greener Route)
Number of Steps 6[12][13]3[7][12]
Atom Economy ~40%[12][13]~77% (approaching 99% with byproduct recovery)[14]
Waste Generation Substantial inorganic salt waste[13]Minimal, with recyclable acetic acid as the main byproduct[12][14]
Catalyst Stoichiometric AlCl₃[12]Catalytic and recyclable HF[12][15]

Workflow Diagrams

G cluster_0 Boots Process for Ibuprofen Synthesis A Isobutylbenzene B Step 1 (Friedel-Crafts Acylation) A->B C Intermediate 1 B->C D Step 2 C->D E Intermediate 2 D->E F Step 3 E->F G Intermediate 3 F->G H Step 4 G->H I Intermediate 4 H->I J Step 5 I->J K Intermediate 5 J->K L Step 6 (Hydrolysis) K->L M Ibuprofen L->M

Caption: The six-step Boots process for ibuprofen synthesis.

G cluster_1 BHC Process for Ibuprofen Synthesis A Isobutylbenzene B Step 1 (Acylation) A->B C Intermediate 1 B->C D Step 2 (Hydrogenation) C->D E Intermediate 2 D->E F Step 3 (Carbonylation) E->F G Ibuprofen F->G

Caption: The streamlined three-step BHC process for ibuprofen.

Conclusion: A Strategic Choice for Modern Synthesis

The decision to employ a one-pot or a multi-step synthesis route is not merely a matter of academic preference but a strategic choice with profound implications for the efficiency, sustainability, and economic viability of a chemical process. While multi-step synthesis offers a high degree of control and is invaluable for the synthesis of highly complex molecules and for initial route-scouting, the advantages of one-pot synthesis in terms of reduced waste, time, and resource consumption are undeniable.

The classic case of tropinone and the industrial evolution of ibuprofen synthesis provide compelling evidence that embracing one-pot and streamlined synthetic strategies can lead to dramatic improvements. As the pharmaceutical and chemical industries continue to prioritize green and sustainable practices, the development of innovative one-pot reactions will undoubtedly play a pivotal role in shaping the future of chemical manufacturing. The challenge for the modern synthetic chemist is to master the art of designing these elegant and efficient reaction cascades, transforming complex synthetic challenges into streamlined, single-vessel solutions.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of Final Compound Purity and Identity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Peak—The Philosophy of Rigorous Validation

In drug development, the final compound is not merely the culmination of a synthetic route; it is a precise molecular entity whose therapeutic effect is inextricably linked to its verified structure and purity. Simply observing a single, sharp peak in a chromatogram is not sufficient proof of quality. True scientific diligence, and indeed regulatory expectation, demands a multi-faceted, orthogonal approach. The core principle is that any single analytical technique has inherent limitations and blind spots . A robust validation package, therefore, is built by challenging the compound with multiple, mechanistically different analytical methods. This guide explains the causality behind these choices, demonstrating how to construct a self-validating system of analyses that provides an unassailable confirmation of a compound's quality.

The foundation of this approach is orthogonality , the practice of using analytical methods with fundamentally different principles of separation or detection.[1] This ensures that an impurity masked by one technique will be revealed by another, providing a comprehensive and trustworthy assessment.[2]

cluster_Identity Identity & Structure cluster_Purity Purity Profile cluster_Other Other Critical Attributes NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Atomic Connectivity - HRMS High-Resolution MS - Elemental Composition - NMR->HRMS Confirms Formula ValidatedMaterial Validated Material (Certificate of Analysis) HRMS->ValidatedMaterial HPLC Chromatographic Purity (HPLC-UV) - Related Substances - qNMR Absolute Purity (qNMR) - Primary Quantification - HPLC->qNMR Orthogonal Check qNMR->ValidatedMaterial GC Residual Solvents (GC-HS) GC->ValidatedMaterial KF Water Content (Karl Fischer) KF->ValidatedMaterial Chiral Stereoisomeric Purity (Chiral HPLC) Chiral->ValidatedMaterial FinalCompound Final Compound FinalCompound->NMR FinalCompound->HPLC FinalCompound->GC FinalCompound->KF FinalCompound->Chiral

Figure 1: The Orthogonal Validation Workflow.

Part 1: Unambiguous Confirmation of Molecular Identity and Structure

Before assessing purity, one must be certain of what the compound is. Identity is not a suggestion; it is a definitive statement backed by irrefutable structural data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Causality: NMR spectroscopy remains the gold standard for structural elucidation because it directly probes the chemical environment of individual nuclei (¹H, ¹³C, etc.) within a molecule, providing a detailed map of the atomic framework and connectivity.[3][4] It is the single most informative technique for confirming the covalent structure of an organic molecule.

  • 1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), neighboring protons (spin-spin splitting), and their relative quantities (integration). The ¹³C NMR spectrum complements this by showing the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): For any molecule of moderate complexity, 2D NMR is non-negotiable. These experiments reveal which atoms are connected through bonds, resolving ambiguities that are impossible to decipher from 1D spectra alone.[5][6] For instance, an HMBC experiment directly shows long-range (2- and 3-bond) correlations between protons and carbons, allowing one to piece together the molecular skeleton with high confidence.

Trustworthiness: An assigned structure is considered validated only when all observed NMR signals (chemical shifts, couplings, and correlations) are consistent with the proposed chemical structure and no signals remain unaccounted for.

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula Cross-Check

Causality: While NMR defines the structural skeleton, HRMS provides an orthogonal confirmation of the compound's elemental composition.[7] By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically <5 ppm), HRMS can determine a unique elemental formula.[8][9]

Why it is a critical orthogonal technique: A proposed structure from NMR analysis implies a specific elemental formula and, therefore, a specific exact mass. If HRMS analysis yields a mass that does not correspond to this formula, the proposed structure is definitively wrong. This provides a powerful, independent check on the NMR interpretation. It is important to note, however, that HRMS generally cannot distinguish between isomers, which have the same elemental formula and thus the same exact mass.[7]

cluster_workflow Identity Confirmation Workflow Start Proposed Structure NMR_Analysis 1. NMR Analysis (1D & 2D Spectra) Start->NMR_Analysis Assign_Structure 2. Assign Structure (Confirm atom connectivity) NMR_Analysis->Assign_Structure Predict_Formula 3. Predict Elemental Formula & Exact Mass Assign_Structure->Predict_Formula Decision Mass Match (<5 ppm error)? Predict_Formula->Decision HRMS_Analysis 4. HRMS Analysis Measure_Mass 5. Measure Exact Mass HRMS_Analysis->Measure_Mass Measure_Mass->Decision Success Identity Confirmed Decision->Success Yes Failure Identity NOT Confirmed (Re-evaluate NMR Data) Decision->Failure No

Figure 2: Workflow for Identity Confirmation.

Part 2: A Comparative Guide to Purity Assessment

Purity is a measure of the proportion of the desired compound in the final material. A comprehensive assessment requires quantifying not only structurally related impurities but also residual process materials like solvents and water.

Chromatographic Purity by HPLC-UV: The Industry Workhorse

Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[10] It physically separates the main compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. A UV detector then provides a signal proportional to the concentration of each UV-active compound as it elutes from the column.[11]

The "100% Method" and its Limitations: Purity is often reported as "Area %," which assumes that all compounds have an identical response factor (absorbance per unit concentration) at the detection wavelength. This is a significant and often flawed assumption. For accurate quantification, the relative response factors of known impurities should be determined. Without this, HPLC-UV provides a relative purity assessment, not an absolute one.

Quantitative NMR (qNMR): The Absolute Purity Arbiter

Causality: Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[12][13][14] The fundamental principle of NMR is that the signal integral is directly proportional to the number of nuclei giving rise to that signal.[13] By adding a known mass of a highly pure, stable internal standard to a known mass of the analyte, one can use the ratio of their signal integrals to calculate the absolute purity of the analyte.

Why it is the superior orthogonal check:

  • Universality: Unlike HPLC-UV, which only detects chromophoric compounds, qNMR detects any soluble molecule with NMR-active nuclei. This allows it to quantify non-UV-active impurities that would be invisible to an HPLC-UV system.[12]

  • Orthogonal Principle: qNMR does not rely on physical separation. Its measurement is based on a fundamental nuclear property, making it mechanistically distinct from chromatography and thus an excellent orthogonal technique.[14]

  • Absolute Measurement: It provides a direct, absolute purity value (e.g., % w/w), which can be used to qualify secondary chromatographic standards and validate the results from relative methods like HPLC-UV.[15][16]

FeatureHPLC-UVQuantitative NMR (qNMR)
Principle Physical separation based on polarity, followed by UV absorbance detection.Nuclear magnetic resonance; signal intensity is directly proportional to molar concentration.
Quantitation Type Relative (Area %), unless response factors for all impurities are known.Absolute (% w/w), using a certified internal standard.[12]
Standard Required A reference standard of the main compound is needed for identification (retention time).A certified, structurally unrelated internal standard is required. No standard of the analyte is needed.[15]
Strengths Excellent for detecting and quantifying trace-level related substances and degradation products. High sensitivity.[10]"Gold standard" for absolute purity. Quantifies non-chromophoric impurities. Nondestructive.[13][14]
Weaknesses Blind to non-UV-active impurities. Assumes equal response factors. Co-elution can hide impurities.[17]Lower sensitivity than HPLC. Complex mixtures can lead to signal overlap. Requires high-field NMR.[13]

Part 3: Characterizing Other Critical Quality Attributes

A complete purity profile extends beyond related substances. The following attributes are critical for a final, validated compound.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Causality: Organic solvents used during synthesis and purification are not completely removed and must be controlled to levels deemed safe by regulatory bodies like the ICH (as outlined in USP <467>).[18][19] Due to their volatility, the standard method is Headspace Gas Chromatography (GC-HS). The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC for separation and quantification, typically by a Flame Ionization Detector (FID).[20] This analysis is essential as these process-related impurities are not detected by standard HPLC or NMR analyses of the final compound.

Water Content by Karl Fischer (KF) Titration

Causality: Water is not a classic impurity but a critical attribute that affects the true concentration and stability of a compound. While methods like "Loss on Drying" (LOD) measure mass loss upon heating, they are non-specific and will quantify any volatile component. Karl Fischer titration is the gold-standard method for water determination due to its specificity, accuracy, and precision.[21][22] The method is based on a stoichiometric reaction of water with an iodine-sulfur dioxide reagent.[21]

  • Volumetric KF: Best for samples with higher water content (>0.1%).[23]

  • Coulometric KF: Ideal for trace amounts of water (ppm levels), as the iodine is generated electrochemically in situ.[23][24][25]

Chiral Purity by Chiral Chromatography

Causality: For chiral molecules, enantiomers (non-superimposable mirror images) can have vastly different pharmacological and toxicological profiles. Standard analytical techniques like NMR and conventional HPLC cannot distinguish between them.[26] Therefore, a specific method is required to separate and quantify the enantiomers. This is achieved using chiral chromatography, where the stationary phase is itself chiral.[27][28] The differential interaction between each enantiomer and the chiral stationary phase allows for their separation.[27] The result is typically expressed as "enantiomeric excess" (% ee).

Experimental Protocols

Protocol 1: General Workflow for HPLC-UV Purity Analysis
  • System Preparation: Prepare mobile phases (e.g., A: 0.1% Formic Acid in Water; B: 0.1% Acetonitrile). Equilibrate the HPLC system and column (e.g., C18, 150 x 4.6 mm, 5 µm) until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent to a known concentration (e.g., 1.0 mg/mL).

  • Method Execution: Inject the sample and run a gradient elution (e.g., 5% to 95% B over 20 minutes) to separate all related substances from the main peak.

  • Data Acquisition: Monitor the eluent at a suitable wavelength (e.g., 254 nm or the compound's λmax).

  • Data Analysis: Integrate all peaks. Calculate the area percent of the main peak relative to the total area of all peaks to determine the relative chromatographic purity.

Protocol 2: General Workflow for Quantitative ¹H NMR (qNMR) Purity Assay
  • Internal Standard Selection: Choose a high-purity (>99.9%) internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with at least one sharp singlet that does not overlap with any analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the internal standard into a vial. Record the mass precisely.

    • Accurately weigh approximately 10-20 mg of the analyte into the same vial. Record the mass precisely.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Critically, ensure a long relaxation delay (D1 ≥ 5 x T₁) to allow for full relaxation of all protons, ensuring signal integrals are truly quantitative.

    • Optimize acquisition parameters for a high signal-to-noise ratio (>150:1 for signals being integrated).

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved signal for the analyte (I_analyte) and a signal for the internal standard (I_std).

    • Normalize each integral by the number of protons it represents (N_analyte and N_std).

    • Calculate the purity using the following formula: Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std where MW is molecular weight, m is mass, and Purity_std is the purity of the internal standard.

Conclusion: Synthesizing a Trustworthy Certificate of Analysis

No single technique can definitively establish the identity and purity of a final compound. True scientific rigor, as demanded by regulatory bodies like the FDA and outlined in ICH guidelines, requires an orthogonal and holistic approach.[29][30][31][32] The structural identity is built upon a foundation of NMR and confirmed by HRMS. The purity is assessed using a high-sensitivity separation technique like HPLC, which is then validated by an absolute, mechanistically different method like qNMR. Finally, specific tests for process-related impurities such as residual solvents (GC-HS), water (Karl Fischer), and unwanted stereoisomers (Chiral HPLC) complete the picture.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid, a compound that requires careful management due to its potential hazards. Adherence to these protocols will mitigate risks to personnel and the environment, upholding the integrity of your research operations.

Understanding the Hazards: A Proactive Approach to Safety

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [1]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure. The boronic acid functional group, in general, can also pose specific risks that warrant careful handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory when working with this compound to prevent exposure. The selection of appropriate PPE should be a deliberate process based on a thorough risk assessment of the planned experimental procedure.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][3][4]Protects eyes from dust particles and potential splashes of the chemical, which is a known serious eye irritant.[1][4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][3][4][5]Prevents skin contact with the compound, a known skin irritant.[1][4] Gloves should be inspected before use and changed immediately upon contamination.[4]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2][4]Protects skin from accidental spills and contact.[4]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[4][6]Minimizes the risk of respiratory tract irritation, a known hazard of this compound.[1][3][4]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_controls Engineering and Administrative Controls Start Start: Planned Procedure with this compound Assess_Quantity Assess Quantity of Material Start->Assess_Quantity Assess_Operation Assess Nature of Operation (e.g., weighing, dissolution, reaction) Start->Assess_Operation Face_Shield Consider Face Shield (in addition to goggles) Assess_Quantity->Face_Shield Large Quantity Assess_Dust Potential for Dust or Aerosol Generation? Assess_Operation->Assess_Dust Core_PPE Core PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat Assess_Dust->Core_PPE No Respiratory_Protection Add Respiratory Protection (N95 or higher) Assess_Dust->Respiratory_Protection Yes Fume_Hood Work in a certified Chemical Fume Hood Core_PPE->Fume_Hood Respiratory_Protection->Fume_Hood Face_Shield->Fume_Hood

Caption: PPE Selection Workflow Diagram.

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation : Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[4] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4][5] The work area should be clean and free of clutter.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table and workflow diagram above before handling the chemical.

  • Handling the Compound :

    • Keep the container of this compound tightly closed when not in use.[4][5]

    • Avoid generating dust when transferring the solid.[4] Use appropriate tools, such as a spatula, for transfers.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Clean the work area to remove any residual chemical.

    • Decontaminate any equipment used.

    • Remove PPE carefully to avoid contaminating yourself. Dispose of contaminated disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of this compound and its containers can lead to personal injury and environmental contamination. This chemical must be treated as hazardous waste.[2][3] Under no circumstances should it be discarded in regular laboratory trash or washed down the sink.[2][3]

Waste Segregation and Collection
  • Solid Waste : Collect unused or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste" and with the full chemical name.[2]

  • Liquid Waste : If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2]

  • Incompatible Materials : This compound may be incompatible with strong oxidizing agents.[3] Ensure that the waste container is stored separately from these materials to prevent dangerous chemical reactions.

Container Decontamination and Disposal

Empty containers must be properly decontaminated before disposal.

  • Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the experiment). The first rinseate must be collected and disposed of as hazardous waste.[2]

  • Subsequent Rinses : Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[2]

  • Final Disposal : After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.[2]

Scheduling Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the collected hazardous waste.[3] Complete any necessary waste disposal forms provided by your EHS department.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8][9] Seek medical attention if irritation develops or persists.

  • Inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8][9]

  • Ingestion : Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[8]

  • Spill : If a spill occurs, evacuate the area. For a small spill contained within a chemical fume hood, and if you are trained to do so, use an appropriate absorbent material and collect it in a sealed container for disposal as hazardous waste.[5] For larger spills or spills outside of a fume hood, evacuate the lab and contact your institution's EHS department immediately.[5]

By adhering to these safety protocols, researchers can handle this compound with confidence, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.